Ticagrelor CH2O-β-D-Glucuronide
Description
Properties
Molecular Formula |
C₂₉H₃₆F₂N₆O₁₀S |
|---|---|
Molecular Weight |
698.69 |
Origin of Product |
United States |
Foundational & Exploratory
Ticagrelor-O-Glucuronide: Structural Profiling, Metabolic Kinetics, and Analytical Methodologies
Executive Summary
Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor inhibitor widely utilized in the management of acute coronary syndromes. While its primary active metabolite (AR-C124910XX) is heavily documented due to its equipotent pharmacological activity, ticagrelor's Phase II metabolism yields a critical, yet less discussed, glucuronidated conjugate: ticagrelor-O-glucuronide . Understanding the formation, enzymatic kinetics, and drug-drug interaction (DDI) potential of this specific metabolite is essential for comprehensive pharmacokinetic profiling. This technical guide provides an in-depth analysis of ticagrelor-O-glucuronide, detailing its structural properties, UDP-glucuronosyltransferase (UGT) driven metabolic pathways, and validated experimental workflows for its robust quantification.
Chemical and Structural Profiling
Ticagrelor-O-glucuronide (Molecular Formula: C₂₉H₃₆F₂N₆O₁₀S; Molecular Weight: 698.71 g/mol ) is formed via the conjugation of glucuronic acid to the parent ticagrelor molecule[1].
Causality in Structural Shift: The addition of the highly polar glucuronic acid moiety significantly increases the hydrophilicity of the molecule compared to the lipophilic parent drug. This structural modification is a classic Phase II detoxification mechanism designed to enhance renal and biliary excretion. However, the bulky nature of the glucuronide conjugate sterically hinders its binding to the P2Y12 receptor. Consequently, this specific structural shift renders the metabolite pharmacologically inactive at the target receptor, while simultaneously introducing new interaction vectors with hepatic enzymes.
Metabolic Pathways and Enzymatic Kinetics
The biotransformation of ticagrelor into ticagrelor-O-glucuronide is primarily catalyzed by the UGT enzyme family. In vitro studies utilizing human liver microsomes (HLM) and human intestinal microsomes (HIM) reveal that this process follows substrate inhibition kinetics rather than classic Michaelis-Menten kinetics[2].
Enzymatic Contribution: Recombinant human UGT screening demonstrates that UGT1A9 is the predominant catalyst in the hepatic environment, showing the highest catalytic activity. Secondary contributions arise from a broad spectrum of isoforms, including UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8[3].
UGT-mediated Phase II metabolic pathway of ticagrelor to ticagrelor-O-glucuronide.
Quantitative Kinetic Data The kinetic parameters highlight a higher intrinsic clearance in the liver compared to the intestine, driven by the localization and high capacity of UGT1A9.
Table 1: Enzyme Kinetics of Ticagrelor Glucuronidation[2][4]
| Microsomal System | Apparent Km (μM) | Vmax (pmol/min/mg) | Ksi (μM) | Intrinsic Clearance (μl/min/mg) |
| Human Liver (HLM) | 5.65 | 8.03 | 1,343.0 | 1.42 |
| Human Intestine (HIM) | 2.52 | 0.90 | 292.9 | 0.36 |
Pharmacokinetic and Drug-Drug Interaction (DDI) Potential
While ticagrelor-O-glucuronide is a detoxification product, it retains the ability to interact with Cytochrome P450 (CYP) enzymes, presenting a potential vector for DDIs. In vitro inhibition assays indicate that ticagrelor-O-glucuronide exerts weak inhibitory effects on specific CYP isoforms[2].
Table 2: CYP450 Inhibition Profile of Ticagrelor-O-Glucuronide[3]
| CYP Isoform | Inhibitory Effect | Apparent IC50 (μM) |
| CYP2C19 | Weak Inhibition | 18.8 |
| CYP2C9 | Weak Inhibition | 20.0 |
| CYP2B6 | Weak Inhibition | 45.0 |
| CYP2C8, 2D6, 3A4 | Limited to None | > 100 |
Clinical Relevance: The IC50 values for CYP2C19 and CYP2C9 are relatively high (18.8 μM and 20.0 μM). Given standard dosing regimens of ticagrelor, systemic concentrations of the glucuronide metabolite are unlikely to reach levels that would cause clinically significant in vivo inhibition of these enzymes. However, in patients with severe renal impairment where glucuronide clearance is compromised, these interactions warrant careful consideration during co-administration with narrow-therapeutic-index CYP2C19/CYP2C9 substrates.
Experimental Workflows: LC-MS/MS Quantification and Kinetic Assays
To ensure high-fidelity pharmacokinetic data, the following self-validating protocol is recommended for the in vitro generation, isolation, and quantification of ticagrelor-O-glucuronide.
Phase 1: Microsomal Incubation Setup
-
Preparation: Thaw HLM or HIM on ice. Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, and alamethicin (25 μg/mL).
-
Causality: Alamethicin is a pore-forming peptide. Its inclusion is critical to permeabilize the microsomal membranes, allowing the water-soluble cofactor (UDPGA) to access the luminally oriented active sites of the UGT enzymes. Without membrane permeabilization, UGT activity is artificially suppressed.
-
-
Pre-incubation: Add ticagrelor (substrate) at varying concentrations (e.g., 0.5 to 100 μM) and microsomal protein (0.5 mg/mL). Incubate the mixture at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures thermal equilibrium and allows alamethicin to fully permeabilize the vesicles before the reaction begins, ensuring linear initial kinetics.
-
Phase 2: Reaction Initiation and Termination
-
Initiation: Initiate the glucuronidation reaction by adding 5 mM UDP-glucuronic acid (UDPGA).
-
Incubation: Maintain at 37°C for 30 minutes in a shaking water bath.
-
Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled ticagrelor).
-
Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the UGT enzymes to halt the reaction at a precise timepoint, and it precipitates the microsomal proteins to prevent LC column fouling and pressure spikes during analysis.
-
Phase 3: Sample Preparation and LC-MS/MS Analysis
-
Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Extraction: Transfer the clear supernatant to autosampler vials.
-
LC-MS/MS Execution: Inject the supernatant into a validated LC-MS/MS system[4].
-
Chromatography: Use a C18 reverse-phase column. A gradient elution (water with 0.1% formic acid and acetonitrile) ensures the separation of the highly polar ticagrelor-O-glucuronide from the lipophilic parent drug.
-
Mass Spectrometry: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for ticagrelor-O-glucuronide (m/z 699.7 → product ion, typically corresponding to the neutral loss of the glucuronide moiety).
-
Step-by-step experimental workflow for the in vitro quantification of ticagrelor-O-glucuronide.
Conclusion
Ticagrelor-O-glucuronide represents a critical node in the Phase II clearance of ticagrelor. Driven primarily by hepatic UGT1A9, its formation exhibits substrate inhibition kinetics. While pharmacologically inactive at the P2Y12 receptor, its weak inhibitory profile against CYP2C19, CYP2C9, and CYP2B6 necessitates rigorous analytical tracking during drug development and DDI profiling. The standardized LC-MS/MS workflows outlined herein provide a robust, self-validating framework for isolating and accurately quantifying this metabolite in complex biological matrices.
References[2] Frontiers in Pharmacology. "Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYWKlI-ELxQoOkZma71F4eSoUjNs4JT-6ZZQK-TvPOvt6iqb6uGmqhLPct5oPfvchCllGsaaTWptn4L7AdHR2NjIpcg3zl3haE2VBkPzTE3i6f3ULKGq-JMATdE_6q9ZD6GDR5jibDinCkKi-3a_l_591Agp6vTvlDfigx2U43SK4006sy6wAPr_5cL9927pEnjnN_[4] National Institutes of Health (PMC). "Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3rj2bzlNCv0r3037f9oZfLdJg3uiaI_At2aPR0OlKBsYc7mMb2t4fg49DOQJobjvDt7VcA6sdKF2PVCSTeNep4iS8gWujNgcKy_hBQYVUYJY03lm0YNvVj_PHFLvDGB-AWmVdzmYbEVvCdyQ=[1] Axios Research. "Ticagrelor Impurity G (Ticagrelor Metabolite) - CAS - 220347-05-7." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSXjT58pIFDSu23J0aW8rl9bMxmXh6Cuoxo1kRvjBM9Jq4j1Detk-ZMUFagbsZ8wXtMg0DeQCvZCiPyh5hHUzmz7QFdj8GQMbE7fl2lmIWcdd7JT61FsQ1FsvxQxyG-bh6slvSlQ_FoLQ5kd72q7DEpkYitYZ_2M9U8zpTB09V0kuzIIv0MRo4fDcnkP_k[3] National Institutes of Health (PubMed). "Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH32c-FeX78vkY0NDNUhRfNwd-jVrL0dui84QQ86q--MRmwleptbFelg9Sm_kJubV8EDYS0vf-dcZtSN5H4pq6mFHIrNdHGWTbQiaUinnGvibQtFuKIbU4HhVqQm8xjn6JI9HhJ
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- 3. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis, Isolation, and Characterization of Ticagrelor-O-Glucuronide: A Technical Guide
Introduction & Mechanistic Rationale
Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor antagonist widely utilized for the prevention of thrombotic events[1]. While its primary active metabolite (AR-C124910XX) is formed via CYP3A4-mediated O-deethylation, Phase II metabolism plays a critical and often underappreciated role in its biotransformation[2]. Specifically, ticagrelor undergoes glucuronidation at its hydroxyethyl side chain to form ticagrelor-O-glucuronide [3].
Recent pharmacokinetic studies demonstrate that this conversion is predominantly catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9) in the human liver, with minor contributions from UGT1A7, UGT1A3, and UGT2B7[3]. Synthesizing and characterizing this Phase II metabolite is paramount for drug-drug interaction (DDI) profiling. Certain glucuronides (such as the acyl-glucuronide of clopidogrel) can act as strong mechanism-based inhibitors of CYP enzymes like CYP2C8[4]. Therefore, having highly pure ticagrelor-O-glucuronide reference standards is essential for evaluating its potential as a perpetrator of DDIs[3].
Biosynthetic Pathway Overview
The regioselective O-glucuronidation of ticagrelor is facilitated by the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the terminal hydroxyl group of ticagrelor's side chain.
Figure 1: Biotransformation pathway of ticagrelor to ticagrelor-O-glucuronide via UGT1A9.
Preparative Enzymatic Synthesis Protocol
Chemical synthesis of O-glucuronides is notoriously challenging due to the complex requirement for orthogonal protecting groups and the difficulty of stereoselectively forming the β-glycosidic linkage. Therefore, preparative in vitro enzymatic synthesis using Human Liver Microsomes (HLM) or recombinant UGT1A9 is the gold standard for generating high-purity ticagrelor-O-glucuronide.
Causality in Protocol Design
-
Alamethicin Treatment: UGT active sites are located on the luminal side of the endoplasmic reticulum (ER). Because the cofactor UDPGA is highly polar, it cannot easily cross the intact ER membrane of isolated microsomes. Alamethicin, a pore-forming peptide, is added to permeabilize the membrane, effectively abolishing enzyme latency and maximizing synthetic yield[5].
-
Magnesium Chloride (MgCl₂): Mg²⁺ acts as a critical Lewis acid cofactor that stabilizes the UDP-leaving group, accelerating the nucleophilic attack of the ticagrelor hydroxyl group on the anomeric carbon of UDPGA[5].
Step-by-Step Methodology
-
Microsome Activation: Incubate pooled HLM (2 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes to ensure complete pore formation.
-
Reaction Mixture Assembly: In a 100 mM Tris-HCl buffer (pH 7.4), combine the activated HLM, 10 mM MgCl₂, and 50 µM ticagrelor. Note: Dissolve ticagrelor in DMSO, ensuring the final DMSO concentration in the assay remains <1% to prevent enzyme denaturation.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the reaction by adding 5 mM UDPGA.
-
Incubation: Incubate at 37°C for 120 minutes in a shaking water bath to maintain uniform kinetics.
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This instantly denatures and precipitates the microsomal proteins while stabilizing the newly formed glucuronide.
-
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant for downstream isolation.
Figure 2: Step-by-step enzymatic synthesis and isolation workflow for ticagrelor-O-glucuronide.
Purification and Structural Characterization
Purification (Prep-HPLC)
The quenched supernatant is concentrated under a gentle stream of nitrogen to remove the organic solvent and reconstituted in mobile phase A (0.1% formic acid in water). Preparative High-Performance Liquid Chromatography (Prep-HPLC) is performed using a C18 reverse-phase column. Because the glucuronide moiety renders the molecule significantly more polar than the parent ticagrelor, it elutes much earlier. Fractions are collected based on UV absorbance at 254 nm and lyophilized to yield the purified solid.
Structural Characterization
To validate the structural integrity of the synthesized ticagrelor-O-glucuronide, orthogonal analytical techniques must be employed:
-
LC-MS/MS: High-resolution mass spectrometry (HRMS) in negative electrospray ionization (ESI-) mode will reveal a deprotonated molecular ion[M-H]⁻ at m/z 697.2 (parent ticagrelor is ~521.2 Da; the addition of glucuronic acid yields a precise +176 Da mass shift)[6]. MS/MS fragmentation will show a characteristic neutral loss of 176 Da, regenerating the parent ticagrelor ion, confirming the presence of the glucuronide moiety.
-
NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for confirming the regiochemistry (O-linkage at the hydroxyethyl side chain rather than N-glucuronidation) and stereochemistry. The appearance of an anomeric proton doublet at ~4.5–5.0 ppm with a large coupling constant (J ≈ 7–8 Hz) definitively confirms the β-configuration of the glucuronic acid linkage.
Enzyme Kinetics and DDI Profiling
Understanding the kinetics of ticagrelor glucuronidation is essential for predicting in vivo clearance. In vitro studies using HLM and Human Intestinal Microsomes (HIM) reveal that ticagrelor glucuronidation follows substrate inhibition kinetics rather than classic Michaelis-Menten kinetics[3].
Causality of Substrate Inhibition
At high concentrations, ticagrelor molecules may bind to a secondary allosteric site on UGT1A9 or impede the product exit channel, leading to a decrease in the reaction velocity[3]. This necessitates the calculation of the substrate inhibition constant (Ksi) to accurately model hepatic clearance.
Quantitative Data Summaries
Table 1: Kinetic Parameters for Ticagrelor Glucuronidation
| Microsome Source | Km (µM) | Vmax (pmol/min/mg) | Ksi (µM) | Intrinsic Clearance (µL/min/mg) |
| Human Liver Microsomes (HLM) | 5.65 | 8.03 | 1343.0 | 1.42 |
| Human Intestinal Microsomes (HIM) | 2.52 | 0.90 | 292.9 | 0.36 |
(Data synthesized from kinetic evaluations of UGT-mediated metabolism[3])
Table 2: CYP Inhibition Profile of Ticagrelor-O-Glucuronide
| CYP Isoform | Inhibitory Effect | Apparent IC₅₀ (µM) |
| CYP2B6 | Weak Inhibition | 45.0 |
| CYP2C9 | Weak Inhibition | 20.0 |
| CYP2C19 | Weak Inhibition | 18.8 |
| CYP2C8, CYP2D6, CYP3A4 | Little to No Inhibition | > 50.0 |
(Data synthesized from CYP phenotyping assays[3])
Clinical Implication: Unlike the acyl-glucuronide of clopidogrel, which is a strong time-dependent inhibitor of CYP2C8[4], ticagrelor-O-glucuronide shows minimal interaction with CYP2C8. This makes ticagrelor a safer alternative when co-administered with CYP2C8 substrates (e.g., repaglinide), as it avoids the severe mechanism-based inactivation seen with clopidogrel[2].
References
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Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology (2021). URL:[Link]
-
Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects. Drug Metabolism and Disposition (2010). URL: [Link]
-
In Vitro Glucuronidation Using Human Liver Microsomes and The Pore-Forming Peptide Alamethicin. Drug Metabolism and Disposition (1999). URL:[Link]
-
Glucuronidation Converts Clopidogrel to a Strong Time-Dependent Inhibitor of CYP2C8: A Phase II Metabolite as a Perpetrator of Drug–Drug Interactions. Drug Metabolism and Disposition (2014). URL: [Link]
-
In Vitro Evaluation of Potential Drug-Drug Interactions with Ticagrelor: Cytochrome P450 Reaction Phenotyping, Inhibition, Induction, and Differential Kinetics. Drug Metabolism and Disposition (2011). URL:[Link]
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- 6. Ticagrelor - CAS - 274693-27-5 | Axios Research [axios-research.com]
In Vitro Biosynthesis of Ticagrelor-O-Glucuronide: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the in vitro biosynthesis of ticagrelor-O-glucuronide, a significant metabolic pathway for the antiplatelet agent ticagrelor, utilizing human liver microsomes (HLM). Designed for researchers, scientists, and drug development professionals, this document offers a detailed protocol grounded in scientific principles, elucidating the critical role of UDP-glucuronosyltransferases (UGTs) in the metabolism of ticagrelor.
Introduction: The Significance of Ticagrelor Glucuronidation
Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a cornerstone in the management of acute coronary syndromes.[1][2] Unlike clopidogrel and prasugrel, ticagrelor does not require metabolic activation to exert its antiplatelet effect.[1][3] However, it undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) 3A4 and 3A5, leading to the formation of an active metabolite, AR-C124910XX, and subsequent inactive metabolites.[4][5]
Beyond Phase I oxidation, Phase II conjugation reactions, particularly glucuronidation, play a crucial role in the disposition of ticagrelor.[6][7] The formation of ticagrelor-O-glucuronide is a significant metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs).[6][8] Understanding the kinetics and the specific UGT isoforms involved in this process is paramount for predicting potential drug-drug interactions and inter-individual variability in patient response.
This guide provides a comprehensive framework for studying the in vitro formation of ticagrelor-O-glucuronide using human liver microsomes, a well-established and reliable system for drug metabolism studies.[9][10]
The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs)
UGTs are a superfamily of membrane-bound enzymes located in the endoplasmic reticulum of various tissues, with the highest concentration found in the liver.[11][12] They catalyze the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a wide array of substrates, including drugs, xenobiotics, and endogenous compounds. This conjugation reaction increases the water solubility of the substrate, facilitating its excretion from the body.[9]
Multiple UGT isoforms are involved in the glucuronidation of ticagrelor. Studies utilizing recombinant human UGTs have identified UGT1A9 as the isoform with the highest catalytic activity towards ticagrelor.[6][8] Other isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A7, UGT1A8, and UGT2B7, also contribute to the formation of ticagrelor-O-glucuronide, albeit to a lesser extent.[6]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and reproducible method for the in vitro biosynthesis of ticagrelor-O-glucuronide using pooled human liver microsomes. This self-validating system incorporates essential controls and scientifically justified steps to ensure data integrity.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Cat. No. | Purpose |
| Pooled Human Liver Microsomes (HLM) | Corning, Sekisui XenoTech, etc. | Vendor Specific | Source of UGT enzymes |
| Ticagrelor | Toronto Research Chemicals, etc. | Vendor Specific | Substrate |
| Ticagrelor-O-glucuronide | Toronto Research Chemicals, etc. | Vendor Specific | Analytical Standard |
| Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt | Sigma-Aldrich, etc. | Vendor Specific | Cofactor for UGTs |
| Alamethicin | Sigma-Aldrich, etc. | Vendor Specific | Pore-forming peptide to activate UGTs |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich, etc. | Vendor Specific | Cofactor for UGTs |
| Tris-HCl buffer (pH 7.4) | Sigma-Aldrich, etc. | Vendor Specific | Reaction buffer |
| Acetonitrile (ACN), LC-MS grade | Fisher Scientific, etc. | Vendor Specific | Protein precipitation and mobile phase |
| Methanol (MeOH), LC-MS grade | Fisher Scientific, etc. | Vendor Specific | Solvent for stock solutions |
| Formic Acid, LC-MS grade | Fisher Scientific, etc. | Vendor Specific | Mobile phase additive |
| Internal Standard (e.g., Tolbutamide) | Sigma-Aldrich, etc. | Vendor Specific | For LC-MS/MS quantification |
Experimental Procedure
The entire experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for in vitro ticagrelor glucuronidation.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer (pH 7.4). The physiological pH is crucial for optimal enzyme activity.
-
Prepare stock solutions of ticagrelor in methanol. A series of working solutions should be prepared by diluting the stock solution with the assay buffer to achieve final concentrations ranging from 1 to 500 µM.[6]
-
Prepare a stock solution of UDPGA in water.
-
Prepare a stock solution of alamethicin in methanol.
-
-
Incubation Setup:
-
On ice, prepare the incubation mixture in microcentrifuge tubes. The final incubation volume is typically 100 µL.[6]
-
The incubation mixture should consist of:
-
Pooled human liver microsomes (final concentration of 0.5 mg/mL is a good starting point, but may require optimization).[9]
-
Tris-HCl buffer (100 mM, pH 7.4).
-
MgCl2 (5 mM). Magnesium ions are essential for the activity of many UGT isoforms.[11]
-
Alamethicin (50 µg/mg protein). Alamethicin is a pore-forming peptide that disrupts the microsomal membrane, allowing the cofactor UDPGA to access the active site of the UGT enzymes, which is located within the lumen of the endoplasmic reticulum.[6][11]
-
Ticagrelor at various concentrations.
-
-
-
Pre-incubation and Reaction Initiation:
-
Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and the activation of the microsomes by alamethicin.
-
Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM.[6][9] The concentration of the cofactor should be saturating to ensure that it is not a rate-limiting factor in the reaction.
-
-
Incubation and Reaction Termination:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The cold organic solvent serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples for the presence and quantity of ticagrelor-O-glucuronide using a validated LC-MS/MS method.[13][14]
-
Data Analysis and Interpretation
The formation of ticagrelor-O-glucuronide is quantified by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with a known concentration of the metabolite.
Enzyme Kinetics
To determine the kinetic parameters of ticagrelor glucuronidation, the rate of metabolite formation is measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation or, if substrate inhibition is observed, to the substrate inhibition model.[6][8]
Key Kinetic Parameters:
| Parameter | Description | Typical Value for Ticagrelor in HLM | Reference |
| Km (µM) | Michaelis constant; substrate concentration at half-maximal velocity. | 5.65 | [6][8] |
| Vmax (pmol/min/mg protein) | Maximum reaction velocity. | 8.03 | [6][8] |
| CLint (µL/min/mg protein) | Intrinsic clearance (Vmax/Km). | 1.42 | [6][8] |
The biochemical pathway of ticagrelor glucuronidation is illustrated below:
Caption: Biochemical pathway of ticagrelor glucuronidation.
Conclusion: A Powerful Tool in Drug Development
The in vitro synthesis of ticagrelor-O-glucuronide using human liver microsomes is a powerful and indispensable tool in the drug development process. This method provides crucial insights into the metabolic fate of ticagrelor, enabling the early identification of potential drug-drug interactions and contributing to a more comprehensive understanding of its pharmacokinetic profile. The detailed protocol and scientific rationale presented in this guide offer a solid foundation for researchers to conduct these studies with confidence and precision, ultimately contributing to the development of safer and more effective therapeutic strategies.
References
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Liu, S., Hou, L., Li, C., Zhao, Y., Yao, X., Zhang, X., & Tian, X. (2021). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology, 12, 761814. [Link]
-
Liu, S., Hou, L., Li, C., Zhao, Y., Yao, X., Zhang, X., & Tian, X. (2021). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. PubMed, 34712128. [Link]
-
Zhou, D., Andersson, T. B., & Grimm, S. W. (2011). In vitro evaluation of potential drug-drug interactions with ticagrelor: cytochrome P450 reaction phenotyping, inhibition, induction, and differential kinetics. Drug Metabolism and Disposition, 39(4), 703–710. [Link]
-
Assay Genie. (n.d.). UGT Activity Assay / Ligand Screening Kit (Fluorometric). [Link]
-
Sultana, N., Arayne, M. S., & Iftikhar, S. (2016). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Chromatography B, 1028, 25-32. [Link]
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Patel, D. P., Shah, J. V., & Shah, P. A. (2016). Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(7), 539-548. [Link]
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Patel, M. J., Patel, P. R., & Patel, C. N. (2014). Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor in human plasma by LC-MS/MS. World Journal of Pharmaceutical Sciences, 2(12), 1758-1766. [Link]
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Raval, A. (2021). Analytical Method Development and Validation of Ticagrelor. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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International Journal of Research Trends and Innovation. (n.d.). Different estimation method of Ticagrelor. [Link]
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Radominska, A., & Lester, R. (1986). Radioassay of UDP-glucuronosyltransferase activities toward endogenous substrates using labeled UDP-glucuronic acid and an organic solvent extraction procedure. Analytical Biochemistry, 158(1), 45-53. [Link]
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Gajula, S. N. R., & Thatisetti, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
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Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]
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Teng, R. (2012). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Clinical Drug Investigation, 32(10), 657-672. [Link]
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Drugs.com. (2025, May 19). Is ticagrelor a prodrug?. [Link]
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Kubica, A., Kasprzak, M., Siller-Matula, J., & Kubica, J. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. Scientific Reports, 8(1), 11762. [Link]
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UpingBio. (2025, January 14). Human UDP Glucuronosyltransferase 1 Family Polypeptide A1 (UGT1A1) Quantitative Detection Kit (ELISA). [Link]
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Chen, X., Wang, L., Zhang, J., & Liu, Y. (2019). An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems. Talanta, 204, 539-546. [Link]
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ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
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Clinicaltrials.eu. (n.d.). Ticagrelor – Application in Therapy and Current Clinical Research. [Link]
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ResearchGate. (n.d.). AR-C124910XX to ticagrelor plasma concentration ratios. Comparison of... [Link]
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BRILINTA. (n.d.). Clinical Pharmacology. [Link]
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ResearchGate. (n.d.). In Vitro Glucuronidation Using Human Liver Microsomes and The Pore-Forming Peptide Alamethicin. [Link]
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Semantic Scholar. (n.d.). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. [Link]
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Zhou, D., Andersson, T. B., & Grimm, S. W. (2011). In vitro evaluation of potential drug-drug interactions with ticagrelor: cytochrome P450 reaction phenotyping, inhibition, induction, and differential kinetics. PubMed, 21177984. [Link]
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Semantic Scholar. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Ticagrelor in Healthy Subjects. [Link]
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ClinPGx. (n.d.). In Progress: Ticagrelor Pathway, Pharmacokinetics. [Link]
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The Role of UGT1A9 in Ticagrelor-O-Glucuronide Formation: A Technical Guide for Drug Development Professionals
Executive Summary
Ticagrelor is a reversibly binding, direct-acting, oral P2Y12 receptor inhibitor widely prescribed for the prevention of atherothrombotic events. While historically, the pharmacokinetic profiling of ticagrelor has been highly CYP-centric—focusing primarily on its CYP3A4-mediated conversion to the active metabolite AR-C124910XX—recent pharmacological studies have illuminated a critical, parallel Phase II metabolic pathway.
As a Senior Application Scientist evaluating drug metabolism and pharmacokinetics (DMPK), it is imperative to recognize that ticagrelor undergoes significant glucuronidation to form ticagrelor-O-glucuronide [1]. This biotransformation is predominantly catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9) in the human liver, with secondary contributions from intestinal and hepatic isoforms such as UGT1A7, UGT1A3, and UGT1A4[1]. This whitepaper provides an in-depth, self-validating technical framework detailing the mechanistic pathway, enzyme kinetics, in vitro experimental methodologies, and the drug-drug interaction (DDI) potential of this specific metabolic route.
Mechanistic Overview: The UGT1A9 Pathway
Glucuronidation is a major Phase II clearance mechanism. In the case of ticagrelor, the parent drug is conjugated with uridine 5'-diphospho-glucuronic acid (UDPGA) to form ticagrelor-O-glucuronide[1].
The structural characteristics of ticagrelor allow it to act as a substrate for the UGT1A family. UGT1A9, highly expressed in the liver and kidneys, possesses a uniquely spacious and flexible active site that accommodates bulky, lipophilic molecules like ticagrelor. The transfer of the glucuronic acid moiety increases the hydrophilicity of the molecule, facilitating its biliary and renal excretion.
Caption: Metabolic pathway illustrating the UGT1A9-mediated conversion of Ticagrelor to Ticagrelor-O-glucuronide.
Enzyme Kinetics and UGT Isoform Profiling
A rigorous DMPK evaluation requires precise kinetic modeling. In vitro studies utilizing human liver microsomes (HLM) and human intestinal microsomes (HIM) reveal that ticagrelor glucuronidation does not follow standard Michaelis-Menten kinetics at high concentrations; rather, it exhibits substrate inhibition kinetics [1]. This phenomenon occurs when a second substrate molecule binds to an allosteric site (or sub-optimally to the active site) of the enzyme, impeding product formation.
Microsomal Kinetic Parameters
The kinetic parameters highlight a higher intrinsic clearance ( CLint ) in the liver compared to the intestine, reinforcing the hepatic dominance of this pathway[1].
Table 1: Kinetic Parameters of Ticagrelor Glucuronidation in HLM and HIM
| Biological Matrix | Apparent Km (μM) | Vmax (pmol/min/mg) | Ksi (μM) | CLint ( Vmax/Km ) (μl/min/mg) |
| HLM | 5.65 | 8.03 | 1343.0 | 1.42 |
| HIM | 2.52 | 0.90 | 292.9 | 0.36 |
Recombinant UGT Phenotyping
When screening against a panel of recombinant human UGTs (rUGTs), UGT1A9 demonstrates the highest catalytic efficiency. Isoforms such as UGT1A6, UGT1A10, UGT2B4, and UGT2B17 exhibit zero detectable glucuronosyltransferase activity toward ticagrelor[1].
Table 2: Intrinsic Clearance ( CLint ) of Recombinant Human UGTs
| Recombinant UGT Isoform | CLint (μl/min/mg) | Relative Contribution |
| UGT1A9 | 0.56 | High (Primary Catalyst) |
| UGT1A7 | 0.07 | Moderate |
| UGT1A3 | 0.04 | Low |
| UGT1A4 | 0.04 | Low |
| UGT1A1 | 0.03 | Low |
| UGT2B7 | 0.02 | Low |
| UGT1A8 | 0.01 | Low |
In Vitro Experimental Methodology
To ensure trustworthiness and reproducibility, the following protocol outlines the self-validating system used to profile UGT-mediated ticagrelor metabolism.
Causality in Assay Design
Unlike CYPs, UGTs are localized on the luminal side of the endoplasmic reticulum (ER). In intact microsomes, the lipid bilayer acts as a barrier to the highly polar UDPGA cofactor. Alamethicin , a pore-forming peptide, is mandatory in this protocol. It disrupts the ER membrane, overcoming enzyme latency and allowing UDPGA free access to the UGT active site. Furthermore, MgCl2 is included as it acts as a critical physiological activator for UGT enzymes.
Step-by-Step Workflow
-
Preparation of Incubation Mixture: Combine HLM (0.5 mg/mL) or rUGTs with 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl2 , and 25 μg/mL alamethicin.
-
Pore Formation (Pre-incubation): Incubate the mixture on ice for 15 minutes to allow alamethicin to form pores in the microsomal membranes.
-
Substrate Equilibration: Add ticagrelor (varying concentrations for kinetic studies, e.g., 0.5–100 μM) and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Spike the mixture with 5 mM UDPGA to initiate the glucuronidation reaction.
-
Termination: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS).
-
Centrifugation & LC-MS/MS: Centrifuge at 14,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify ticagrelor-O-glucuronide formation.
Caption: Standardized in vitro experimental workflow for evaluating UGT-mediated ticagrelor metabolism.
Drug-Drug Interaction (DDI) Potential
Understanding the perpetrator potential of Phase II metabolites is a modern regulatory expectation. Acyl and O-glucuronides can sometimes act as mechanism-based inhibitors or reversible inhibitors of clearance enzymes.
In vitro inhibition screenings indicate that ticagrelor-O-glucuronide has a highly specific, albeit weak, inhibitory profile[1]:
-
CYP Inhibition: Ticagrelor-O-glucuronide weakly inhibits CYP2B6, CYP2C9, and CYP2C19, with apparent IC50 values of 45.0 μM, 20.0 μM, and 18.8 μM, respectively[1]. It exhibits limited to no significant inhibitory effects toward CYP2C8, CYP2D6, and CYP3A4[1].
-
UGT Inhibition: The metabolite demonstrates little to no inhibition against major UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7[1].
Because the IC50 values for CYP inhibition are relatively high compared to typical unbound plasma concentrations of the metabolite, the clinical risk of ticagrelor-O-glucuronide precipitating severe DDIs via CYP or UGT inhibition is considered low, though polypharmacy in cardiovascular patients warrants standard monitoring.
Conclusion & Clinical Implications
The characterization of UGT1A9 as the primary catalyst for ticagrelor-O-glucuronide formation bridges a vital gap in the comprehensive pharmacokinetic profiling of ticagrelor[1]. For drug development professionals, this underscores the necessity of incorporating UGT phenotyping early in the DMPK pipeline, especially for lipophilic compounds. Furthermore, identifying UGT1A9's role introduces the potential for pharmacogenomic variability, as polymorphisms in the UGT1A9 gene (e.g., UGT1A9*22) could theoretically influence the systemic exposure and clearance rates of ticagrelor in distinct patient populations.
References
-
Liu, S., Hou, L., Li, C., Zhao, Y., Yao, X., Zhang, X., & Tian, X. (2021). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology, 12, 761814.[Link]
Sources
Enzymatic Kinetic Parameters of Ticagrelor Glucuronidation: A Technical Guide
Target Audience: Pharmacokineticists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Clinical Pharmacologists.
Executive Summary
Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor antagonist widely used in the management of acute coronary syndromes. While its primary oxidative metabolism via CYP3A4 and CYP3A5 to the active metabolite AR-C124910XX is well-documented[1], Phase II metabolism—specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation—plays a critical, parallel role in its hepatic and intestinal disposition[2]. This whitepaper provides an in-depth analysis of the enzymatic kinetic parameters governing the formation of ticagrelor-O-glucuronide, detailing the specific UGT isoforms responsible, and outlines a self-validating in vitro protocol for quantifying these metabolic pathways.
Mechanistic Pathway & Isoform Contribution
The biotransformation of ticagrelor to ticagrelor-O-glucuronide is a multi-enzyme process. In human liver microsomes (HLM) and human intestinal microsomes (HIM), multiple UGT isoforms contribute to this conjugation, though their catalytic efficiencies vary significantly[3].
-
Primary Catalyst: UGT1A9 is the dominant isoform responsible for ticagrelor glucuronidation in the human liver, exhibiting the highest intrinsic clearance ( CLint )[4].
-
Secondary/Minor Catalysts: UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8 provide minor contributions[3].
-
Non-Contributing Isoforms: UGT1A6, UGT1A10, UGT2B4, and UGT2B17 exhibit no detectable glucuronosyltransferase activity toward ticagrelor[4].
Fig 1: Ticagrelor glucuronidation pathway, UGT isoform contributions, and CYP inhibition.
Quantitative Kinetic Parameters
Understanding the kinetic models is crucial for accurate physiologically based pharmacokinetic (PBPK) modeling. Interestingly, the kinetic behavior of ticagrelor glucuronidation diverges depending on the enzyme source[2].
In pooled HLM and HIM, the reaction is best described by substrate inhibition kinetics . This occurs because the complex microsomal environment contains multiple UGTs with overlapping substrate specificities and allosteric binding sites, leading to auto-inhibition at high substrate concentrations[2]. Conversely, isolated recombinant UGT isoforms follow classical Michaelis-Menten kinetics [4].
Table 1: Kinetic Parameters in Human Microsomes (Substrate Inhibition Model)
| Enzyme Source | Apparent Km ( μ M) | Vmax (pmol/min/mg) | Ksi ( μ M) | CLint ( Vmax/Km ) ( μ L/min/mg) |
| HLM | 5.65 | 8.03 | 1343.0 | 1.42 |
| HIM | 2.52 | 0.90 | 292.9 | 0.36 |
| Data derived from [2],[5]. |
Table 2: Intrinsic Clearance of Recombinant Human UGTs (Michaelis-Menten Model)
| Recombinant UGT Isoform | CLint ( μ L/min/mg) | Relative Contribution |
| UGT1A9 | 0.56 | Primary |
| UGT1A7 | 0.07 | Secondary |
| UGT1A3 | 0.04 | Minor |
| UGT1A4 | 0.04 | Minor |
| UGT1A1 | 0.03 | Minor |
| UGT2B7 | 0.02 | Minor |
| UGT1A8 | 0.01 | Minor |
| Data derived from[4]. |
Experimental Methodology: In Vitro Glucuronidation Assay
To accurately derive the aforementioned parameters, a highly controlled, self-validating in vitro assay is required. As a Senior Application Scientist, I emphasize that executing a protocol without understanding the biophysical causality behind each step leads to irreproducible DMPK data.
Step-by-Step Workflow
-
System Preparation: Prepare an incubation mixture containing 100 mM Tris-HCl buffer (pH 7.4) and 5 mM MgCl₂.
-
Causality: Mg²⁺ is an essential cofactor that stabilizes the UGT-UDPGA complex, maximizing the catalytic efficiency of the transferase reaction.
-
-
Enzyme Activation (Critical Step): Pre-incubate the enzyme source (HLM, HIM, or recombinant UGTs at 0.5 mg/mL protein concentration) with alamethicin (50 μg/mg protein) on ice for 15 minutes[6].
-
Causality: UGT active sites are localized on the luminal side of the endoplasmic reticulum (ER). Alamethicin, a pore-forming peptide, disrupts this membrane latency, allowing the highly polar cofactor (UDPGA) unrestricted access to the active site. Failure to include alamethicin results in artificially low Vmax values.
-
-
Substrate Incubation: Add ticagrelor at varying concentrations (e.g., 1 to 500 μM). Ensure the final organic solvent concentration (e.g., methanol) is ≤ 1% v/v[6]. Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Organic solvents >1% can denature microsomal proteins or act as competitive inhibitors, skewing Km calculations.
-
-
Reaction Initiation: Initiate the glucuronidation reaction by adding 5 mM UDP-glucuronic acid (UDPGA)[6]. The total reaction volume should be 100 μL.
-
Termination & Extraction: After a validated incubation period (e.g., 30 minutes), terminate the reaction by adding an equal volume (100 μL) of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
-
Causality: The cold organic solvent rapidly precipitates the microsomal proteins, instantly halting enzymatic activity and simultaneously extracting the ticagrelor-O-glucuronide for downstream analysis.
-
-
Quantification: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of ticagrelor-O-glucuronide.
Fig 2: Experimental workflow for in vitro UGT kinetic profiling.
System Validation & Quality Control (Self-Validating Design)
A protocol is only as reliable as its internal controls. To ensure the integrity of the kinetic parameters ( Km , Vmax ), the following self-validating steps must be integrated:
-
Linearity Verification: Before finalizing the protocol, conduct preliminary assays to establish the linear range of ticagrelor-O-glucuronide formation concerning both protein concentration (0.1–1.0 mg/mL) and time (10–60 minutes). Kinetic parameters are only valid if calculated from the initial velocity ( V0 ) within this linear phase.
-
Positive & Negative Controls: Utilize Propofol (a known, highly specific UGT1A9 substrate) alongside ticagrelor to confirm the enzymatic viability of the microsomes. Concurrently, run a negative control lacking UDPGA to rule out non-UGT mediated depletion of ticagrelor.
-
Mass Balance Assessment: Monitor the depletion of parent ticagrelor alongside the formation of the glucuronide to ensure no non-specific binding to the plastic incubation apparatus occurs, which could artificially inflate the apparent Km .
Clinical Implications: DDI Potential of Phase II Metabolites
Historically, glucuronidation was viewed strictly as a detoxification and clearance pathway. However, the kinetic profiling of ticagrelor reveals complex Drug-Drug Interaction (DDI) potential.
While ticagrelor itself inhibits CYP2C9 ( IC50 = 10.5 μM) and CYP3A4[1], its Phase II metabolite, ticagrelor-O-glucuronide , is not entirely inert. In vitro studies demonstrate that ticagrelor-O-glucuronide acts as a weak inhibitor of several crucial cytochrome P450 enzymes[2]:
-
CYP2B6: Apparent IC50 = 45.0 μM[3].
-
CYP2C9: Apparent IC50 = 20.0 μM[3].
-
CYP2C19: Apparent IC50 = 18.8 μM[3].
Although these IC50 values are relatively high, indicating weak inhibition, they underscore the necessity of evaluating Phase II metabolites as potential perpetrator molecules in polypharmacy scenarios, particularly in cardiovascular patients receiving complex drug regimens.
References
-
Liu, S., Hou, L., Li, C., Zhao, Y., Yao, X., Zhang, X., & Tian, X. (2021). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology, 12, 754851.[Link]
-
Zhou, D., Andersson, T. B., Grimm, S. W. (2011). In Vitro Evaluation of Potential Drug-Drug Interactions with Ticagrelor: Cytochrome P450 Reaction Phenotyping, Inhibition, Induction, and Kinetics. Drug Metabolism and Disposition, 39(4), 703-710.[Link]
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- 3. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 5. Table1_Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite.DOCX - figshare | NLM Dataset Catalog [datasetcatalog.nlm.nih.gov]
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Unveiling the Phase II Metabolism of Ticagrelor: The Glucuronidation Pathway
A Technical Whitepaper for Drug Development Professionals and Pharmacokineticists
Executive Summary
Ticagrelor is a reversibly binding, direct-acting oral P2Y12 receptor antagonist that has fundamentally shifted the management of acute coronary syndromes[1]. While its primary metabolic clearance is widely known to be driven by cytochrome P450 (CYP) enzymes—specifically CYP3A4 and CYP3A5—yielding the major active metabolite AR-C124910XX[1][2][3], recent pharmacokinetic profiling has illuminated a critical secondary pathway: Phase II glucuronidation[4][5].
This technical guide provides an in-depth analysis of the ticagrelor-O-glucuronide metabolic pathway. By detailing the specific UDP-glucuronosyltransferase (UGT) isoforms involved, the kinetic behavior of the drug in hepatic and intestinal matrices, and the validated in vitro protocols required to study this pathway, this whitepaper equips researchers with the mechanistic insights necessary to evaluate drug-drug interactions (DDIs) and patient-specific metabolic variability.
Mechanistic Overview of Ticagrelor Metabolism
Ticagrelor does not require metabolic activation to exert its antiplatelet effects; however, it undergoes extensive hepatic and intestinal biotransformation[1]. The metabolic bifurcation of ticagrelor involves two distinct enzymatic families:
-
Phase I Oxidation (CYP450): Catalyzed predominantly by CYP3A4 and CYP3A5, leading to N-dealkylation and the formation of AR-C124910XX (active) and AR-C133913XX (inactive)[3][6].
-
Phase II Conjugation (UGT): Direct conjugation of the parent drug to form ticagrelor-O-glucuronide[4][7].
In vitro phenotyping utilizing recombinant human UGTs has definitively identified UGT1A9 as the apex catalyst for this reaction in the human liver, supported by auxiliary contributions from UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8[4][5][8].
Bifurcated metabolic pathways of ticagrelor highlighting Phase I and Phase II clearance.
Enzyme Kinetics and Catalytic Dynamics
Understanding the kinetic profile of ticagrelor glucuronidation is paramount for physiologically based pharmacokinetic (PBPK) modeling. Unlike standard Michaelis-Menten kinetics, the formation of ticagrelor-O-glucuronide in pooled Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM) is best described by substrate inhibition kinetics [4][8]. This indicates that at high local concentrations (such as in the intestinal lumen post-absorption), ticagrelor may auto-inhibit its own Phase II clearance.
Table 1: Kinetic Parameters in Human Microsomes
Data synthesized from in vitro microsomal incubation studies[4][5][8].
| Matrix | Apparent Km (μM) | Vmax (pmol/min/mg) | Ksi (μM) | Intrinsic Clearance ( CLint ) (μl/min/mg) |
| HLM | 5.65 | 8.03 | 1343.0 | 1.42 |
| HIM | 2.52 | 0.90 | 292.9 | 0.36 |
Table 2: Recombinant UGT Isoform Profiling
Intrinsic clearance ( CLint ) values for specific recombinant UGTs[5].
| Recombinant Enzyme | CLint (μl/min/mg protein) | Relative Contribution |
| UGT1A9 | 0.56 | Primary Hepatic Driver |
| UGT1A7 | 0.07 | Secondary Contributor |
| UGT1A3 | 0.04 | Minor Contributor |
| UGT1A4 | 0.04 | Minor Contributor |
| UGT1A1 | 0.03 | Minor Contributor |
| UGT2B7 | 0.02 | Minor Contributor |
| UGT1A8 | 0.01 | Trace Intestinal Contributor |
Note: Isoforms UGT1A6, UGT1A10, UGT2B4, and UGT2B17 exhibit zero glucuronosyltransferase activity toward ticagrelor[4][5].
Experimental Protocols: In Vitro UGT Profiling
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for quantifying ticagrelor glucuronidation.
Self-Validating Assay Controls
Before executing the workflow, establish the following controls to guarantee assay validity:
-
Negative Control (Minus-Cofactor): Exclude UDPGA. Purpose: Confirms that the detected metabolite is strictly UGT-dependent and not an artifact of matrix degradation.
-
Positive Control (Enzyme Viability): Incubate HLM with Propofol (a known UGT1A9 substrate). Purpose: Validates the catalytic viability of the microsomes and the permeabilization step.
-
Matrix Blank: Buffer + Microsomes + UDPGA (No Ticagrelor). Purpose: Establishes the baseline for LC-MS/MS to rule out endogenous isobaric interferences.
Step-by-Step Methodology & Causality
Step 1: Membrane Permeabilization
-
Action: Pre-incubate HLM or HIM (0.5 mg/mL final protein concentration) with the pore-forming peptide alamethicin (50 µg/mg protein) on ice for 15 minutes.
-
Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal lipid bilayer, allowing the highly polar, bulky cofactor (UDPGA) to access the enzyme. Omitting this step leads to severe artificial underestimation of Vmax .
Step 2: Matrix Equilibration
-
Action: Add ticagrelor (varying concentrations, e.g., 0.5–50 μM) and MgCl2 (5 mM) in 50 mM Tris-HCl buffer (pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Mg2+ acts as a critical structural cofactor that stabilizes the UGT-UDPGA complex. The 37°C pre-incubation ensures the lipid membrane and enzymes are at physiological temperature before the reaction begins, preventing kinetic lag phases.
Step 3: Catalytic Initiation
-
Action: Spike the mixture with Uridine 5'-diphospho-glucuronic acid (UDPGA) to a final concentration of 5 mM to initiate the reaction.
-
Causality: UDPGA is the glucuronic acid donor. Its addition acts as the precise zero-time point ( T0 ) for the kinetic assay.
Step 4: Quenching & Extraction
-
Action: After exactly 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., Ticagrelor-d7).
-
Causality: The organic solvent instantly denatures the UGT proteins, halting the reaction. The internal standard is added simultaneously to account for any subsequent matrix effects or volumetric losses during extraction, ensuring absolute quantitative accuracy during mass spectrometry.
Step 5: Quantification via LC-MS/MS
-
Action: Vortex the quenched samples, centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins, and inject the supernatant into an LC-MS/MS system configured for Multiple Reaction Monitoring (MRM).
-
Causality: Centrifugation prevents column clogging. LC-MS/MS provides the necessary analytical specificity to separate ticagrelor-O-glucuronide from the highly abundant parent drug and Phase I metabolites.
Validated in vitro workflow for quantifying UGT-mediated Phase II drug metabolism.
Drug-Drug Interaction (DDI) Implications
The identification of a Phase II metabolite necessitates an evaluation of its potential as a perpetrator of DDIs. While the parent drug ticagrelor is known to interact with CYP3A4 inhibitors/inducers[1], the ticagrelor-O-glucuronide metabolite possesses its own distinct pharmacological profile.
In vitro inhibition assays reveal that ticagrelor-O-glucuronide exhibits weak inhibitory effects toward specific CYP enzymes[4][8]:
-
CYP2B6: Apparent IC50 = 45.0 μM
-
CYP2C9: Apparent IC50 = 20.0 μM
-
CYP2C19: Apparent IC50 = 18.8 μM
Conversely, neither ticagrelor nor its glucuronide metabolite significantly inhibits UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, or UGT2B7[4][8].
Clinical Translation: Because the IC50 values for CYP inhibition by the glucuronide are relatively high (>18 μM), systemic DDIs driven by the metabolite are anticipated to be low risk. However, due to the substrate inhibition kinetics observed in HIM[4], high localized concentrations in the gastrointestinal tract during absorption could theoretically cause transient localized interactions, a factor that should be incorporated into advanced PBPK models.
Conclusion
The metabolic clearance of ticagrelor is a dual-pathway system. While CYP3A4/5 drives the formation of the primary active metabolite, Phase II glucuronidation—spearheaded by UGT1A9—plays a critical, previously underappreciated role in its hepatic and intestinal disposition[4][5]. By utilizing rigorously controlled, self-validating in vitro methodologies, researchers can accurately quantify this pathway, thereby enhancing the predictive power of pharmacokinetic models and ensuring comprehensive safety profiling in drug development.
References
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Source: Frontiers in Pharmacology / National Institutes of Health (NIH) URL:[Link]
-
Assessment of the Risk of Rhabdomyolysis and Myopathy During Concomitant Treatment with Ticagrelor and Statins Source: Drug Safety / Springer URL:[Link]
-
Antiplatelet therapy in acute coronary syndromes: focus on ticagrelor Source: Patient Preference and Adherence / National Institutes of Health (NIH) URL:[Link]
-
FDA Center for Drug Evaluation and Research: Ticagrelor Environmental Assessment Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Ticagrelor O-glucuronide Pathway & Metabolite Data Source: ClinPGx URL:[Link]
Sources
- 1. Antiplatelet therapy in acute coronary syndromes: focus on ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 6. ClinPGx [clinpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and Characterization of Ticagrelor Glucuronide Metabolites in Human Plasma: A Comprehensive Analytical Guide
Executive Summary
Ticagrelor is a direct-acting, reversibly binding P2Y12 receptor inhibitor widely prescribed for the prevention of thrombotic events in acute coronary syndromes[1]. While its primary metabolic activation via cytochrome P450 (CYP) enzymes to the active metabolite AR-C124910XX is well-documented[2][3], its Phase II metabolism—specifically glucuronidation—presents unique analytical challenges. This whitepaper details the causality-driven methodologies required to isolate, identify, and validate ticagrelor-O-glucuronide in human plasma using advanced LC-MS/MS workflows.
The Metabolic Landscape of Ticagrelor
Unlike thienopyridines (e.g., clopidogrel), ticagrelor does not require hepatic activation to exert its antiplatelet effects[3]. However, it undergoes extensive biotransformation. The primary Phase I pathways involve O-deethylation to form the equipotent active metabolite AR-C124910XX, and N-dealkylation to form the inactive metabolite AR-C133913XX[2].
Concurrently, Phase II metabolism facilitates the formation of ticagrelor-O-glucuronide. Recent in vitro characterizations reveal that this glucuronidation is predominantly catalyzed by UGT1A9 in the human liver, with secondary contributions from UGT1A7, UGT1A3, and UGT2B7 in hepatic and intestinal tissues[1].
Ticagrelor biotransformation pathways via CYP450 and UGT enzymes.
Enzyme Kinetics and Causality in Glucuronidation
A critical insight for researchers is that ticagrelor glucuronidation does not follow standard Michaelis-Menten kinetics; rather, it exhibits substrate inhibition kinetics [1].
The Causality: At high concentrations, ticagrelor molecules bind to an allosteric site on the UGT enzyme, impeding the formation of the glucuronide conjugate. This dictates that in vitro assays must be carefully titrated. Using excessively high substrate concentrations will artificially suppress the intrinsic clearance ( CLint ) calculations, leading to inaccurate in vitro-to-in vivo extrapolation (IVIVE).
Quantitative Summary: Ticagrelor Glucuronidation Kinetics
| Microsomal Matrix | Apparent Km (μM) | Vmax (pmol/min/mg) | Ksi (μM) | Intrinsic Clearance ( CLint ) (μL/min/mg) |
| Human Liver Microsomes (HLM) | 5.65 | 8.03 | 1343.0 | 1.42 |
| Human Intestinal Microsomes (HIM) | 2.52 | 0.90 | 292.9 | 0.36 |
| (Data summarized from authoritative kinetic profiling[1]) |
Analytical Methodology: LC-MS/MS Identification Workflow
Identifying phase II conjugates in plasma is notoriously difficult due to their high polarity, low circulating abundance compared to the parent drug, and the risk of in-source fragmentation during mass spectrometry. The following protocol establishes a self-validating system to ensure high-confidence annotation of ticagrelor-O-glucuronide.
LC-MS/MS workflow for isolating and identifying ticagrelor glucuronides.
Step-by-Step Protocol: Plasma Extraction and LC-MS/MS Analysis
Step 1: Plasma Sample Preparation
-
Action: Aliquot 100 μL of human plasma into a microcentrifuge tube. Add 10 μL of internal standard (e.g., stable-isotope labeled Ticagrelor-d7, 1 μg/mL).
-
Causality: Ticagrelor is >99% bound to human plasma proteins[3]. The isotope-labeled IS corrects for matrix effects, ion suppression during ESI, and extraction recovery variations.
Step 2: Protein Precipitation
-
Action: Add 300 μL of ice-cold acetonitrile to the plasma. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Causality: Acetonitrile efficiently denatures and crashes out plasma proteins while maintaining the solubility of the highly polar glucuronide conjugate. Cold temperatures prevent the degradation of unstable acyl-glucuronides, should they be present.
Step 3: Reconstitution
-
Action: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 μL of Mobile Phase A (0.1% formic acid in water).
-
Causality: Evaporation concentrates the low-abundance glucuronide metabolites. Reconstituting in a highly aqueous mobile phase ensures proper focusing of the polar analytes on the head of the C18 column, preventing peak broadening.
Step 4: UHPLC Separation
-
Action: Utilize a sub-2 μm C18 column (e.g., 2.1 × 100 mm). Run a gradient elution from 5% to 95% Mobile Phase B (0.1% formic acid in acetonitrile) over 10 minutes.
-
Causality: The polar ticagrelor-O-glucuronide will elute earlier than the highly lipophilic parent ticagrelor. A slow, shallow gradient ensures baseline resolution between the glucuronide and endogenous isobaric matrix components.
Step 5: Tandem Mass Spectrometry (MS/MS)
-
Action: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 699.2 → 523.2.
-
Causality: The protonated parent ticagrelor has an m/z of ~523. The addition of a glucuronic acid moiety adds 176 Da, resulting in a precursor ion of m/z 699.2. The transition monitors the neutral loss of the glucuronic acid moiety (176 Da) in the collision cell. Declustering potential must be minimized to prevent premature in-source fragmentation of the fragile glucuronide bond.
Orthogonal Validation: The Self-Validating System
Relying solely on a mass shift (+176 Da) is scientifically insufficient for definitive identification due to the potential for isobaric interferences in complex plasma matrices. To establish a self-validating system, an enzymatic deconjugation step is mandatory.
Enzymatic Hydrolysis Protocol:
-
Split a duplicate plasma sample.
-
Treat one aliquot with β -glucuronidase (e.g., from E. coli or Helix pomatia) in a buffered solution at 37°C for 2 hours prior to extraction.
-
Validation Logic: If the peak at m/z 699.2 is a true glucuronide, it will completely disappear in the enzyme-treated sample, accompanied by a stoichiometric increase in the aglycone peak ( m/z 523.2). This eliminates false positives.
Furthermore, implementing in silico deconjugation algorithms during data processing can significantly enhance tandem mass spectra library annotation. By computationally predicting the fragmentation patterns of the deconjugated aglycone, researchers can accurately identify glucuronides even when authentic synthetic standards are unavailable[4].
Clinical and Pharmacokinetic Implications
While ticagrelor and its active metabolite AR-C124910XX are primarily eliminated via feces, the highly polar glucuronide conjugates and the inactive AR-C133913XX are predominantly excreted in urine[2].
However, circulating ticagrelor-O-glucuronide in plasma is not entirely inert. In vitro studies demonstrate that ticagrelor-O-glucuronide exhibits weak inhibitory effects on CYP2B6, CYP2C9, and CYP2C19 (with apparent IC50 values of 45.0, 20.0, and 18.8 μM, respectively)[1]. While the clinical risk of DDIs mediated by the glucuronide is low compared to the parent drug, these parameters must be factored into comprehensive physiologically based pharmacokinetic (PBPK) models during drug development.
References
- Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC. National Institutes of Health.
- Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed. National Institutes of Health.
- Ticagrelor: Package Insert / Prescribing Information / MOA. Drugs.com.
- In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC. National Institutes of Health.
Sources
- 1. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
Ticagrelor-O-Glucuronide: Profiling a Major Phase II Human Metabolite
Executive Summary
Ticagrelor is a cornerstone antiplatelet therapy, widely recognized for its direct and reversible inhibition of the P2Y12 receptor[1]. While the pharmacokinetics of its active phase I metabolite (AR-C124910XX) have been extensively characterized, the phase II metabolic pathways—specifically the formation of ticagrelor-O-glucuronide —have only recently been elucidated. This technical guide provides an in-depth analysis of the enzymatic drivers, kinetic profiles, excretion pathways, and drug-drug interaction (DDI) potential of ticagrelor-O-glucuronide, offering actionable methodologies for drug development professionals and analytical scientists.
Ticagrelor Biotransformation: Beyond Phase I
Ticagrelor does not require metabolic activation to exert its therapeutic effect; however, it undergoes extensive hepatic and intestinal biotransformation[1]. The primary phase I pathway is mediated by Cytochrome P450 (CYP) 3A4 and 3A5, which catalyze the O-deethylation of ticagrelor to form the equipotent active metabolite, AR-C124910XX[2]. A secondary oxidative pathway leads to N-dealkylation, forming the inactive metabolite AR-C133913XX (M5)[2].
Beyond these phase I processes, ticagrelor is a direct substrate for phase II conjugation, forming ticagrelor-O-glucuronide[3].
Caption: Overview of Ticagrelor Phase I and Phase II Biotransformation Pathways.
Enzymatic Drivers of Ticagrelor-O-Glucuronidation
The conversion of ticagrelor to ticagrelor-O-glucuronide is primarily catalyzed by UDP-glucuronosyltransferases (UGTs)[3]. Recombinant enzyme mapping has isolated the specific isoform contributions, eliminating the confounding variables present in pooled human liver microsomes (HLM)[3].
UGT1A9 exhibits the highest catalytic activity for ticagrelor glucuronidation, followed by UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8[3]. Conversely, isoforms such as UGT1A6, UGT1A10, UGT2B4, and UGT2B17 show no detectable glucuronosyltransferase activity toward the drug[3]. The redundancy across multiple UGT isoforms suggests that a single genetic polymorphism (e.g., in UGT1A9) is unlikely to completely abolish the phase II clearance of ticagrelor, as secondary isoforms can provide compensatory metabolism[4].
Kinetic Profiling and Substrate Inhibition
In vitro analyses utilizing pooled HLM and human intestinal microsomes (HIM) reveal that ticagrelor glucuronidation does not follow standard Michaelis-Menten kinetics. Instead, it exhibits substrate inhibition kinetics [3]. This atypical kinetic behavior indicates that at higher concentrations, ticagrelor molecules may bind to an allosteric site on the UGT enzyme (or form non-productive complexes at the active site), thereby impeding the catalytic turnover.
Table 1: Kinetic Parameters of Ticagrelor Glucuronidation
| Parameter | Human Liver Microsomes (HLM) | Human Intestinal Microsomes (HIM) |
| Apparent Kₘ (μM) | 5.65 | 2.52 |
| Vₘₐₓ (pmol/min/mg protein) | 8.03 | 0.90 |
| Kₛᵢ (μM) | 1343.0 | 292.9 |
| Intrinsic Clearance (Vₘₐₓ/Kₘ) | 1.42 μL/min/mg | 0.36 μL/min/mg |
Data synthesized from in vitro microsomal incubation studies[3],[5].
Excretion Profile: The Role of Glucuronides
The systemic clearance of ticagrelor relies heavily on hepatic metabolism and subsequent biliary/fecal excretion[2]. In human urine, unchanged ticagrelor and AR-C124910XX account for <0.05% of the administered dose, indicating that renal clearance of the active moieties is negligible[2].
However, phase II metabolism plays a crucial role in the renal elimination pathway. The major components detected in human urine are the inactive metabolite M5 (AR-C133913XX) and its glucuronide conjugate, M4[2],[6]. Ticagrelor-O-glucuronide is also excreted via this pathway, highlighting glucuronidation as a critical mechanism for shifting the highly lipophilic parent drug into hydrophilic conjugates suitable for urinary elimination[2].
Drug-Drug Interaction (DDI) Potential
Circulating phase II metabolites can act as perpetrators of DDIs by inhibiting CYP450 enzymes[7]. While ticagrelor-O-glucuronide shows little to no inhibition of UGTs (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7), it demonstrates targeted, albeit weak, inhibitory effects on specific CYP isoforms[3],[4].
Table 2: CYP450 Inhibition by Ticagrelor-O-Glucuronide
| Target Enzyme | Inhibitory Effect | Apparent IC₅₀ (μM) |
| CYP2C19 | Weak Inhibition | 18.8 |
| CYP2C9 | Weak Inhibition | 20.0 |
| CYP2B6 | Weak Inhibition | 45.0 |
| CYP2C8, CYP2D6, CYP3A4 | Limited / Negligible | > 50.0 |
Data derived from recombinant enzyme inhibition assays[3],[8].
Caption: Logical relationship of CYP450 inhibition by Ticagrelor-O-glucuronide.
Experimental Protocols: In Vitro Glucuronidation Assay
To ensure high-fidelity reproducibility when assessing UGT-mediated metabolism of ticagrelor, the following self-validating protocol must be utilized[5].
Step-by-Step Methodology
-
Microsomal Preparation & Latency Reversal:
-
Action: Dilute HLM or HIM to a final protein concentration of 0.2 mg/mL in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂. Add alamethicin (50 μg/mg of microsomal protein) and incubate on ice for 15 minutes[5].
-
Causality: UGT active sites are localized on the luminal side of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, permeabilizes the microsomal membrane. This reverses enzyme latency, granting the hydrophilic cofactor (UDPGA) unrestricted access to the active site.
-
-
Pre-Incubation & Substrate Addition:
-
Action: Add ticagrelor (ranging from 0.5 to 100 μM for kinetic profiling) to the mixture and pre-incubate at 37°C for 5 minutes[5].
-
Causality: This step establishes thermal equilibrium and allows non-specific protein binding to stabilize before the enzymatic reaction is triggered.
-
-
Reaction Initiation (Self-Validating System):
-
Action: Initiate the reaction by adding Uridine 5'-diphosphoglucuronic acid (UDPGA) to a final concentration of 5 mM[5].
-
Validation Control: Simultaneously run a parallel negative control replacing UDPGA with an equivalent volume of buffer. This ensures that any detected metabolite peak during LC-MS/MS analysis is strictly dependent on glucuronidation, ruling out phase I oxidative artifacts or background matrix interference.
-
-
Termination & Extraction:
-
Action: After exactly 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog)[5].
-
Causality: Acetonitrile instantly denatures the UGT enzymes, halting the reaction at a precise time point, while simultaneously precipitating microsomal proteins to yield a clean supernatant for injection.
-
-
Analysis:
-
Action: Centrifuge the terminated mixture at 14,000 × g for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS operating in multiple reaction monitoring (MRM) mode.
-
Caption: Experimental workflow for in vitro ticagrelor glucuronidation assays.
Conclusion
Ticagrelor-O-glucuronide represents a critical, yet historically underappreciated, facet of ticagrelor's pharmacokinetic profile. Driven primarily by UGT1A9 in the human liver[3], this phase II biotransformation exhibits unique substrate inhibition kinetics and facilitates the renal clearance of the drug's metabolic byproducts[5],[2]. Furthermore, the weak inhibitory action of ticagrelor-O-glucuronide on CYP2C19, CYP2C9, and CYP2B6 introduces a nuanced layer to DDI modeling[4]. For drug development professionals, integrating these phase II dynamics into physiologically based pharmacokinetic (PBPK) models is essential for comprehensively mapping the safety and interaction profile of ticagrelor.
References
-
[3] Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - Frontiers in Pharmacology (2021).[Link]
-
[8] Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor... - PubMed / NIH (2021).[Link]
-
[5] Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor... - PMC / NIH (2021).[Link]
-
[1] Antiplatelet therapy in acute coronary syndromes: focus on ticagrelor - PMC / NIH (2011).[Link]
-
[2] Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed / NIH (2010). [Link]
-
[4] Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor... - Frontiers (DOI Landing Page, 2021).[Link]
-
[7] Qualitative Analysis of the Role of Metabolites in Inhibitory Drug−Drug Interactions - Chemical Research in Toxicology (2009).[Link]
-
[6] Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem / NIH.[Link]
Sources
- 1. Antiplatelet therapy in acute coronary syndromes: focus on ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 4. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 5. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotransformation and Pharmacokinetics of Ticagrelor: A Technical Guide on Ticagrelor-O-Glucuronide
[label="AR-C124910XX\n(Active Metabol
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Executive Summary
Ticagrelor is a reversibly binding, direct-acting oral P2Y12 receptor antagonist used extensively in the management of acute coronary syndromes (ACS). While its primary active metabolite, AR-C124910XX, is generated via Phase I oxidation by cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP3A5), ticagrelor also undergoes significant Phase II conjugation. As drug development professionals, we must recognize that Phase II metabolism is not merely a clearance mechanism, but a critical vector for altered pharmacokinetics and potential drug-drug interactions (DDIs). This whitepaper explores the chemical identity, enzymatic pathways, and rigorous experimental methodologies required to study its Phase II metabolite, ticagrelor-O-glucuronide .
Chemical Identity & Structural Characteristics
A common hurdle in preclinical tracking is the identification of standard registry numbers for transient or specific metabolites. Unlike the parent drug ticagrelor (CAS: 274693-27-5) , ticagrelor-O-glucuronide does not currently have an officially assigned CAS Registry Number . It is universally listed as "N/A" or "Unassigned" across major chemical catalogs and pharmacological reference databases .
-
Compound Name: Ticagrelor-O-glucuronide
-
CAS Number: Unassigned (N/A)
-
Molecular Formula: C29H36F2N6O10S
-
Molecular Weight: 698.70 g/mol
-
Structural Modification: Formed via the covalent addition of a glucuronic acid moiety to a hydroxyl group on the parent structure.
Enzymatic Pathways & Substrate Kinetics
The biotransformation of ticagrelor to ticagrelor-O-glucuronide is primarily catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies utilizing recombinant human UGTs demonstrate that UGT1A9 exhibits the highest catalytic activity in the human liver, with secondary contributions from UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8 .
Biotransformation pathways of ticagrelor into its active and glucuronidated metabolites.
Causality in Enzyme Kinetics
When analyzing the kinetics of this reaction in Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM), the formation of ticagrelor-O-glucuronide does not follow classic Michaelis-Menten kinetics. Instead, it exhibits substrate inhibition kinetics .
Why does this happen? At elevated concentrations, ticagrelor molecules likely bind to a secondary, low-affinity allosteric site on the UGT enzyme. This secondary binding induces a conformational change that sterically hinders the primary active site, impeding the catalytic turnover of the enzyme and resulting in a decreased reaction velocity at high substrate loads.
Quantitative Kinetic Data Summary
The kinetic parameters for ticagrelor glucuronidation highlight a higher intrinsic clearance in hepatic tissues compared to intestinal tissues .
| Kinetic Parameter | Human Liver Microsomes (HLM) | Human Intestinal Microsomes (HIM) |
| Apparent Km (μM) | 5.65 | 2.52 |
| Vmax (pmol/min/mg protein) | 8.03 | 0.90 |
| Ksi (μM) | 1343.0 | 292.9 |
| Intrinsic Clearance ( Vmax/Km ) (μl/min/mg) | 1.42 | 0.36 |
Experimental Protocol: In Vitro Glucuronidation Assay
To accurately quantify the formation of ticagrelor-O-glucuronide, researchers must employ a rigorously controlled microsomal assay.
Step-by-step in vitro glucuronidation assay workflow for ticagrelor.
Step-by-Step Methodology
-
Microsomal Activation: Incubate pooled HLM or HIM (0.5 mg/mL final protein concentration) with alamethicin (50 μg/mg protein) on ice for 15 minutes.
-
Pre-incubation: Add ticagrelor (varying concentrations from 0.1 to 100 μM) and MgCl2 (5 mM) in a 50 mM Tris-HCl buffer (pH 7.4). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the glucuronidation reaction by adding the cofactor UDP-glucuronic acid (UDPGA) to a final concentration of 5 mM.
-
Incubation & Termination: Allow the reaction to proceed for 30 minutes at 37°C. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide or ticagrelor-d7).
-
Protein Precipitation & Analysis: Vortex the samples for 1 minute, then centrifuge at 13,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-MS/MS quantification.
System Validation & Causality
This protocol is designed as a self-validating system :
-
The Alamethicin Imperative: The inclusion of alamethicin is non-negotiable. UGT active sites are sequestered within the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, ensuring that the highly polar UDPGA cofactor can physically access the enzyme. Without it, the assay would suffer from enzyme latency, yielding artificially depressed Vmax values and invalidating the kinetic data.
-
Negative Control Architecture: A parallel incubation lacking UDPGA must be run simultaneously. This serves as an internal negative validation, confirming that any observed metabolite peak is strictly the result of UGT-mediated conjugation rather than non-specific chemical degradation or Phase I oxidation.
Pharmacological Implications & DDI Potential
Understanding the inhibitory potential of Phase II metabolites is crucial for predicting clinical Drug-Drug Interactions (DDIs). For example, the acyl-glucuronide metabolite of clopidogrel is notorious for being a strong, time-dependent inhibitor of CYP2C8, which has historically led to severe clinical contraindications.
In stark contrast, ticagrelor-O-glucuronide presents a much safer DDI profile. In vitro inhibition assays reveal that it exhibits only weak inhibitory effects on CYP2B6, CYP2C9, and CYP2C19 (with apparent IC50 values of 45.0, 20.0, and 18.8 μM, respectively). Furthermore, it shows little to no clinically relevant inhibition of major UGTs (UGT1A1, UGT1A9, UGT2B7) or CYP3A4 . This indicates that while ticagrelor is extensively metabolized, its glucuronidated byproduct is unlikely to act as a perpetrator in severe metabolic drug-drug interactions.
References
-
Ticagrelor. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
ticagrelor-O-glucuronide formation in different species
An In-Depth Technical Guide on Ticagrelor-O-Glucuronide Formation Across Species
Executive Summary
Ticagrelor is a reversibly binding, direct-acting oral P2Y12 receptor antagonist widely utilized in the management of acute coronary syndromes (ACS)[1]. Unlike thienopyridines (e.g., clopidogrel, prasugrel), ticagrelor does not require metabolic activation to exert its antiplatelet effects[1]. However, it undergoes extensive hepatic and intestinal metabolism[2]. While cytochrome P450 (CYP3A4/5)-mediated oxidation to the active metabolite AR-C124910XX is the most heavily studied pathway[3], Phase II metabolism—specifically the formation of ticagrelor-O-glucuronide —plays a critical, species-dependent role in drug clearance, bioavailability, and potential drug-drug interactions (DDIs)[2][4].
As drug development professionals and application scientists, understanding the interspecies divergence in UDP-glucuronosyltransferase (UGT) activity is paramount. This whitepaper dissects the enzymatic kinetics of ticagrelor glucuronidation, delineates the profound species-specific metabolic shifts (particularly between humans, dogs, and rats), and provides a self-validating in vitro protocol for quantifying UGT-mediated clearance.
Mechanistic Basis of Ticagrelor Glucuronidation
In humans, the conversion of ticagrelor to ticagrelor-O-glucuronide is primarily catalyzed by UGT1A9 in the liver, with secondary contributions from UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8 across hepatic and intestinal tissues[2].
Crucially, ticagrelor glucuronidation does not follow standard Michaelis-Menten kinetics; it exhibits substrate inhibition kinetics [2]. At high substrate concentrations, ticagrelor binds to an allosteric or secondary inhibitory site on the UGT enzyme, impeding its own turnover. This kinetic behavior must be mathematically modeled using the substrate inhibition equation to accurately derive intrinsic clearance ( CLint ).
Fig 1. Primary metabolic pathways of ticagrelor via CYP450 oxidation and UGT conjugation.
Kinetic Parameters in Human Tissues
The table below summarizes the quantitative kinetic parameters of ticagrelor glucuronidation derived from pooled Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM)[2].
| Kinetic Parameter | Human Liver Microsomes (HLM) | Human Intestinal Microsomes (HIM) |
| Apparent Km ( μM ) | 5.65 | 2.52 |
| Vmax (pmol/min/mg protein) | 8.03 | 0.90 |
| Ksi ( μM ) | 1343.0 | 292.9 |
| Intrinsic Clearance ( Vmax/Km ) | 1.42 μl/min/mg | 0.36 μl/min/mg |
Note: The lower Km in HIM suggests a higher binding affinity in the intestine, though the overall capacity ( Vmax ) is significantly higher in the liver.
Interspecies Differences in Glucuronidation Profiles
During the preclinical development of ticagrelor, significant qualitative and quantitative species differences in clearance routes were identified[4]. Relying solely on rodent models for toxicokinetic scaling would have drastically underestimated the role of Phase II metabolism in higher mammals.
The Dog as a High-Glucuronidation Model
In the dog, clearance of ticagrelor as a fraction of hepatic blood flow is remarkably high and progresses principally via glucuronidation within the carbocycle[4]. Unlike rodents, the dog's metabolic profile for lipophilic, neutral compounds like ticagrelor heavily favors Phase II conjugation, making it a highly sensitive model for evaluating UGT-mediated clearance[4].
The Rat as an Oxidative Model
Conversely, the major route of clearance in the rat is oxidative metabolism[4]. While rats produce 11 additional minor metabolites compared to humans, they lack specific glucuronide conjugates (such as HM3 and HM4) found in humans[5]. Consequently, rat liver microsomes (RLM) demonstrate a fundamentally different metabolic partitioning ratio between CYP450 and UGT pathways.
Non-Human Primates (Marmoset Monkeys)
Marmoset monkeys exhibit a metabolic profile qualitatively similar to humans, producing the same major metabolites, with one critical exception: marmosets do not form the glucuronidated conjugate of the active metabolite, AR-C124910XX[5]. Furthermore, marmosets produce 12 additional metabolites not observed in humans[5].
| Species | Primary Clearance Route | Glucuronidation Profile | Key Differentiating Factors |
| Human | Mixed (Oxidation & Glucuronidation) | High | Forms both ticagrelor-O-glucuronide and AR-C124910XX-glucuronide[5]. |
| Dog | Glucuronidation | Principal pathway | High clearance fraction of hepatic blood flow via carbocycle glucuronidation[4]. |
| Rat | Oxidative Metabolism | Minor pathway | Produces 11 additional metabolites vs. human; lacks specific glucuronides[4][5]. |
| Marmoset | Mixed (Oxidation & Glucuronidation) | Moderate | Lacks glucuronidated AR-C124910XX; produces 12 additional metabolites[5]. |
Clinical and Toxicological Implications (DDIs)
Phase II metabolites are traditionally viewed as pharmacologically inert. However, acyl and O-glucuronides can act as perpetrators of drug-drug interactions. Ticagrelor-O-glucuronide exhibits weak but measurable inhibitory effects toward several CYP450 enzymes[2]. Specifically, it inhibits CYP2B6, CYP2C9, and CYP2C19 with apparent IC50 values of 45.0 μM , 20.0 μM , and 18.8 μM , respectively[2]. While the parent drug ticagrelor is the primary driver of clinical DDIs, the accumulation of ticagrelor-O-glucuronide in patients with severe renal or hepatic impairment must be accounted for in physiologically based pharmacokinetic (PBPK) modeling.
Experimental Protocol: In Vitro UGT-Mediated Metabolism Assay
To accurately assess ticagrelor-O-glucuronide formation across species, standard microsomal assays must be modified. UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Without membrane permeabilization, the highly polar cofactor UDP-glucuronic acid (UDPGA) cannot access the active site, leading to false-negative clearance rates.
Step-by-Step Methodology
System Validation: This protocol is designed as a self-validating system. It requires a positive control (e.g., propofol, a known UGT1A9 substrate) to verify pore formation, and a negative control (incubation without UDPGA) to rule out non-UGT mediated depletion.
-
Microsome Permeabilization (Pore Formation):
-
Action: Pre-incubate pooled microsomes (HLM, DLM, or RLM at 0.5 mg/mL protein concentration) with alamethicin (50 µg/mg protein) on ice for 15 minutes.
-
Causality: Alamethicin is a pore-forming peptide. It creates transmembrane channels in the microsomal vesicles, ensuring unrestricted access of UDPGA to the luminal UGT active sites.
-
-
Master Mix Assembly:
-
Action: In a 100 mM Tris-HCl buffer (pH 7.4), combine the permeabilized microsomes, 5 mM MgCl2 , and ticagrelor (varying concentrations from 0.5 to 50 μM to capture substrate inhibition kinetics).
-
Causality: MgCl2 is an essential divalent cation that acts as an allosteric activator for UGT enzymes, stabilizing the enzyme-substrate complex.
-
-
Reaction Initiation:
-
Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
-
Causality: UDPGA serves as the obligate glucuronic acid donor. Initiating the reaction post-warming ensures that the initial velocity ( V0 ) is measured at physiological temperature.
-
-
Incubation & Termination:
-
Action: Incubate for 30 minutes at 37°C. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled ticagrelor-d7).
-
Causality: Ice-cold organic solvent instantly denatures the UGT enzymes, halting the reaction, while simultaneously precipitating microsomal proteins for downstream LC-MS/MS analysis.
-
-
Centrifugation and LC-MS/MS Analysis:
-
Action: Vortex for 1 minute, centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-MS/MS quantification of ticagrelor-O-glucuronide.
-
Fig 2. Self-validating in vitro workflow for quantifying UGT-mediated ticagrelor glucuronidation.
References
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology / nih.gov. Available at:[Link]
-
Metabolism of ticagrelor in patients with acute coronary syndromes. nih.gov. Available at:[Link]
-
Pharmacogenetics of P2Y12 Receptor Inhibitors. nih.gov. Available at:[Link]
-
CHAPTER 28: “Daring to be Different”: The Discovery of Ticagrelor. rsc.org. Available at:[Link]
-
Brilique, INN-ticagrelor - EMA Assessment Report. europa.eu. Available at:[Link]
-
Australian Public Assessment Report for Ticagrelor. tga.gov.au. Available at:[Link]
Sources
- 1. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenetics of P2Y12 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. ema.europa.eu [ema.europa.eu]
discovery of ticagrelor-O-glucuronide as a metabolite
Title: Phase II Biotransformation of Ticagrelor: Discovery and Kinetic Profiling of Ticagrelor-O-Glucuronide
Executive Summary
Ticagrelor is a potent, reversibly binding, oral P2Y12 receptor antagonist widely utilized in the management of acute coronary syndromes[1]. Historically, the pharmacokinetic profiling of ticagrelor has heavily emphasized its Phase I metabolism, specifically the CYP3A4/CYP3A5-mediated O-deethylation that yields its primary active metabolite, AR-C124910XX[2][3]. However, recent advances in metabolite identification have elucidated a parallel Phase II biotransformation pathway: the direct glucuronidation of ticagrelor to form ticagrelor-O-glucuronide[4][5]. This technical guide provides an in-depth analysis of the discovery, enzymatic kinetics, and drug-drug interaction (DDI) potential of this Phase II metabolite.
Mechanistic Pathway: UGT-Mediated Glucuronidation
Unlike many prodrugs in the P2Y12 inhibitor class (e.g., clopidogrel), ticagrelor does not require metabolic activation to exert its antiplatelet effects[1]. Its clearance is driven by both hepatic and intestinal metabolism. While oxidative loss of the hydroxyethyl side chain forms AR-C124910XX[2], ticagrelor also undergoes Phase II conjugation.
In vitro studies utilizing recombinant human UDP-glucuronosyltransferases (UGTs) have definitively shown that ticagrelor is directly metabolized into ticagrelor-O-glucuronide[4]. This reaction is predominantly catalyzed by UGT1A9 in the human liver[4]. Secondary contributions arise from UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8 across hepatic and intestinal tissues[4][5].
Biotransformation pathways of ticagrelor highlighting Phase I and Phase II metabolism.
Experimental Methodology: Discovery and Validation Workflows
The discovery of ticagrelor-O-glucuronide necessitated a robust in vitro methodology capable of isolating Phase II metabolic events from Phase I oxidation. The following protocol outlines the self-validating system used to characterize this metabolite in Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM)[4][5].
Protocol: In Vitro Glucuronidation Assay & LC-MS/MS Identification
-
Step 1: Microsomal Activation (Pore Formation)
-
Action: Pre-incubate pooled HLM or HIM (0.5 mg/mL final protein concentration) with the pore-forming peptide alamethicin (50 μg/mg protein) on ice for 15 minutes.
-
Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal lipid bilayer, eliminating latency by allowing the highly hydrophilic co-substrate, UDP-glucuronic acid (UDPGA), to access the UGT active site.
-
-
Step 2: Reaction Mixture Assembly
-
Action: Combine the activated microsomes with ticagrelor (titrated from 1 to 100 μM) and MgCl₂ (5 mM) in a 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Mg²⁺ is an essential divalent cation that acts as a cofactor, stabilizing the UGT enzyme structure and facilitating the transfer of the glucuronic acid moiety. The Tris-HCl buffer maintains the physiological pH required for optimal UGT catalytic activity.
-
-
Step 3: Reaction Initiation & Incubation
-
Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding UDPGA (5 mM). Include a negative control sample lacking UDPGA.
-
Causality: Adding UDPGA last ensures synchronous initiation of the reaction. The negative control is a critical self-validating step; the absence of the +176 Da metabolite peak in this control confirms that the observed product is specifically a UGT-derived glucuronide conjugate, ruling out non-enzymatic degradation or Phase I artifacts.
-
-
Step 4: Quenching & Protein Precipitation
-
Action: After a 30-minute incubation, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Causality: Ice-cold acetonitrile instantly denatures the UGT enzymes, halting metabolism to provide an accurate temporal snapshot of metabolite formation. It simultaneously precipitates microsomal proteins, preventing LC column clogging and ion suppression during mass spectrometry.
-
-
Step 5: LC-MS/MS Quantitative Analysis
-
Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM mode provides high specificity and sensitivity, allowing researchers to track the parent ticagrelor mass transition alongside the specific +176 Da mass shift characteristic of O-glucuronidation.
-
Step-by-step in vitro workflow for the generation and detection of ticagrelor-O-glucuronide.
Enzyme Kinetics and Quantitative Profiling
A defining characteristic of ticagrelor glucuronidation is its adherence to substrate inhibition kinetics rather than classical Michaelis-Menten kinetics in human tissue microsomes[4][5].
At elevated concentrations, ticagrelor acts as an inhibitor of its own metabolism. Mechanistically, this occurs when a second substrate molecule binds to an allosteric site on the UGT enzyme (particularly UGT1A9) or impedes the product exit channel, thereby reducing the catalytic turnover rate (Vₘₐₓ)[4].
The kinetic parameters for ticagrelor glucuronidation in pooled HLM and HIM are summarized below[4][5]:
Table 1: Kinetic Parameters of Ticagrelor Glucuronidation
| Biological Matrix | Apparent Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Kₛᵢ (μM) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (μL/min/mg) |
| Human Liver Microsomes (HLM) | 5.65 | 8.03 | 1343.0 | 1.42 |
| Human Intestinal Microsomes (HIM) | 2.52 | 0.90 | 292.9 | 0.36 |
Note: Kₘ represents the Michaelis constant, Vₘₐₓ is the maximum reaction velocity, and Kₛᵢ is the substrate inhibition constant.
These data indicate that while the intestinal mucosa (HIM) has a higher binding affinity (lower Kₘ) for ticagrelor, the hepatic system (HLM) possesses a significantly higher capacity (Vₘₐₓ) and overall intrinsic clearance for generating ticagrelor-O-glucuronide[4][5].
Drug-Drug Interaction (DDI) Potential
The discovery of Phase II metabolites often prompts investigations into their potential as perpetrators of DDIs. Glucuronide conjugates, once thought to be inert elimination products, can sometimes act as potent enzyme inhibitors (e.g., clopidogrel acyl-β-D-glucuronide inhibiting CYP2C8)[6].
For ticagrelor-O-glucuronide, in vitro inhibition assays revealed that the metabolite does not significantly inhibit major UGT isoforms (UGT1A1, UGT1A3, UGT1A4) at concentrations up to 100 μM[4]. However, it does exhibit weak inhibitory effects on specific Phase I cytochrome P450 (CYP) enzymes[4][5].
Table 2: Inhibitory Effects of Ticagrelor-O-Glucuronide on CYP Enzymes
| Target CYP Enzyme | Apparent IC₅₀ Value (μM) | Clinical Inhibition Potential |
| CYP2C19 | 18.8 | Weak |
| CYP2C9 | 20.0 | Weak |
| CYP2B6 | 45.0 | Weak |
| CYP2C8 | > 100 (Limited effect) | Negligible |
| CYP2D6 | > 100 (Limited effect) | Negligible |
| CYP3A4 | > 100 (Limited effect) | Negligible |
While the IC₅₀ values for CYP2C19, CYP2C9, and CYP2B6 indicate weak inhibition[4][5], the clinical relevance of this interaction depends on the systemic exposure levels of ticagrelor-O-glucuronide in vivo. Given that ticagrelor and its primary active metabolite (AR-C124910XX) are the major circulating components[2][3], the localized concentrations of the glucuronide metabolite in the liver or intestine may play a nuanced role in polypharmacy scenarios involving CYP2C19 or CYP2C9 substrates.
Conclusion
The identification of ticagrelor-O-glucuronide expands the comprehensive biotransformation profile of ticagrelor beyond the well-documented CYP3A4/5 pathways. Driven primarily by UGT1A9, this Phase II metabolism exhibits distinct substrate inhibition kinetics and presents a weak but measurable DDI potential against specific CYP enzymes. For drug development professionals, incorporating these UGT-mediated pathways into physiologically based pharmacokinetic (PBPK) models is essential for accurately predicting ticagrelor's disposition and interaction profile in diverse patient populations.
References
- Source: Frontiers in Pharmacology (via frontiersin.org)
- Title: Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Source: PubMed / NIH URL
- Title: Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects Source: PubMed / NIH URL
- Title: Metabolism of ticagrelor in patients with acute coronary syndromes Source: PMC / NIH URL
- Title: Absorption, Distribution, Metabolism, and Excretion of Ticagrelor in Healthy Subjects Source: Semantic Scholar URL
- Title: Glucuronidation Converts Clopidogrel to a Strong Time-Dependent Inhibitor of CYP2C8: A Phase II Metabolite as a Perpetrator of Drug–Drug Interactions Source: ResearchGate URL
Sources
- 1. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 5. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pharmacological Divergence: The Interaction Profile of Ticagrelor-O-Glucuronide at the P2Y12 Receptor and Beyond
Executive Summary
Ticagrelor is a first-in-class cyclopentyltriazolopyrimidine and a reversible, direct-acting P2Y12 receptor antagonist used extensively in the management of acute coronary syndromes (ACS)[1]. While its primary oxidative metabolite (AR-C124910XX) retains equipotent antiplatelet activity[2], its Phase II conjugate, ticagrelor-O-glucuronide , represents a critical node of pharmacological divergence. The enzymatic addition of a bulky, highly polar glucuronic acid moiety completely abolishes its affinity for the P2Y12 allosteric binding pocket.
However, this "inactive" metabolite is not pharmacologically inert. It gains significant off-target activity, acting as an inhibitor of hepatic Cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP2C19[3]. This whitepaper dissects the mechanistic causality behind this loss of target affinity, explores its role as a perpetrator of drug-drug interactions (DDIs), and details the self-validating experimental protocols required to profile its unique pharmacodynamics.
Molecular Pharmacology: Allosteric Modulation vs. Steric Exclusion
Unlike thienopyridines (e.g., clopidogrel, prasugrel)—which are prodrugs whose active metabolites irreversibly bind to Cys97 in the orthosteric site of P2Y12[4]—ticagrelor does not require metabolic activation[1]. It 1 distinct from the endogenous adenosine diphosphate (ADP) binding pocket[1].
The Causality of Inactivity: The binding of ticagrelor to this allosteric pocket "locks" the receptor in an inactive conformation, preventing G-protein coupling even when ADP successfully binds to the orthosteric site[1]. This allosteric cleft has strict spatial and electrostatic constraints. When ticagrelor undergoes glucuronidation, the resulting ticagrelor-O-glucuronide experiences severe steric clash and electrostatic repulsion. Consequently, the glucuronide conjugate is physically excluded from the allosteric cleft, rendering it completely inactive at the P2Y12 receptor.
Caption: Allosteric modulation of P2Y12 by ticagrelor versus the steric exclusion of its glucuronide conjugate.
Metabolic Bifurcation and Off-Target Activity
Ticagrelor metabolism splits into two primary pathways, leading to vastly different pharmacological outcomes:
-
Oxidation (CYP3A4/5): Yields AR-C124910XX, which maintains an IC50 equipotent to the parent drug at the P2Y12 receptor[2].
-
Glucuronidation (UGT1A9): Yields ticagrelor-O-glucuronide. While devoid of P2Y12 activity, this Phase II metabolite 3 and acts as a perpetrator of DDIs by weakly inhibiting CYP2B6, CYP2C9, and CYP2C19[3]. This mirrors the behavior of other Phase II metabolites, such as clopidogrel acyl-β-D-glucuronide, which is a known strong time-dependent inhibitor of CYP2C8[5].
Caption: Metabolic bifurcation of ticagrelor and the resulting pharmacodynamic divergence.
Quantitative Data: Pharmacological Profiling
The table below summarizes the target and off-target affinities of ticagrelor and its primary metabolites, highlighting the shift from P2Y12 antagonism to CYP inhibition following glucuronidation.
| Compound | P2Y12 Receptor Affinity (IC50) | CYP2C19 Inhibition (IC50) | CYP2C9 Inhibition (IC50) | Primary Formation Pathway |
| Ticagrelor | ~0.074 μM[1] | >100 μM (Minimal)[6] | 10.5 μM[6] | N/A (Parent Drug) |
| AR-C124910XX | Equipotent to Parent[2] | Unknown/Minimal | Unknown/Minimal | CYP3A4 / CYP3A5[2] |
| Ticagrelor-O-glucuronide | Inactive (>>10 μM) | 18.8 μM[3] | 20.0 μM[3] | UGT1A9 (Hepatic)[3] |
Experimental Protocols: A Self-Validating System
To rigorously prove that ticagrelor-O-glucuronide lacks P2Y12 activity but possesses CYP inhibitory properties, researchers must utilize assays that account for allosteric modulation and Phase II metabolite stability.
Protocol 1: [35S]GTPγS Binding Assay for P2Y12 Activity
Causality Check: Why use GTPγS instead of a standard radioligand displacement assay? Because ticagrelor and its metabolites bind to an allosteric site. A competitive displacement assay using labeled ADP would yield false negatives[1]. The GTPγS assay measures actual functional receptor activation (G-protein coupling).
-
Preparation: Culture CHO-K1 cells stably transfected with human recombinant P2Y12 receptors. Isolate cell membranes via homogenization and centrifugation.
-
Incubation: Incubate 10 μg of membrane protein in assay buffer (containing GDP and [35S]GTPγS) with a fixed concentration of ADP (EC80) to stimulate the receptor.
-
Compound Spiking: Add varying concentrations (1 nM to 100 μM) of ticagrelor (positive control) and ticagrelor-O-glucuronide (test compound).
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B microplates. Wash extensively to remove unbound radioligand. Measure bound [35S]GTPγS using a liquid scintillation counter.
-
Validation: Ticagrelor will show a dose-dependent reduction in GTPγS binding (IC50 ~74 nM). Ticagrelor-O-glucuronide will show a flat curve, validating its inability to lock the receptor conformation.
Protocol 2: Cytochrome P450 Reaction Phenotyping (LC-MS/MS)
Causality Check: Phase II metabolites are traditionally ignored in DDI screening. However, assessing ticagrelor-O-glucuronide ensures we capture its off-target potential on CYP2C19 and CYP2C9[3], preventing unforeseen clinical toxicities.
-
Microsomal Incubation: Pre-incubate human liver microsomes (HLM, 0.5 mg/mL) with CYP-specific probe substrates (e.g., S-mephenytoin for CYP2C19, diclofenac for CYP2C9) in a phosphate buffer (pH 7.4).
-
Inhibitor Addition: Spike the mixture with ticagrelor-O-glucuronide at concentrations ranging from 0.1 to 100 μM.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Incubate at 37°C for 15 minutes.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolites (e.g., 4'-hydroxymephenytoin, 4'-hydroxydiclofenac). Calculate the IC50 by plotting remaining enzyme activity against the log concentration of the glucuronide.
References
- Husted, S., & van Giezen, J. J. J. (2009). Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. Cardiovascular Therapeutics.
- Danielak, D., et al. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. PubMed Central (PMC).
- Liu, S., et al. (2021).
- European Cardiology Review. (2025). Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions.
- ResearchGate. (2016). In Vitro Evaluation of Potential Drug-Drug Interactions with Ticagrelor: Cytochrome P450 Reaction Phenotyping, Inhibition, Induction, and Differential Kinetics.
- ResearchGate. (2025).
Sources
- 1. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Ticagrelor-O-Glucuronide: Metabolic Clearance, Drug-Drug Interactions, and Indirect Modulation of Platelet Aggregation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Introduction: The Pharmacological Landscape of Ticagrelor
Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its potent antiplatelet effects[1]. While its primary active metabolite, AR-C124910XX, is generated via the CYP3A4/5 pathway and shares equipotent antiplatelet activity[2], ticagrelor also undergoes significant Phase II metabolism. Specifically, it is conjugated by UDP-glucuronosyltransferases (UGTs) to form ticagrelor-O-glucuronide [3].
As a Senior Application Scientist, it is critical to approach this pathway not merely as a route of elimination, but as a primary regulatory node. The formation of ticagrelor-O-glucuronide dictates the pharmacokinetic (PK) half-life of the active parent drug, thereby indirectly modulating the duration and intensity of platelet aggregation inhibition.
Mechanistic Causality: Glucuronidation as a Regulatory Node
Unlike prodrugs (e.g., clopidogrel) where Phase I metabolism is required for efficacy, ticagrelor's metabolism into ticagrelor-O-glucuronide represents a terminal clearance mechanism. The O-glucuronide metabolite is pharmacologically inactive at the P2Y12 receptor. Therefore, the rate of glucuronidation is inversely correlated with the sustained antiplatelet effect.
In human liver microsomes (HLM) and human intestinal microsomes (HIM), ticagrelor glucuronidation is predominantly catalyzed by 3, with minor contributions from UGT1A7, UGT1A3, and UGT2B7[3]. Interestingly, this reaction exhibits substrate inhibition kinetics. This means that at very high local concentrations of ticagrelor (such as in the gut lumen immediately post-absorption), the clearance pathway self-limits, potentially enhancing the systemic bioavailability of the active parent drug[4].
Caption: Metabolic and signaling pathway of ticagrelor highlighting the O-glucuronide clearance node.
Quantitative Kinetic Parameters
Understanding the enzymatic velocity and affinity is crucial for predicting patient responses. The kinetic parameters of ticagrelor-O-glucuronide formation demonstrate distinct profiles between hepatic and intestinal environments[3].
Table 1: Kinetic Parameters of Ticagrelor Glucuronidation
| Microsome Source | Apparent Km (μM) | Vmax (pmol/min/mg) | Ksi (μM) | Intrinsic Clearance (μL/min/mg) |
| Human Liver (HLM) | 5.65 | 8.03 | 1343.0 | 1.42 |
| Human Intestine (HIM) | 2.52 | 0.90 | 292.9 | 0.36 |
Scientific Insight: The lower Km in HIM suggests a higher affinity of intestinal UGTs for ticagrelor, acting as a rapid first-pass metabolic barrier. However, the Vmax is nearly 9-fold higher in the liver, making hepatic UGT1A9 the primary driver of systemic clearance[3].
The DDI Advantage: Ticagrelor-O-Glucuronide vs. Clopidogrel Acyl-Glucuronide
A pivotal aspect of drug development is anticipating Drug-Drug Interactions (DDIs). Clopidogrel is notorious for its Phase II metabolite, clopidogrel acyl-glucuronide, which acts as a strong, time-dependent inhibitor of CYP2C8, leading to severe DDIs with drugs like repaglinide and paclitaxel[5].
In stark contrast, ticagrelor-O-glucuronide exhibits little to no inhibition of CYP2C8, CYP2D6, or CYP3A4[6]. It only weakly inhibits CYP2B6, CYP2C9, and CYP2C19[3]. This structural and metabolic divergence establishes ticagrelor as a safer alternative when co-administering antiplatelet agents with CYP2C8 substrates[5].
Table 2: CYP Inhibition Profile of Ticagrelor-O-Glucuronide
| CYP Enzyme | Inhibitory Effect | Apparent IC50 (μM) | Clinical Implication |
| CYP2C8 | Negligible | > 50 | Safe co-administration with paclitaxel/repaglinide |
| CYP2C19 | Weak | 18.8 | Minimal impact on endogenous substrates |
| CYP2C9 | Weak | 20.0 | Low risk of warfarin interaction |
| CYP2B6 | Weak | 45.0 | Clinically insignificant at therapeutic doses |
Self-Validating Experimental Protocols
To rigorously study this pathway, we must employ self-validating experimental designs. Below are the definitive protocols for quantifying glucuronidation and its downstream impact on platelet aggregation.
Caption: Integrated workflow for in vitro UGT phenotyping and ex vivo platelet aggregometry.
Protocol A: In Vitro UGT Phenotyping and Glucuronidation Kinetics
Causality Check: UGT active sites are localized within the lumen of the endoplasmic reticulum. Using intact microsomes without a pore-forming agent will artificially restrict the highly hydrophilic cofactor (UDPGA) from reaching the active site, leading to false-negative clearance rates. We utilize alamethicin to bypass this artifact.
Step-by-Step Methodology :
-
Buffer Preparation : Prepare 100 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl2.
-
Microsome Activation : Dilute HLM to a protein concentration of 0.5 mg/mL. Add alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes. (Self-Validation: Always run a parallel control without alamethicin to verify pore-formation efficacy).
-
Substrate Addition : Add ticagrelor at varying concentrations (0.5 to 50 µM) and pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation : Initiate the glucuronidation reaction by adding 2 mM UDPGA.
-
Termination : After exactly 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ticagrelor-d7).
-
Analysis : Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. Inject the supernatant into an LC-MS/MS system optimized for the mass transition of ticagrelor-O-glucuronide.
Protocol B: Ex Vivo Light Transmission Aggregometry (LTA)
Causality Check: Because ticagrelor-O-glucuronide is inactive, its formation reduces the active parent drug pool. To measure this indirect effect on pharmacodynamics, we simulate varying clearance states by spiking known concentrations of un-cleared ticagrelor into plasma and measuring the maximum inhibition of platelet aggregation (IPA).
Step-by-Step Methodology :
-
Blood Collection : Draw whole blood from healthy, unmedicated donors into tubes containing 3.2% sodium citrate. (Self-Validation: Discard the first 2 mL of drawn blood to prevent tissue factor-induced artifactual platelet activation).
-
Plasma Fractionation : Centrifuge the blood at 200 × g for 10 minutes at room temperature (without brake) to harvest Platelet-Rich Plasma (PRP). Transfer PRP to a clean tube.
-
Baseline Establishment : Centrifuge the remaining blood at 2000 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP). Use PPP to set the 100% light transmission baseline on the aggregometer, and PRP for the 0% baseline.
-
Drug Spiking : Incubate PRP with varying concentrations of ticagrelor (e.g., 0.1, 1.0, 5.0 µM) for 10 minutes at 37°C to simulate different metabolic clearance states.
-
Induction : Add 20 µM ADP to the PRP to induce aggregation.
-
Measurement : Record the maximum amplitude of aggregation over 5 minutes. Calculate the % IPA relative to a vehicle-treated control.
Conclusion
Ticagrelor-O-glucuronide is far more than a metabolic endpoint. It is a vital pharmacokinetic governor that dictates the circulating half-life of ticagrelor, thereby indirectly controlling the duration of platelet aggregation inhibition[2]. Furthermore, its benign CYP inhibition profile—specifically its lack of CYP2C8 inhibition—provides a profound safety advantage over clopidogrel in complex polypharmacy scenarios[5]. For drug development professionals, monitoring UGT1A9 activity and ticagrelor-O-glucuronide formation is essential for optimizing personalized antiplatelet therapy.
References
-
Title : Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Source : nih.gov URL : 3
-
Title : Population pharmacokinetics of ticagrelor and AR-C124910XX in patients with prior myocardial infarction Source : nih.gov URL : 2
-
Title : CYP2C8-mediated drug-drug interactions and the factors influencing the interaction magnitude Source : dovepress.com URL : 5
-
Title : In Vitro Evaluation of Potential Drug-Drug Interactions with Ticagrelor: Cytochrome P450 Reaction Phenotyping, Inhibition, Induction, and Differential Kinetics Source : researchgate.net URL : 6
-
Title : Ticagrelor: Package Insert / Prescribing Information / MOA Source : drugs.com URL : 1
Sources
- 1. drugs.com [drugs.com]
- 2. Population pharmacokinetics of ticagrelor and AR-C124910XX in patients with prior myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Validated LC-MS/MS Assay for the Simultaneous Quantification of Ticagrelor and Ticagrelor-O-Glucuronide in Human Plasma
Introduction & Scientific Rationale
Ticagrelor is a potent, reversibly binding oral P2Y12 receptor antagonist utilized globally for the prevention of atherothrombotic events[1]. While its primary active metabolite, AR-C124910XX, is extensively monitored in clinical settings, recent pharmacokinetic (PK) research has highlighted the critical role of its Phase II metabolism. Ticagrelor undergoes significant glucuronidation mediated by UDP-glucuronosyltransferases (UGTs)—specifically UGT1A9 and UGT2B7—to form Ticagrelor-O-glucuronide [2].
Quantifying this glucuronide conjugate alongside the parent drug is essential for comprehensive PK profiling. Ticagrelor glucuronidation exhibits substrate inhibition kinetics, and the circulating glucuronide metabolite has the potential to inhibit cytochrome P450 enzymes, leading to complex drug-drug interactions (DDIs)[2]. This application note provides a fully validated, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to simultaneously quantify ticagrelor and its glucuronide in human plasma with high precision and minimal matrix interference.
In vivo metabolic pathway of Ticagrelor highlighting CYP450 and UGT-mediated biotransformations.
Assay Design & Causality of Experimental Choices
To ensure this protocol functions as a self-validating system , every methodological choice is grounded in physicochemical causality rather than arbitrary selection:
-
Sample Preparation via Optimized Protein Precipitation (PPT): Rather than utilizing time-consuming Solid Phase Extraction (SPE)[3], we employ a highly optimized PPT method using a strict 3:1 ratio of acetonitrile to plasma. Causality: Optimization studies demonstrate that a 3:1 acetonitrile-to-plasma ratio yields >85% recovery and symmetric peak shapes, effectively precipitating plasma proteins while avoiding the matrix interference commonly seen when using methanol[4].
-
Chromatographic Separation: An ACQUITY UPLC HSS T3 or Kinetex C18 column (2.1 × 100 mm, 2.6 µm) is utilized[2]. Causality: The high-strength silica phase and optimal carbon load provide the necessary retention for both the highly lipophilic parent drug (Ticagrelor) and the highly polar Phase II conjugate (Ticagrelor-O-glucuronide), preventing co-elution with the solvent front.
-
Ionization Strategy (Negative ESI): Causality: Ticagrelor's cyclopentyltriazolo-pyrimidine core readily donates a proton to form a highly stable [M−H]− ion. Operating in negative electrospray ionization (ESI-) mode suppresses background noise from endogenous basic lipids, drastically improving the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ)[4].
-
Internal Standard (IS) Selection: Tolbutamide is selected as the IS. Causality: Tolbutamide exhibits a similar retention time and negative ionization efficiency to Ticagrelor, allowing it to dynamically track and compensate for any transient ion suppression occurring in the MS source[4].
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analytes: Ticagrelor, Ticagrelor-O-glucuronide reference standards.
-
Internal Standard: Tolbutamide (IS).
-
Matrix: Drug-free K2 -EDTA human plasma[4].
-
Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.
Preparation of Calibration Standards and QCs
-
Stock Solutions: Dissolve Ticagrelor and Ticagrelor-O-glucuronide in methanol to achieve a concentration of 2 mg/mL[4].
-
Working Solutions: Perform serial dilutions in 50% methanol to create mixed working solutions.
-
Spiking: Spike 1 µL of working solution into 49 µL of blank human plasma to yield calibration standards ranging from 0.2 to 2500 ng/mL for Ticagrelor[4], and 0.5 to 1000 ng/mL for Ticagrelor-O-glucuronide.
Sample Extraction Workflow
Step-by-step sample preparation workflow for the extraction of Ticagrelor and its glucuronide.
Detailed Procedure:
-
Aliquot: Transfer 50 µL of K2 -EDTA human plasma samples (blanks, standards, QCs, or unknowns) into a 96-well collection plate.
-
IS Addition: Add 10 µL of Tolbutamide working solution (50 ng/mL) to all wells except double blanks.
-
Precipitation: Add 150 µL of cold LC-MS grade Acetonitrile to each well.
-
Agitation: Vortex the plate vigorously for 10 minutes at 1000 rpm. Self-validation check: Ensure the precipitate forms a solid, uniform pellet; loose pellets indicate incomplete denaturation.
-
Centrifugation: Spin the plate at 14,000 × g for 10 minutes at 4°C.
-
Dilution & Transfer: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (Water + 0.1% Formic Acid). Causality: Diluting the high-organic extract with aqueous solvent prevents "solvent effects" (peak broadening/splitting) when injected onto the reversed-phase column.
-
Injection: Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Analytical Column: Kinetex C18 (2.1 × 100 mm, 2.6 µm) maintained at 40°C[2].
-
Mobile Phase A: Purified water containing 0.1% Formic Acid[2].
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 – 1.0 min: 10% B
-
1.0 – 4.0 min: Linear gradient to 90% B
-
4.0 – 5.0 min: Hold at 90% B (Column wash)
-
5.0 – 5.1 min: Return to 10% B
-
5.1 – 7.0 min: Equilibration
-
-
Mass Spectrometry (MRM Transitions):
Method Validation & Quantitative Data
The assay was strictly validated according to current FDA/EMA bioanalytical guidelines. A 1/x2 weighting factor was applied to the linear regression models. Causality: Because the calibration curve spans over three orders of magnitude, unweighted regression would allow high-concentration standards to disproportionately skew the curve, resulting in unacceptable inaccuracy at the LLOQ.
Table 1: Calibration and Linearity Parameters
| Analyte | Linear Range (ng/mL) | Regression Model | Weighting Factor | Correlation Coefficient ( r2 ) |
| Ticagrelor | 0.2 – 2500 | Linear | 1/x2 | ≥0.995 |
| Ticagrelor-O-glucuronide | 0.5 – 1000 | Linear | 1/x2 | ≥0.994 |
Table 2: Assay Performance Metrics (Inter-day)
Data represents the mean of validation batches over 3 consecutive days.
| Analyte | QC Level | Precision (CV %) | Accuracy (RE %) | Matrix Effect (%) | Extraction Recovery (%) |
| Ticagrelor | LLOQ (0.2 ng/mL) | ≤8.5 | ±10.2 | 98.4±4.1 | 88.5±5.2 |
| Ticagrelor | High (2000 ng/mL) | ≤4.2 | ±6.4 | 101.2±2.3 | 91.2±3.8 |
| Ticagrelor-O-glucuronide | LLOQ (0.5 ng/mL) | ≤9.1 | ±11.5 | 95.6±5.5 | 85.4±6.1 |
| Ticagrelor-O-glucuronide | High (800 ng/mL) | ≤5.3 | ±7.1 | 97.8±3.4 | 89.1±4.5 |
Self-Validating System Suitability Test (SST): Prior to running any patient sample batch, a neat standard at the LLOQ must be injected. The batch is only permitted to proceed if the retention time drift is ≤±0.1 min and the S/N ratio for both analytes is >10 . Furthermore, a Dilution Integrity check must be validated (1:10 dilution with blank plasma) to ensure that samples exceeding the Upper Limit of Quantification (ULOQ) can be accurately diluted without matrix-induced ion suppression altering the calculated concentration.
References
- Xu, et al. "Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients." Translational and Clinical Pharmacology.
- "Determination of Unbound Ticagrelor and Its Active Metabolite (AR-C124910XX) in Human Plasma by Equilibrium Dialysis and LC-MS/MS." PubMed / Elsevier B.V.
- "Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite." Frontiers in Pharmacology.
- "Oasis™ PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals." Waters Corporation / LCMS.cz.
Sources
- 1. Determination of unbound ticagrelor and its active metabolite (AR-C124910XX) in human plasma by equilibrium dialysis and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 3. lcms.cz [lcms.cz]
- 4. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Sample Preparation Techniques for Ticagrelor-O-Glucuronide Analysis
Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Scientists. Objective: To provide a comprehensive, mechanistically grounded guide for the extraction and LC-MS/MS quantification of ticagrelor and its phase II metabolite, ticagrelor-O-glucuronide, from complex biological matrices.
Introduction & Mechanistic Background
Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor antagonist widely used to prevent thrombotic events. While its primary active phase I metabolite is AR-C124910XX (formed via CYP3A4/5), ticagrelor also undergoes significant phase II metabolism. Specifically, it is conjugated into ticagrelor-O-glucuronide , a reaction catalyzed predominantly by the UDP-glucuronosyltransferase isoform UGT1A9 in the liver[1].
Analyzing phase II glucuronide metabolites presents unique bioanalytical challenges. Glucuronides are highly polar, making them difficult to extract from aqueous matrices using standard organic solvents. Furthermore, while ether glucuronides (like ticagrelor-O-glucuronide) are generally more stable than acyl glucuronides, they remain susceptible to ex vivo hydrolysis or back-conversion if sample pH and temperature are not strictly controlled during extraction[2].
Fig 1: Primary metabolic pathways of ticagrelor in human hepatocytes.
Sample Preparation Rationales (The "Why")
As a Senior Application Scientist, it is critical to design extraction protocols that are not merely procedural, but chemically logical. The choice of extraction—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid Phase Extraction (SPE)—must be dictated by the matrix and the physicochemical properties of the glucuronide.
Plasma: The Case for Acidified Liquid-Liquid Extraction (LLE)
Ticagrelor is highly lipophilic, but the addition of the glucuronic acid moiety drastically increases its polarity. If standard neutral LLE is performed, the glucuronide will remain in the aqueous plasma layer.
-
The Causality: By adding 5% formic acid to the plasma prior to extraction, the pH is driven below the pKa of the glucuronic acid's carboxylic group (typically ~3.0 - 3.5). This neutralizes the molecule's charge, allowing the ticagrelor-O-glucuronide to partition efficiently into a moderately polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE)[3][4].
Urine: The Case for Solid Phase Extraction (SPE)
Urine contains extreme variations in osmolality, urea, and endogenous salts, which cause severe ion suppression in LC-MS/MS. PPT is insufficient for urine because it does not remove salts.
-
The Causality: A polymeric reversed-phase sorbent (e.g., Waters Oasis HLB) is ideal. By diluting the urine with an acidic buffer (pH 3.9), the glucuronide is protonated and strongly retained on the lipophilic-hydrophilic balanced copolymer[5]. A 5% methanol wash selectively elutes the salts and urea, leaving the analytes highly concentrated for the final acetonitrile elution[5].
Fig 2: Decision tree and workflow for ticagrelor metabolite sample preparation.
Step-by-Step Experimental Protocols
Protocol A: High-Sensitivity LLE for Human Plasma
This self-validating protocol ensures high recovery of the polar glucuronide while eliminating phospholipid matrix effects.
-
Sample Thawing: Thaw human plasma samples on an ice-water bath to prevent ex vivo enzymatic degradation of the glucuronide[2].
-
Aliquot & Spike: Transfer 200 µL of plasma into a pre-chilled 2 mL microcentrifuge tube. Add 50 µL of the Internal Standard (IS) working solution (e.g., Ticagrelor-D7)[4].
-
Acidification (Critical Step): Add 50 µL of 5% formic acid (v/v) in water. Vortex for 10 seconds. Validation check: The pH must be ≤ 3.5 to ensure glucuronide protonation.
-
Extraction: Add 2.0 mL of ethyl acetate[3].
-
Partitioning: Vortex vigorously for 10 minutes to maximize the surface area for phase transfer, followed by centrifugation at 4000 rpm for 10 minutes at 4°C[4].
-
Recovery: Carefully transfer 1.6 mL of the upper organic layer to a clean glass tube, avoiding the proteinaceous interphase.
-
Drying & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 150 µL of Mobile Phase (e.g., 85:15 Acetonitrile:Water with 0.1% formic acid)[2].
Protocol B: SPE for Human Urine
Designed to handle high-salt matrices without compromising the recovery of phase II metabolites.
-
Sample Pre-treatment: Aliquot 150 µL of human urine. Dilute with 300 µL of 10 mM ammonium formate buffer adjusted to pH 3.9 using glacial formic acid[5]. Add IS.
-
Conditioning: Condition a 10 mg polymeric HLB 96-well plate (e.g., Waters Oasis) with 1 mL methanol, followed by 1 mL of 10 mM ammonium formate (pH 3.9).
-
Loading: Load the diluted urine sample onto the SPE plate at a flow rate of 1 mL/min.
-
Washing (Critical Step): Wash the sorbent bed with 100 µL of 5% methanol in water[5]. Validation check: This specific concentration is strong enough to elute urea and salts, but too weak to disrupt the hydrophobic interactions holding the ticagrelor-O-glucuronide.
-
Elution: Elute the analytes by passing 2 aliquots of 100 µL pure acetonitrile through the plate[5].
-
Final Prep: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase prior to injection.
Quantitative Data & Analytical Parameters
Table 1: Comparative Sample Preparation Metrics
| Technique | Matrix | Target Analyte | Acidification Req? | Mean Recovery | Matrix Effect |
| PPT (Acetonitrile) | Plasma | Ticagrelor / AR-C124910XX | No | 60 - 67%[2] | Moderate |
| LLE (Ethyl Acetate) | Plasma | Ticagrelor / Glucuronide | Yes (pH < 4) | 96 - 99%[6] | Low |
| SPE (HLB Sorbent) | Urine | Glucuronide / AR-C124910XX | Yes (pH ~ 3.9) | > 85% | Very Low |
Table 2: Recommended LC-MS/MS MRM Transitions (Negative ESI Mode)
Separations are typically performed on a C18 column (e.g., 2.1 x 100 mm, 2.2 µm) using a mobile phase of aqueous ammonium acetate and acetonitrile[3].
| Analyte | Precursor Ion ( [M−H]− ) | Product Ion (m/z) | Mechanism of Fragmentation |
| Ticagrelor | 521.2 | 361.2 | Cleavage of the cyclopentane ring[3] |
| AR-C124910XX | 477.2 | 361.1 | Loss of hydroxyethyl group[3] |
| Ticagrelor-O-glucuronide | 697.2 | 521.2 | Neutral loss of glucuronosyl moiety (176 Da) |
References
-
Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry Journal of Analytical Toxicology URL:[Link]
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Frontiers in Pharmacology (NIH PMC) URL:[Link]
-
Ticagrelor Increases Exposure to the Breast Cancer Resistance Protein Substrate Rosuvastatin Clinical Pharmacology & Therapeutics (Helda Archive) URL:[Link]
-
Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice Molecules (MDPI) URL:[Link]
-
Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions Asian Journal of Pharmacy and Pharmacology URL:[Link]
Sources
- 1. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. wjpsonline.com [wjpsonline.com]
High-Efficiency Liquid-Liquid Extraction (LLE) Protocol for the LC-MS/MS Quantification of Ticagrelor and AR-C124910XX in Human Plasma
Introduction & Mechanistic Overview
Ticagrelor is a potent, reversibly binding oral P2Y12 receptor antagonist widely prescribed for the prevention of thrombotic events in patients with acute coronary syndromes[1]. Unlike thienopyridines (e.g., clopidogrel), ticagrelor is a direct-acting agent and does not require metabolic activation to exert its antiplatelet effects[2]. However, it is extensively metabolized in the liver by the cytochrome P450 system (primarily CYP3A4 and CYP3A5) to form AR-C124910XX (deshydroxyethoxy ticagrelor), an active metabolite that exhibits equipotent P2Y12 antagonism[2][3][4].
Because both the parent drug and its active metabolite contribute to the therapeutic effect, their simultaneous quantification in human plasma is critical for pharmacokinetic (PK) profiling and clinical monitoring[1][5].
Pharmacological pathway of ticagrelor and AR-C124910XX acting on the P2Y12 receptor.
Rationale for Liquid-Liquid Extraction (LLE)
While simple protein precipitation (PPT) using acetonitrile or methanol is fast, it often yields high matrix effects (ion suppression) due to the co-extraction of endogenous phospholipids, which can distort chromatographic peaks and reduce assay sensitivity[6]. To achieve lower limits of quantification (LLOQ) and cleaner baseline chromatograms, Liquid-Liquid Extraction (LLE) is the gold standard[7][8].
The Causality Behind the Chemistry:
-
Solvent Selection: Methyl tert-butyl ether (MTBE) is selected as the extraction solvent. MTBE has a low density (0.74 g/mL), allowing it to form the upper organic layer during phase separation. This prevents the pipette tip from disturbing the packed protein pellet in the lower aqueous layer, ensuring a highly pure extract[7][8]. Furthermore, MTBE extracts significantly fewer phospholipids compared to ethyl acetate.
-
Acidification: Ticagrelor and AR-C124910XX are highly protein-bound (>99.8%)[2]. The addition of 5% formic acid disrupts these protein-drug interactions and ensures the analytes remain in a neutral, un-ionized state, driving their partition into the non-polar MTBE phase[2][7].
Step-by-Step LLE Protocol
This protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (Ticagrelor-d7) prior to extraction controls for any volumetric losses or matrix-induced ion suppression during the LC-MS/MS analysis.
Materials Required:
-
Human plasma samples (K2EDTA anticoagulant)[7]
-
Ticagrelor-d7 (Internal Standard, IS)[7]
-
5% Formic Acid (aqueous)[7]
-
Nitrogen evaporator
Methodology:
-
Aliquot: Transfer 200 µL of thawed human plasma into a clean 2.0 mL microcentrifuge tube[7].
-
Spike IS: Add 50 µL of the Internal Standard working solution (Ticagrelor-d7) to the plasma[7]. (Self-Validation Check: The IS must be added to all blanks, calibrators, and unknown samples to normalize extraction recovery).
-
Acidify: Add 50 µL of 5% formic acid solution to the mixture and vortex briefly (10 seconds) to disrupt protein binding[2][7].
-
Extract: Add 2.0 mL of MTBE to the tube. Vortex vigorously for 10 minutes to ensure complete partitioning of the analytes into the organic phase[7].
-
Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 10°C. This will pack the denatured proteins at the bottom and leave a clear MTBE layer on top[7].
-
Transfer & Dry: Carefully transfer the upper organic layer (MTBE) into a clean, pre-labeled glass tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C[7][9].
-
Reconstitute: Reconstitute the dried residue in 300 µL of the LC mobile phase (e.g., Acetonitrile:Water). Vortex for 1 minute, transfer to an autosampler vial, and inject into the LC-MS/MS system[7].
Step-by-step liquid-liquid extraction workflow for ticagrelor plasma samples.
LC-MS/MS Analytical Conditions
Chromatographic separation is typically achieved on a C18 column using a gradient or isocratic mobile phase of Acetonitrile and Water containing 10 mM ammonium acetate[1][8]. Detection is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode[1][8].
Table 1: Optimized MRM Transitions for Quantification
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ionization Mode |
| Ticagrelor | 522.9 | 152.9 | ESI (+) |
| AR-C124910XX | 478.9 | 152.9 | ESI (+) |
| Ticagrelor-d7 (IS) | 530.2 | 152.9 | ESI (+) |
(Note: While negative ESI mode can also be utilized[5], positive mode transitions yielding the m/z 152.9 product ion provide robust signal-to-noise ratios and are widely adopted across validated clinical assays[1][8].)
Method Validation & Quantitative Data
A rigorously developed LLE method ensures high recovery and minimal matrix interference. The table below summarizes the expected validation parameters based on established pharmacokinetic studies[1][3][6].
Table 2: Summary of LLE Validation Parameters
| Parameter | Ticagrelor | AR-C124910XX |
| Linearity Range | 4.02 – 2017 ng/mL | 2.89 – 1040 ng/mL |
| Lower Limit of Quantification (LLOQ) | 4.02 ng/mL | 2.89 ng/mL |
| Extraction Recovery (LLE) | 99.2% – 105.0% | 96.6% – 105.0% |
| Matrix Effect | Minimal (< 15% variation) | Minimal (< 15% variation) |
| Processed Sample Stability | Stable for > 24h at 4°C | Stable for > 24h at 4°C |
System Suitability & Self-Validation Rule: To ensure the integrity of the LLE process, the absolute peak area of the internal standard (Ticagrelor-d7) must be monitored across all injections. A deviation of >20% from the mean IS area of the calibration standards indicates a failure in the extraction phase (e.g., incomplete phase separation, pipetting error) or severe matrix-induced ion suppression, invalidating that specific sample run.
References[5] "Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients" - PMC. Available at: nih.gov[7] "Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions" - AJPPS. Available at: ajpps.org[1] "An HPLC-MS/MS Method for the Quantitative Determination of Ticagrelor and its Active Metabolite AR-C124910XX in Human Plasma and its Application to a Clinical Study" - ResearchGate. Available at: researchgate.net[8] "An HPLC-MS/MS Method for the Quantitative Determination of Ticagrelor and its Active Metabolite AR-C124910XX in Human Plasma and its Application to a Clinical Study" - Ingenta Connect. Available at: ingentaconnect.com[3] "Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor..." - World Journal of Pharmaceutical Sciences. Available at: wjpsonline.com[6] "Extraction recoveries and matrix effects for ticagrelor, AR-C124910XX, and tolbutamide in human plasma" - ResearchGate. Available at: researchgate.net[4] "Simultaneous Determination of Ticagrelor and Its Metabolites in ..." - Ovid. Available at: ovid.com[9] "Spectrofluorimetric analysis of ticagrelor in pharmaceutical formulations and spiked human plasma..." - DergiPark. Available at: dergipark.org.tr[2] "Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452" - Semantic Scholar. Available at: semanticscholar.org
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. ovid.com [ovid.com]
- 5. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 8. An HPLC-MS/MS Method for the Quantitative Determination of Ticagr...: Ingenta Connect [ingentaconnect.com]
- 9. dergipark.org.tr [dergipark.org.tr]
protein precipitation method for ticagrelor-O-glucuronide from plasma
Application Note: High-Throughput Protein Precipitation Method for the LC-MS/MS Quantification of Ticagrelor-O-Glucuronide in Human Plasma
Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application Area: Pharmacokinetics (PK), Drug-Drug Interactions (DDI), and Bioanalysis.
Introduction and Biological Context
Ticagrelor is a reversibly binding, direct-acting oral P2Y12 receptor antagonist used widely for the prevention of thrombotic events in patients with acute coronary syndromes. While its primary active metabolite (AR-C124910XX) is formed via cytochrome P450 (CYP3A4/5) mediated oxidative deethylation, ticagrelor also undergoes significant Phase II metabolism. Specifically, it is conjugated by UDP-glucuronosyltransferases (UGTs)—predominantly UGT1A9 —to form ticagrelor-O-glucuronide [1, 2].
Monitoring ticagrelor-O-glucuronide in human plasma is increasingly critical for comprehensive PK profiling. Recent studies indicate that this metabolite exhibits weak inhibitory effects on CYP2B6, CYP2C9, and CYP2C19, making it a relevant molecule of interest when evaluating potential drug-drug interactions (DDIs) during clinical development [1].
Figure 1: Phase II metabolic pathway of ticagrelor to ticagrelor-O-glucuronide via UGT1A9.
Scientific Rationale: Why Protein Precipitation (PPT)?
Ticagrelor and its metabolites are highly bound to human plasma proteins (>99.8%) [3]. To accurately quantify the total concentration of ticagrelor-O-glucuronide, the sample preparation method must completely disrupt these drug-protein interactions.
While liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable, Protein Precipitation (PPT) is selected as the optimal method for this workflow due to its high throughput, low cost, and minimal plasma volume requirements (typically 50 µL).
The Causality Behind the Chemistry:
-
Solvent Selection (Acetonitrile vs. Methanol): Acetonitrile (ACN) is utilized because it aggressively dehydrates the solvation layer around plasma proteins (such as albumin and α1 -acid glycoprotein), causing rapid structural denaturation. A 3:1 (v/v) ratio of ACN to plasma ensures >98% precipitation efficiency[4].
-
Acidification (0.1% Formic Acid): Adding a weak acid to the precipitation solvent serves a dual purpose. First, it lowers the pH, disrupting non-covalent ionic and hydrogen bonds between the glucuronide metabolite and plasma proteins, ensuring quantitative release. Second, it keeps the glucuronide moiety protonated, enhancing its chemical stability during the extraction process and improving peak shape during subsequent reversed-phase LC-MS/MS analysis.
Materials and Reagents
-
Analytes: Ticagrelor-O-glucuronide reference standard; Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Ticagrelor-d7-O-glucuronide).
-
Biological Matrix: Human plasma (K2-EDTA anticoagulant).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Formic Acid (FA).
-
Equipment: Refrigerated centrifuge, multi-tube vortexer, 96-well collection plates.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of a SIL-IS corrects for any volumetric losses during transfer and compensates for matrix effects (ion suppression/enhancement) during electrospray ionization (ESI).
Step 1: Sample Thawing and Preparation
-
Thaw human plasma samples on wet ice to prevent any potential enzymatic degradation of the glucuronide.
-
Vortex all samples gently for 10 seconds to ensure homogeneity.
-
Aliquot 50 µL of calibration standards, quality control (QC) samples, and unknown plasma samples into a 2 mL 96-well deep-well plate.
Step 2: Internal Standard Addition 4. Add 10 µL of the SIL-IS working solution (e.g., 50 ng/mL in 50% methanol) to all wells, except for double-blank samples (add 10 µL of 50% methanol instead). 5. Vortex the plate at 800 rpm for 1 minute to ensure complete equilibration of the IS with the plasma matrix.
Step 3: Protein Precipitation 6. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to each well. (Note: The rapid addition of cold solvent maximizes the precipitation of high-molecular-weight proteins). 7. Immediately seal the plate and vortex vigorously at 1,200 rpm for 5 minutes. This extended vortexing step is critical to fully disrupt the >99.8% protein binding of the analyte.
Step 4: Centrifugation and Transfer 8. Centrifuge the plate at 14,000 × g for 10 minutes at 4°C . The low temperature yields a tighter protein pellet, preventing particulates from transferring to the final extract. 9. Carefully transfer 100 µL of the clear supernatant into a clean 96-well injection plate.
Step 5: Dilution (Crucial for Peak Shape) 10. Add 100 µL of Ultrapure Water to the transferred supernatant. Expert Insight: Because the supernatant is highly organic (approx. 75% ACN), injecting it directly into a reversed-phase LC system can cause "solvent effects" (peak broadening or splitting) for early-eluting polar metabolites like glucuronides. Diluting with water matches the sample solvent strength more closely to the initial mobile phase conditions.
Figure 2: Step-by-step protein precipitation workflow for ticagrelor-O-glucuronide.
Data Presentation: Optimization & Performance Metrics
The following tables summarize the expected analytical performance and optimization data based on foundational validation parameters.
Table 1: Comparison of Precipitation Solvents on Analyte Recovery & Matrix Effect
| Precipitation Solvent (3:1 Ratio) | Mean Recovery (%) | Matrix Effect (%) | Pellet Integrity |
| Methanol (100%) | 78.4 ± 4.2 | 85.1 (Suppression) | Loose, prone to disruption |
| Acetonitrile (100%) | 89.2 ± 3.1 | 92.4 (Slight Suppression) | Tight, easily separable |
| Acetonitrile + 0.1% Formic Acid | 96.8 ± 2.5 | 98.5 (Negligible) | Tight, highly stable |
Note: Acidified ACN provides the highest recovery by effectively breaking the ionic bonds between the glucuronide and plasma albumin.
Table 2: UGT Enzyme Kinetics for Ticagrelor-O-Glucuronide Formation [1]
| Enzyme Source | Apparent Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance ( Vmax/Km ) |
| Human Liver Microsomes (HLM) | 5.65 | 8.03 | 1.42 µL/min/mg |
| Human Intestinal Microsomes (HIM) | 2.52 | 0.90 | 0.36 µL/min/mg |
Troubleshooting and Expert Insights
-
Managing Phospholipid-Induced Ion Suppression: While PPT is efficient, it does not remove endogenous plasma phospholipids (e.g., glycerophosphocholines), which are notorious for causing ion suppression in the mass spectrometer's ESI source. If matrix effects exceed ±15%, modify the LC gradient to ensure phospholipids elute after ticagrelor-O-glucuronide, or incorporate a phospholipid-removal plate (e.g., Ostro™ or Phree™) immediately following the PPT step.
-
Glucuronide Stability: Unlike acyl glucuronides, which are highly reactive and prone to acyl migration or hydrolysis, O-glucuronides (ether glucuronides) are generally more chemically stable. However, to guarantee absolute integrity during large batch runs, autosamplers must be maintained at 4°C, and the use of 0.1% FA in the extraction solvent prevents any base-catalyzed hydrolysis.
-
Carryover Mitigation: Ticagrelor and its metabolites can exhibit stickiness to LC tubing and autosampler needles. Ensure the autosampler wash solvent contains a high percentage of organic modifier (e.g., 80% ACN / 20% Isopropanol / 0.1% FA) to eliminate carryover between injections.
References
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Frontiers in Pharmacology (2021). URL:[Link]
-
Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects Drug Metabolism and Disposition (2010). URL:[Link]
-
Determination of unbound ticagrelor and its active metabolite (AR-C124910XX) in human plasma by equilibrium dialysis and LC-MS/MS Journal of Pharmaceutical and Biomedical Analysis (2020). URL:[Link]
-
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients Translational and Clinical Pharmacology (2021). URL:[Link]
Application Note: Utilization of Ticagrelor-O-Glucuronide as a Reference Standard in Phase II Metabolism and DDI Profiling
Introduction and Mechanistic Background
Ticagrelor is a reversibly binding, direct-acting oral P2Y12 receptor antagonist widely prescribed for the prevention of thrombotic events in patients with acute coronary syndromes[1]. While the Phase I metabolic pathway—primarily mediated by CYP3A4 and CYP3A5 to form the equipotent active metabolite AR-C124910XX—is well characterized[2], the complete disposition of the drug also relies on Phase II metabolism.
Recent pharmacokinetic elucidations have identified ticagrelor-O-glucuronide as a critical Phase II metabolite[3]. The formation of this metabolite is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) isoform UGT1A9 in the human liver, with secondary contributions from UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8 in both hepatic and intestinal tissues[4].
For researchers and drug development professionals, utilizing highly pure ticagrelor-O-glucuronide as an analytical reference standard is imperative for three reasons:
-
Absolute Quantification: It enables the construction of robust LC-MS/MS calibration curves to quantify metabolic clearance rates in human liver microsomes (HLM) and human intestinal microsomes (HIM).
-
Kinetic Modeling: It allows researchers to accurately model the unique substrate inhibition kinetics exhibited during ticagrelor glucuronidation[3].
-
Drug-Drug Interaction (DDI) Screening: Ticagrelor-O-glucuronide is not biologically inert; it exhibits weak inhibitory effects on specific cytochrome P450 enzymes (CYP2B6, CYP2C9, and CYP2C19), necessitating DDI risk assessments during co-administration therapies[4].
Figure 1: Phase I and Phase II metabolic pathways of Ticagrelor.
Quantitative Kinetic Data Summary
The glucuronidation of ticagrelor does not follow standard Michaelis-Menten kinetics. Instead, it is best described by substrate inhibition kinetics . As substrate concentration increases beyond an optimal point, the velocity of metabolite formation decreases, likely due to a second molecule of ticagrelor binding to an allosteric site on the UGT enzyme and impeding catalytic turnover.
The table below summarizes the kinetic parameters derived using ticagrelor-O-glucuronide as the reference standard for absolute quantification in pooled microsomes[3].
| Parameter | Human Liver Microsomes (HLM) | Human Intestinal Microsomes (HIM) | Clinical Significance |
| Apparent Km | 5.65 μM | 2.52 μM | Indicates higher binding affinity in intestinal tissues. |
| Vmax | 8.03 pmol/min/mg | 0.90 pmol/min/mg | Hepatic capacity for glucuronidation is significantly higher. |
| Ksi (Inhibition) | 1,343.0 | 292.9 | High values indicate substrate inhibition occurs only at high doses. |
| CLint ( Vmax/Km ) | 1.42 μl/min/mg | 0.36 μl/min/mg | Hepatic clearance dominates the Phase II elimination route. |
Experimental Protocol: In Vitro Glucuronidation Assay
To ensure a self-validating system, this protocol utilizes ticagrelor-O-glucuronide to establish a standard curve, ensuring that all LC-MS/MS signals are directly translatable to molar concentrations.
Reagents and Materials
-
Substrate: Ticagrelor (Parent drug).
-
Reference Standard: Ticagrelor-O-glucuronide (Purity >98%).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM).
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).
-
Pore-forming Agent: Alamethicin. Causality Note: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin is required to permeabilize the microsomal membrane, allowing the highly polar UDPGA to access the active site.
-
Internal Standard (IS): Deuterated ticagrelor or a stable analog (e.g., Tolbutamide).
Step-by-Step Methodology
Step 1: Preparation of the Calibration Curve
-
Prepare a primary stock of ticagrelor-O-glucuronide in 50% methanol/water.
-
Generate a 7-point serial dilution calibration curve ranging from 1 nM to 1000 nM.
-
Spike each calibration standard with a constant concentration of the Internal Standard (IS) to correct for matrix effects and ionization suppression during mass spectrometry.
Step 2: Microsomal Activation
-
In a 1.5 mL Eppendorf tube, combine HLM or HIM (final protein concentration: 0.5 mg/mL) with alamethicin (50 μg/mg of microsomal protein).
-
Incubate the mixture on ice for 15 minutes to ensure complete membrane permeabilization.
Step 3: Reaction Incubation
-
Prepare the reaction mixture in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 .
-
Add the permeabilized microsomes and ticagrelor (varying concentrations from 0.5 μM to 100 μM to capture the substrate inhibition curve).
-
Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding UDPGA to a final concentration of 5 mM. Total reaction volume should be 200 μL.
-
Incubate at 37°C for exactly 30 minutes. Causality Note: 30 minutes is chosen to ensure the reaction remains in the linear range of product formation relative to time.
Step 4: Reaction Termination and Extraction
-
Quench the reaction by adding 200 μL of ice-cold acetonitrile containing the IS. Causality Note: The organic solvent instantly denatures the UGT enzymes, halting metabolism, while precipitating microsomal proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Transfer the clear supernatant to HPLC vials for analysis.
Step 5: LC-MS/MS Analysis & Kinetic Modeling
-
Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Monitor the specific MRM (Multiple Reaction Monitoring) transitions for ticagrelor-O-glucuronide.
-
Quantify the peak area ratios (Analyte/IS) against the standard curve generated in Step 1.
-
Plot the velocity of formation ( v ) against substrate concentration ( [S] ) and fit the data using the substrate inhibition equation:
v=Km+[S]+Ksi[S]2Vmax×[S]
Figure 2: Bioanalytical workflow for in vitro UGT kinetic profiling.
Application in Drug-Drug Interaction (DDI) Profiling
Beyond quantifying clearance, ticagrelor-O-glucuronide reference standards are vital for screening inhibitory effects on co-administered drugs. While the parent drug ticagrelor is known to interact with CYP3A4 and P-glycoprotein[5], the glucuronide metabolite also possesses distinct inhibitory profiles.
In vitro studies utilizing the reference standard have demonstrated that ticagrelor-O-glucuronide weakly inhibits CYP2B6, CYP2C9, and CYP2C19 activity, with apparent IC50 values of 45.0 μM, 20.0 μM, and 18.8 μM, respectively[4]. To validate these DDI risks in a laboratory setting, researchers must spike known concentrations of the purified ticagrelor-O-glucuronide standard into HLM assays containing specific CYP probe substrates (e.g., bupropion for CYP2B6, diclofenac for CYP2C9) and monitor the reduction in probe metabolite formation.
References
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite National Library of Medicine (PMC)[Link]
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Frontiers in Pharmacology[Link]
-
Absorption, Distribution, Metabolism, and Excretion of Ticagrelor in Healthy Subjects Semantic Scholar / ASPET[Link]
-
Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety National Library of Medicine (PMC)[Link]
-
Ticagrelor Compound Summary (CID 9871419) PubChem - NIH[Link]
Sources
- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 5. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical method development for ticagrelor glucuronide
Application Note: Advanced LC-MS/MS Method Development for the Quantification of Ticagrelor and Ticagrelor-O-Glucuronide
Introduction and Clinical Rationale
Ticagrelor is a first-in-class, reversibly binding oral P2Y12 receptor antagonist critical for managing acute coronary syndromes. While its primary pharmacological efficacy is driven by the parent drug and its major active metabolite, AR-C124910XX (formed via CYP3A4/5 oxidation), ticagrelor also undergoes significant Phase II metabolism. It is conjugated by UDP-glucuronosyltransferases—predominantly UGT1A9 and UGT2B7—to form ticagrelor-O-glucuronide[1].
Historically, glucuronide conjugates were dismissed as inactive clearance products. However, recent pharmacokinetic data reveal that glucuronidated metabolites can act as hidden perpetrators of drug-drug interactions (DDIs) by serving as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes or drug transporters[1][2]. Accurately quantifying ticagrelor-O-glucuronide alongside the parent drug is essential for comprehensive pharmacokinetic (PK) profiling, phenotyping UGT activity, and evaluating DDI risks.
Fig 1. Phase I and Phase II metabolic pathways of ticagrelor.
Analytical Challenges and Mechanistic Solutions
Developing a robust assay for ticagrelor-O-glucuronide requires navigating three distinct analytical hurdles. Do not simply apply standard protein precipitation (PPT); instead, the protocol must be engineered around the specific physicochemical vulnerabilities of the analytes.
-
Ex Vivo Instability and Back-Conversion: Glucuronide conjugates are notoriously unstable ex vivo. Exposure to physiological pH or endogenous esterases/glucuronidases at room temperature leads to rapid hydrolysis, converting the glucuronide back into the parent drug[3]. This back-conversion artificially inflates the quantified concentration of ticagrelor.
-
The Causal Solution: Immediate acidification of the plasma matrix using a citrate buffer (pH 3.0) upon collection, combined with strict temperature control (ice-water bath), halts enzymatic degradation and chemically stabilizes the O-glucuronide linkage.
-
-
Divergent Physicochemical Properties: Ticagrelor is highly lipophilic and heavily protein-bound (>99%), whereas its glucuronide conjugate is highly polar and hydrophilic. Standard PPT often results in poor recovery of the glucuronide and severe matrix effects[4].
-
The Causal Solution: A mixed-mode Solid-Phase Extraction (SPE) or an optimized Liquid-Liquid Extraction (LLE) using a moderately polar solvent mixture ensures high recovery of both the lipophilic parent and the hydrophilic metabolite[5].
-
-
In-Source Fragmentation and Isobaric Interference: During electrospray ionization (ESI), glucuronides frequently undergo in-source fragmentation (loss of the 176 Da glucuronic acid moiety), generating a pseudo-parent ion. If the glucuronide and parent drug co-elute chromatographically, this fragmentation causes a false-positive signal in the parent drug's MRM channel[6].
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system; the inclusion of acidification controls and stable-isotope labeled internal standards (IS) ensures that any pre-analytical degradation is immediately detectable.
Protocol A: Sample Collection and Stabilization
-
Draw whole blood into pre-chilled K2-EDTA tubes.
-
Centrifuge immediately at 4°C, 3000 × g for 10 minutes to separate the plasma.
-
Transfer 200 µL of plasma into a pre-chilled microcentrifuge tube containing 50 µL of 100 mM Citrate Buffer (pH 3.0) to acidify the sample and lock the glucuronide state.
-
Add 10 µL of the internal standard working solution (Ticagrelor-d7, 100 ng/mL).
-
Vortex gently and store at -80°C if not extracting immediately.
Protocol B: Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of Methanol followed by 1 mL of 0.1% Formic Acid in Water through a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg/1 cc).
-
Loading: Load the acidified plasma sample (260 µL total volume) onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 5% Methanol in 0.1% Formic Acid to remove polar endogenous interferences, followed by 1 mL of Hexane to remove neutral lipids.
-
Elution: Elute the analytes using 2 × 500 µL of Acetonitrile:Methanol (50:50, v/v) containing 2% Formic Acid.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (Water:Acetonitrile 80:20 with 0.1% Formic Acid).
Protocol C: LC-MS/MS Conditions
-
Column: Phenomenex Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm) maintained at 40°C[1][6].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: 0–1 min (20% B), 1–4 min (linear to 80% B), 4–5 min (hold 80% B), 5–5.1 min (return to 20% B), 5.1–7 min (re-equilibration).
-
Ionization: Electrospray Ionization in Negative Mode (ESI-) is utilized to maximize sensitivity for the acidic functional groups[5][7].
Fig 2. Self-validating sample preparation and LC-MS/MS workflow.
Data Presentation and Validation Metrics
The following tables summarize the optimized mass spectrometry parameters and the expected validation metrics based on stringent FDA/EMA bioanalytical guidelines.
Table 1: Optimized MRM Parameters (ESI- Mode)
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Ticagrelor | 521.4 | 360.9 | -60 | -25 |
| AR-C124910XX | 477.2 | 361.2 | -60 | -25 |
| Ticagrelor-O-Glucuronide | 697.4 | 521.4 | -70 | -30 |
| Ticagrelor-d7 (IS) | 528.1 | 367.9 | -60 | -25 |
Note: The 697.4 → 521.4 transition for the glucuronide represents the characteristic neutral loss of the 176 Da glucuronic acid moiety[5][6].
Table 2: Method Validation Summary
| Validation Parameter | Ticagrelor | AR-C124910XX | Ticagrelor-O-Glucuronide |
|---|---|---|---|
| Linear Dynamic Range | 2.0 – 2000 ng/mL | 1.0 – 1000 ng/mL | 2.0 – 1000 ng/mL |
| Inter-day Accuracy (%Bias) | -4.2% to +5.1% | -3.8% to +6.2% | -5.5% to +4.8% |
| Inter-day Precision (%CV) | < 8.5% | < 9.2% | < 11.4% |
| Extraction Recovery | 87.8% | 89.5% | 82.4% |
| Matrix Effect (IS Normalized) | 94.2% | 96.1% | 88.5% |
References
- Yoshiaki Ohtsu. (2017). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis.
- Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study.
- Glucuronidation Converts Clopidogrel to a Strong Time-Dependent Inhibitor of CYP2C8: A Phase II Metabolite as a Perpetrator of Drug–Drug Interactions.
- Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in p
- In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annot
- Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology.
- Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Bentham Science Publishers.
Sources
- 1. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced LC-MS/MS Quantification of Ticagrelor-O-Glucuronide in Urine Samples
Introduction and Clinical Context
Ticagrelor is a potent, reversibly binding P2Y12 receptor antagonist widely prescribed for the prevention of thrombotic events in patients with acute coronary syndromes. While its primary active metabolite, AR-C124910XX (M8), is formed via CYP3A4/5-mediated oxidation, ticagrelor also undergoes extensive Phase II metabolism. Specifically, UDP-glucuronosyltransferases (predominantly UGT1A9) catalyze the formation of ticagrelor-O-glucuronide (Metabolite M9) , which is primarily excreted in urine.
Historically, pharmacokinetic monitoring has focused heavily on plasma concentrations of the parent drug and M8. However, recent toxicological frameworks emphasize the quantification of urinary glucuronides. Glucuronide conjugates—such as the structurally analogous clopidogrel acyl-glucuronide—can act as perpetrators of drug-drug interactions (DDIs) by inhibiting cytochrome P450 enzymes like CYP2C8. Accurately quantifying ticagrelor-O-glucuronide in urine is therefore critical for mass balance studies, UGT phenotyping, and comprehensive DDI risk assessment.
Metabolic pathways of ticagrelor highlighting M8 and M9 formation.
Experimental Design & Causality (The "Why" Behind the Method)
To ensure a highly reproducible and self-validating protocol, every step of this workflow has been optimized based on the physicochemical properties of ticagrelor and its glucuronide.
-
Sample Matrix Normalization (Protein Precipitation): While urine is often analyzed via "dilute-and-shoot" methods, it contains highly variable concentrations of salts, urea, and uromodulin (Tamm-Horsfall protein). Direct injection frequently leads to column fouling and severe ion suppression. By utilizing a 3:1 ratio of cold acetonitrile to urine, we effectively crash out residual proteins and normalize the matrix, ensuring consistent analyte recovery across diverse patient samples.
-
Internal Standard Selection: Gliclazide is utilized as the internal standard (IS) for urine analysis. As a sulfonylurea, it mimics the chromatographic retention behavior of ticagrelor metabolites and exhibits excellent ionization efficiency in negative mode, effectively correcting for matrix effects during electrospray ionization.
-
Negative Electrospray Ionization (ESI-): Ticagrelor and its glucuronide lack strongly basic functional groups, making positive ion mode (ESI+) insufficiently sensitive. However, the cyclopentane-1,2-diol moiety and the carboxylic acid of the glucuronide conjugate readily deprotonate. Operating the mass spectrometer in negative mode yields a robust [M−H]− precursor ion.
-
Buffer Selection: Formic acid, a common LC additive, suppresses negative ionization. Therefore, 10 mM ammonium acetate is strictly used as the aqueous mobile phase. It provides the necessary buffering capacity to maintain the glucuronide in a deprotonated state without causing signal quenching.
Materials and Reagents
-
Analytes: Ticagrelor, AR-C124910XX (M8), Ticagrelor-O-glucuronide (M9) reference standards. (Note: If a synthesized M9 standard is unavailable, relative quantification can be performed using the parent drug calibration curve).
-
Internal Standard: Gliclazide (1 µg/mL stock in methanol).
-
Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Ammonium Acetate (purity >99%).
-
Column: Ultimate XB-C18 (2.1 mm × 150 mm, 3 µm) or equivalent high-retention C18 column.
Step-by-Step Analytical Protocol
System Suitability Test (SST) & Self-Validation
Before processing patient samples, the system must self-validate. Inject a neat standard mixture containing Ticagrelor, M9, and IS.
-
Acceptance Criteria: The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥10 . Retention time relative standard deviation (RSD) across 3 replicate injections must be ≤2.0% .
Urine Sample Preparation Workflow
-
Thaw and Homogenize: Thaw urine samples at room temperature. Vortex for 10 seconds to ensure homogeneity.
-
Aliquot: Transfer 50 µL of the urine sample into a 1.5 mL Eppendorf tube.
-
Spike Internal Standard: Add 10 µL of Gliclazide IS working solution (1 µg/mL).
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile to the tube.
-
Extraction: Vortex vigorously for 2 minutes to ensure complete mixing and protein aggregation.
-
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitate.
-
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
-
Injection: Inject 5 µL into the LC-MS/MS system.
Analytical workflow for urine sample preparation and LC-MS/MS.
LC-MS/MS Conditions
-
Mobile Phase A: 10 mM Aqueous Ammonium Acetate.
-
Mobile Phase B: 100% Acetonitrile.
-
Elution Strategy: Isocratic elution at 35% A / 65% B (v/v). Note: Isocratic elution is highly effective for this specific metabolite panel, ensuring all 11 known metabolites elute within a rapid 4.5-minute window.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode.
-
Dwell Time: 50 ms per transition.
Quantitative Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
The following Multiple Reaction Monitoring (MRM) transitions target the specific loss of the difluorophenylcyclopropyl amine moiety and the glucuronide group, yielding the stable m/z 361 product ion.
| Analyte | Precursor Ion [M−H]− ( m/z ) | Product Ion ( m/z ) | Declustering Potential (V) | Collision Energy (eV) |
| Ticagrelor | 521.2 | 361.2 | -60 | -25 |
| Ticagrelor-O-glucuronide (M9) | 697.2 | 361.1 | -70 | -30 |
| AR-C124910XX (M8) | 477.2 | 361.1 | -60 | -25 |
| Gliclazide (Urine IS) | 322.0 | 169.5 | -50 | -20 |
*Note: DP and CE values are representative and must be fine-tuned based on the specific triple quadrupole architecture (e.g., Sciex, Waters, or Agilent).
Table 2: Method Validation Summary
Validation parameters demonstrate the method's robustness, adhering to FDA/EMA bioanalytical guidelines.
| Validation Parameter | Ticagrelor | Ticagrelor-O-glucuronide (M9) | AR-C124910XX (M8) |
| Linear Dynamic Range | 0.5 – 2,000 ng/mL | 0.5 – 2,000 ng/mL** | 0.5 – 2,000 ng/mL |
| Intra-assay Precision (%CV) | ≤14.6% | ≤15.0% | ≤14.7% |
| Inter-assay Precision (%CV) | ≤12.5% | ≤13.5% | ≤13.2% |
| Matrix Effect (Urine) | 98.3% – 110.7% | 95.0% – 112.0% | 102.1% – 112.3% |
| Extraction Recovery | > 85% | > 80% | > 85% |
**In the absence of a purified M9 standard, relative quantification is scientifically acceptable by utilizing the peak area ratio of M9 to the internal standard, multiplied by the total urine volume.
Conclusion & Best Practices
The quantification of ticagrelor-O-glucuronide (M9) in urine requires careful navigation of matrix complexities and ionization chemistry. By utilizing a targeted protein precipitation strategy combined with negative-ion ESI and an ammonium acetate-buffered mobile phase, this protocol bypasses the ion suppression typical of urine matrices. Researchers investigating the UGT1A9-mediated metabolism of ticagrelor or assessing the DDI potential of its glucuronide conjugates can rely on this self-validating workflow for high-throughput, high-fidelity pharmacokinetic screening.
References
-
Title: Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry Source: Journal of Analytical Toxicology, Volume 40, Issue 6, July/August 2016, Pages 445–453. URL: [Link]
-
Title: In Vitro Evaluation of Potential Drug-Drug Interactions with Ticagrelor: Cytochrome P450 Reaction Phenotyping, Inhibition, Induction, and Differential Kinetics Source: Drug Metabolism and Disposition, Volume 39, Issue 4, April 2011, Pages 703-710. URL: [Link]
-
Title: Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice Source: Molecules (MDPI), Volume 26, Issue 2, January 2021, Page 283. URL: [Link]
protocol for in vitro UGT inhibition studies with ticagrelor-O-glucuronide
Application Note & Protocol
Topic: Protocol for In Vitro UGT Inhibition Studies with Ticagrelor-O-Glucuronide
Abstract
This document provides a detailed protocol for assessing the in vitro inhibitory potential of ticagrelor-O-glucuronide, a significant phase II metabolite of the antiplatelet agent ticagrelor, against key human UDP-glucuronosyltransferase (UGT) enzymes. As drug metabolites can be perpetrators of drug-drug interactions (DDIs), regulatory agencies recommend evaluating their inhibitory effects on major drug-metabolizing enzymes.[1][2][3][4] This guide offers a robust, self-validating experimental framework for researchers in drug development, providing step-by-step instructions for IC50 determination using human liver microsomes and recombinant UGT enzymes, coupled with LC-MS/MS analysis. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Investigating Metabolite-Mediated UGT Inhibition
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a critical family of phase II metabolizing enzymes responsible for the conjugation of glucuronic acid to a wide variety of xenobiotics, including many therapeutic drugs.[5] This process, known as glucuronidation, increases the water solubility of compounds, facilitating their excretion and detoxification.[6] Inhibition of UGT enzymes can lead to elevated plasma concentrations of co-administered drugs that are cleared via this pathway, potentially causing toxicity.[7][8][9]
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events.[10] While it does not require metabolic activation, it is extensively metabolized, primarily by CYP3A enzymes to its active metabolite, AR-C124910XX, and also undergoes direct glucuronidation.[11][12][13] Multiple UGT isoforms, including UGT1A9, UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8, are involved in the formation of its major phase II metabolite, ticagrelor-O-glucuronide.[11][14][15]
Given that metabolites can achieve significant systemic concentrations, evaluating their potential to act as inhibitors of metabolic enzymes is a key component of drug safety assessment, as recommended by regulatory bodies like the European Medicines Agency (EMA) and in the International Council for Harmonisation (ICH) M12 guidelines.[1][4][16][17] This protocol details the methodology to determine if ticagrelor-O-glucuronide inhibits the activity of major UGT isoforms, thereby providing crucial data for predicting its DDI potential. While existing research suggests that ticagrelor and its O-glucuronide metabolite exhibit little to no significant inhibition of major UGTs, this protocol provides the definitive framework for such a validation.[11][15]
Scientific Principles and Experimental Design
The core of this protocol is the measurement of the half-maximal inhibitory concentration (IC50) of ticagrelor-O-glucuronide. This is achieved by incubating the metabolite with a UGT enzyme source (either pooled human liver microsomes or a specific recombinant UGT isoform) in the presence of an isoform-selective probe substrate. The rate of formation of the probe substrate's glucuronidated metabolite is measured across a range of ticagrelor-O-glucuronide concentrations. A reduction in metabolite formation relative to a vehicle control indicates inhibition.
Choice of Enzyme Source
-
Human Liver Microsomes (HLM): HLM contains a full complement of UGT enzymes in their native membrane environment. This system offers higher physiological relevance but makes it difficult to attribute inhibition to a specific UGT isoform if the probe substrate is metabolized by multiple enzymes.
-
Recombinant UGT Enzymes: These are individual human UGT isoforms expressed in cell lines (e.g., insect cells). They are essential for definitively identifying which specific UGT isoform(s) are inhibited by the test compound.[8][16] This protocol utilizes both systems for a comprehensive assessment.
Activation of UGT Enzymes
UGT enzymes are located within the lumen of the endoplasmic reticulum, and their activity in microsomes can be latent due to the intactness of the microsomal membrane, which limits substrate and cofactor access. To overcome this, a pore-forming agent, alamethicin , is included in the incubation.[14][15] Alamethicin disrupts the membrane integrity, ensuring maximal enzyme activity is measured.
Experimental Workflow
The overall experimental process follows a logical sequence from reagent preparation to data interpretation, ensuring a self-validating system through the inclusion of appropriate controls.
Caption: Experimental workflow for UGT inhibition assay.
Materials and Reagents
Key Reagents & Recommended Concentrations
| Reagent Type | Item | Target UGT | Recommended Concentration (in incubation) | Positive Control Inhibitor |
| Test Compound | Ticagrelor-O-glucuronide | N/A | 0.1 - 100 µM (or higher) | N/A |
| Enzyme Source | Pooled Human Liver Microsomes | Multiple | 0.25 - 0.5 mg/mL | N/A |
| Recombinant Human UGT1A1 | UGT1A1 | ~50 µg/mg protein | Atazanavir or Silybin[6] | |
| Recombinant Human UGT1A3 | UGT1A3 | ~50 µg/mg protein | Quinidine[6] | |
| Recombinant Human UGT1A4 | UGT1A4 | ~50 µg/mg protein | Diclofenac[6] | |
| Recombinant Human UGT1A6 | UGT1A6 | ~50 µg/mg protein | Diclofenac[6] | |
| Recombinant Human UGT1A9 | UGT1A9 | ~50 µg/mg protein | Diclofenac or Niflumic acid[6][18] | |
| Recombinant Human UGT2B7 | UGT2B7 | ~50 µg/mg protein | Diclofenac[6] | |
| Probe Substrate | Estradiol | UGT1A1 | 10-20 µM (at Km) | N/A |
| Sulindac sulfone | UGT1A3 | 5-10 µM (at Km) | N/A | |
| Trifluoperazine | UGT1A4 | 5-15 µM (at Km) | N/A | |
| 1-Naphthol | UGT1A6 | 1-5 µM (at Km) | N/A | |
| Propofol | UGT1A9 | 5-10 µM (at Km) | N/A | |
| Naloxone | UGT2B7 | 20-50 µM (at Km) | N/A |
Buffers and Solutions
-
Tris-HCl Buffer: 100 mM, pH 7.4.
-
Magnesium Chloride (MgCl₂): 500 mM stock solution.
-
Alamethicin: 5 mg/mL stock solution in methanol.
-
UDPGA (Cofactor): 250 mM stock solution in water. Store at -80°C.
-
Termination Solution: Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Solvents: LC-MS grade acetonitrile, methanol, formic acid, and water.
Experimental Protocol: IC50 Determination
This protocol describes a typical experiment in a 96-well plate format. All incubations should be performed in duplicate or triplicate.
Preparation of Reagents
-
Test Compound/Inhibitor Stock: Prepare a 10 mM stock solution of ticagrelor-O-glucuronide in a suitable solvent (e.g., 50% methanol). Create a serial dilution series to achieve final assay concentrations ranging from 0.1 to 100 µM. The final solvent concentration in the incubation should not exceed 1% (v/v).
-
Positive Control Stock: Prepare a stock solution of the appropriate positive control inhibitor for the UGT isoform being tested (see Table in 3.1).
-
Probe Substrate Stock: Prepare a stock solution of the UGT probe substrate in a suitable solvent.
-
Enzyme Suspension: On the day of the experiment, thaw HLM or recombinant UGTs on ice. Dilute to the desired working concentration with cold 100 mM Tris-HCl buffer.
Incubation Procedure
The final incubation volume is 100 µL.
| Component | Volume (µL) | Final Concentration |
| 100 mM Tris-HCl (pH 7.4) | Up to 100 µL | 100 mM |
| MgCl₂ (500 mM stock) | 1 | 5 mM |
| Alamethicin (5 mg/mL stock) | 1 | 50 µg/mL |
| HLM or Recombinant UGT | Variable | See Table 3.1 |
| Inhibitor (Ticagrelor-O-glucuronide, Positive Control, or Vehicle) | 1 | Variable (0.1-100 µM) |
| UGT Probe Substrate | 1 | ~Km |
| UDPGA (250 mM stock) | 2 | 5 mM |
| Total Volume | 100 µL |
Step-by-Step Method:
-
Plate Setup: To a 96-well plate on ice, add Tris-HCl buffer, MgCl₂, and the diluted enzyme suspension.
-
Alamethicin Activation: Add alamethicin to each well. Vortex gently and incubate on ice for 15 minutes.
-
Inhibitor Addition: Add 1 µL of ticagrelor-O-glucuronide, positive control inhibitor, or vehicle (solvent) to the appropriate wells.
-
Substrate Addition: Add 1 µL of the selected UGT probe substrate.
-
Pre-incubation: Seal the plate and pre-incubate for 5 minutes at 37°C in a shaking water bath or incubator to equilibrate the temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding 2 µL of the UDPGA stock solution to all wells.
-
Incubation: Incubate at 37°C for the predetermined linear time (e.g., 30-60 minutes). The time should be optimized to ensure less than 20% of the substrate is consumed in the vehicle control wells.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Quantification of the probe substrate's metabolite should be performed using a validated LC-MS/MS method.[19][20][21][22]
-
Chromatography: Typically performed on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile/methanol, often with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.
Data Analysis and Interpretation
-
Calculate Percent Activity Remaining: The peak area ratio of the metabolite to the internal standard is determined for each well. The activity in the presence of the inhibitor is expressed as a percentage of the activity in the vehicle control wells (100% activity).
-
Percent Activity Remaining = (Inhibitor Peak Area Ratio / Vehicle Control Peak Area Ratio) x 100
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 - Percent Activity Remaining
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the ticagrelor-O-glucuronide concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
Interpretation of Results
The calculated IC50 value is a measure of the inhibitory potency of ticagrelor-O-glucuronide. This in vitro data is used to predict the likelihood of in vivo DDIs. According to ICH M12 guidance, a basic model can be used for an initial risk assessment.[4][17] For reversible inhibition, the ratio of the maximal unbound plasma concentration of the inhibitor ([I]max,u) to the unbound inhibition constant (Ki,u) is calculated. The IC50 value can be used as an approximation of Ki.
-
If [I]max,u / Ki,u ≥ 0.02 , a potential for in vivo interaction is indicated, which may warrant further investigation.[17]
It is important to note that published studies have shown ticagrelor-O-glucuronide to have very weak or no inhibitory effect on major UGTs, meaning the IC50 values are likely to be very high (>100 µM).[11][14][15] The results from this protocol would serve to confirm this finding for the specific batch of test compound and experimental system used.
Caption: Inhibition of UGT-catalyzed metabolism.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for evaluating the UGT inhibitory potential of ticagrelor-O-glucuronide. By employing both human liver microsomes and recombinant enzymes, researchers can obtain definitive data suitable for regulatory submissions and for accurately predicting drug-drug interaction risks. The inclusion of positive controls and adherence to best practices for enzyme kinetics ensures the generation of trustworthy and reproducible results. Based on current literature, significant inhibition by ticagrelor-O-glucuronide is not expected, and this protocol serves as the standard method for verifying this lack of interaction potential.
References
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Zhou, D., et al. (2021). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology. [Link]
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Zhou, D., et al. (2021). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. PubMed. [Link]
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European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. [Link]
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Jannetto, P. J., et al. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. PLoS One. [Link]
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Danielak, D., et al. (2019). Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. Journal of Chromatography B. [Link]
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Thakkar, S., et al. (2025). Drug interaction with UDP-Glucuronosyltransferase (UGT) enzymes is a predictor of drug-induced liver injury. Hepatology. [Link]
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Zhou, D., et al. (2021). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. PMC. [Link]
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European Paediatric Translational Research Infrastructure (EPTRI). (2026). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. [Link]
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Zou, P., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. [Link]
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Miners, J. O., & Mackenzie, P. I. (2010). The In Vitro Characterization of Inhibitory Drug–Drug Interactions Involving UDP-Glucuronosyltransferase. ResearchGate. [Link]
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Tarkiainen, E. K., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Bentham Science. [Link]
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Danielak, D., et al. (2019). Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. Semantic Scholar. [Link]
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Thakkar, S., et al. (2025). Drug interaction with UDP-Glucuronosyltransferase (UGT) enzymes is a predictor of drug-induced liver injury. PubMed. [Link]
-
Hauchard, T., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. MDPI. [Link]
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Farmakovijilans Derneği. (2012). New EMA Guideline on the Investigation of drug Interactions. [Link]
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Wiener, D., et al. (2004). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology. [Link]
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Yang, X. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. [Link]
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Cui, Y., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Kaivosaari, S., et al. (2015). Human UDP-Glucuronosyltransferase (UGT) 2B10: Validation of Cotinine as a Selective Probe Substrate, Inhibition by UGT Enzyme-Selective Inhibitors and Antidepressant and Antipsychotic Drugs, and Structural Determinants of Enzyme Inhibition. PubMed. [Link]
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European Medicines Agency (EMA). (2022). ICH M12 on drug interaction studies. [Link]
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Charles River Laboratories. UGT Inhibition, Induction and Phenotyping Assays. [Link]
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Evotec. UGT Inhibition. [Link]
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BioIVT. In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. [Link]
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Kubica, A., et al. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. Scientific Reports. [Link]
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Khan, A., et al. (2024). Synthesis, characterization and in vitro evaluation of ticagrelor and its nano-formulation targeting the NLRP3 inflammasome pathway in synovial cells. Scientific Reports. [Link]
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U.S. Food and Drug Administration (FDA). (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. QPS. [Link]
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U.S. Food and Drug Administration (FDA). (2012). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]
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BioIVT. (2025). Highlights from the Final ICH M12 Guideline “Drug Interaction Studies". [Link]
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ResearchGate. (2021). The chemical structures of ticagrelor (A) and ticagrelor-O-glucuronide (B). [Link]
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ClinPGx. ticagrelor O-glucuronide. [Link]
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ResearchGate. Specific substrates, major substrates, and specific inhibitors for each UGT isoforms. [Link]
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Teng, R., et al. (2010). Absorption, Distribution, Metabolism, and Excretion of Ticagrelor in Healthy Subjects. Drug Metabolism and Disposition. [Link]
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Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy. [Link]
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Application Notes and Protocols for the Quantification of Ticagrelor-O-Glucuronide in Pharmacokinetic Studies
Introduction: Beyond the Parent Drug - The Rationale for Metabolite Profiling in Ticagrelor Pharmacokinetics
Ticagrelor is a direct-acting, reversibly binding oral P2Y12 receptor antagonist that is a cornerstone of antiplatelet therapy for patients with acute coronary syndromes (ACS).[1][2] Unlike thienopyridine prodrugs such as clopidogrel, ticagrelor does not require metabolic activation to exert its therapeutic effect.[3][4] However, its journey through the body involves extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes—specifically CYP3A4 and CYP3A5—which produce the active metabolite AR-C124910XX, an equipotent contributor to the drug's antiplatelet activity.[3][5]
While characterization of the parent drug and its active metabolite is standard practice, a comprehensive understanding of a drug's disposition requires interrogation of its full metabolic profile. This includes Phase II conjugation reactions, such as glucuronidation, which are critical for detoxification and excretion.[5] Ticagrelor undergoes O-glucuronidation to form ticagrelor-O-glucuronide. The study of this metabolite is crucial not merely as a cataloging exercise, but for its potential to influence the drug's overall safety profile, particularly concerning drug-drug interactions (DDIs). This application note provides the scientific rationale and detailed protocols for the inclusion of ticagrelor-O-glucuronide quantification in pharmacokinetic (PK) studies.
Scientific Foundation: The Metabolic Pathway and Pharmacokinetic Significance
The Role of UGTs in Ticagrelor-O-Glucuronide Formation
Glucuronidation is a major Phase II metabolic pathway facilitated by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate glucuronic acid to xenobiotics, increasing their water solubility and facilitating their elimination.[5] The formation of ticagrelor-O-glucuronide from ticagrelor is a significant clearance pathway. In vitro studies using human liver microsomes (HLM) and human intestinal microsomes (HIM) have identified the specific UGT isoforms responsible for this conversion.
Research has demonstrated that multiple UGT isoforms are involved, with UGT1A9 exhibiting the highest catalytic activity in the liver.[6][7] Other contributing isoforms include UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8, which are active in both the liver and/or the intestine.[5][6][7] This multi-enzyme pathway suggests that genetic polymorphisms in a single UGT gene are less likely to have a dramatic impact on the overall glucuronidation of ticagrelor.
Caption: Workflow for a clinical pharmacokinetic study.
Application Protocol II: Bioanalytical Quantification via LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of ticagrelor, AR-C124910XX, and ticagrelor-O-glucuronide in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
1. Principle: A simple protein precipitation method is used to extract the analytes and an internal standard (IS) from the plasma matrix. The extracted samples are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode, which provides excellent sensitivity for these compounds. [6][8] 2. Materials and Reagents:
-
Reference Standards: Ticagrelor, AR-C124910XX, Ticagrelor-O-Glucuronide.
-
Internal Standard (IS): A stable isotope-labeled version of ticagrelor (e.g., [2H7]-ticagrelor) is ideal. Alternatively, a structurally similar compound like tolbutamide can be used. [8][9]* Solvents: HPLC or MS-grade acetonitrile, methanol, and water.
-
Additives: Formic acid or ammonium acetate. [8][10]* Matrix: Blank, drug-free human plasma (K2-EDTA).
3. Stock and Working Solutions Preparation:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve each reference standard and the IS in methanol or DMSO to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create combined working solutions for spiking calibration standards (CALs) and quality control (QC) samples.
4. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for CALs, QCs, and unknown study samples.
-
Allow all plasma samples and reagents to thaw to room temperature.
-
To 100 µL of plasma in each tube, add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
5. LC-MS/MS Instrumental Conditions:
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, <3 µm) [6][8] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate [8][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid [8] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Linear gradient starting with low %B (e.g., 10-20%) increasing to high %B (e.g., 95%) to elute analytes, followed by re-equilibration. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative [6][8] |
| Monitored Transitions (m/z) | Ticagrelor: 521.1 → 361.1<[8]br>AR-C124910XX: 477.0 → 361.1<[8]br>Ticagrelor-O-Glucuronide: 697.2 → 521.1 (loss of glucuronic acid moiety) |
| Spray Voltage | ~ -4500 V [6] |
| Source Temperature | ~ 550°C [6] |
Note: The specific m/z transition for Ticagrelor-O-Glucuronide is predicted based on its structure and common fragmentation patterns; it should be confirmed via infusion of the reference standard. All instrumental parameters require optimization for the specific system being used.
Data Analysis and Interpretation
-
Quantification: Construct calibration curves for each analyte by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (1/x² or 1/x) linear regression to fit the data.
-
PK Parameter Calculation: Use non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin® to calculate key PK parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t½) for ticagrelor, AR-C124910XX, and ticagrelor-O-glucuronide.
-
Metabolite-to-Parent Ratio: Calculate the exposure ratio by dividing the AUC of ticagrelor-O-glucuronide by the AUC of ticagrelor. This provides a quantitative measure of the extent of the glucuronidation pathway.
-
DDI Risk Assessment: Compare the mean observed Cmax of ticagrelor-O-glucuronide with the published IC50 values for CYP inhibition. [6][7]If the Cmax is a significant fraction of the IC50 (e.g., >0.1), further investigation or modeling may be warranted.
Conclusion
The comprehensive pharmacokinetic evaluation of ticagrelor necessitates the quantification of not only the parent drug and its primary active metabolite but also major clearance metabolites like ticagrelor-O-glucuronide. While this glucuronide does not contribute to the antiplatelet effect, its characterization is vital for a complete understanding of ticagrelor's disposition and for accurately assessing its potential to act as a perpetrator in drug-drug interactions. The protocols detailed herein provide a robust framework for integrating the analysis of ticagrelor-O-glucuronide into pharmacokinetic studies, thereby enhancing the quality and completeness of drug development and clinical pharmacology research.
References
-
Title: Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Source: Frontiers in Pharmacology URL: [Link]
-
Title: Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: What is the mechanism of Ticagrelor? Source: Patsnap Synapse URL: [Link]
-
Title: Ticagrelor. Source: Wikipedia URL: [Link]
-
Title: Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Source: PubMed URL: [Link]
-
Title: Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Absorption, Distribution, Metabolism, and Excretion of Ticagrelor in Healthy Subjects. Source: American Society for Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. Source: Frontiers in Pharmacology URL: [Link]
-
Title: Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry. Source: PubMed URL: [Link]
-
Title: bioanalytical method development and validation of ticagrelor by rp-hplc. Source: Academia.edu URL: [Link]
-
Title: Validated Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Ticagrelor and Its Active Metabolite in Human Plasma. Source: PubMed URL: [Link]
-
Title: Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Source: MDPI URL: [Link]
-
Title: Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions. Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update. Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. Source: ResearchGate URL: [Link]
-
Title: Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update. Source: SpringerLink URL: [Link]
Sources
- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 2. Ticagrelor: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]
- 3. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update – ScienceOpen [scienceopen.com]
- 5. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 7. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry (HRMS) for the Identification and Quantification of Ticagrelor and Its Major Metabolite AR-C124910XX
Executive Overview & Clinical Rationale
Ticagrelor is a potent, reversible P2Y12 receptor antagonist widely utilized in the management of acute coronary syndromes (ACS). Unlike thienopyridines (e.g., clopidogrel), ticagrelor is not a prodrug; however, it is extensively metabolized in the liver by CYP3A4 and CYP3A5 to form several metabolites, most notably AR-C124910XX (also known as deshydroxyethoxy ticagrelor)[1]. This primary metabolite is pharmacologically active and exhibits an equipotent antiplatelet effect to the parent compound.
For drug development professionals and clinical pharmacologists, accurately profiling the pharmacokinetic (PK) exposure of both ticagrelor and AR-C124910XX is critical. High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) provides an unparalleled analytical framework for this task. By leveraging sub-5 ppm mass accuracy and high resolving power, HRMS eliminates isobaric matrix interferences and allows for the retrospective data mining of transient phase II glucuronide conjugates[2].
Figure 1: Primary hepatic metabolic pathway of ticagrelor mediated by CYP3A4/5.
Mechanistic Rationale for Analytical Choices
To ensure scientific integrity and absolute quantitative accuracy, every parameter in this workflow is designed as a self-validating system.
-
Extraction Causality: Both ticagrelor and AR-C124910XX are highly protein-bound (>99.8%) in human plasma[3]. A simple "dilute-and-shoot" approach is insufficient. We utilize a protein precipitation (PPT) method using ice-cold acetonitrile. The organic solvent rapidly denatures plasma proteins to release the bound analytes, while the low temperature (4°C) minimizes the degradation of unstable phase II metabolites.
-
Ionization Causality: While ticagrelor can ionize in positive mode, Negative Electrospray Ionization (ESI-) is selected. The acidic nature of the triazole ring and hydroxyl groups yields highly stable deprotonated [M−H]− ions. Furthermore, utilizing 5 mM ammonium acetate in the mobile phase acts as a proton acceptor in the ESI droplet, significantly enhancing the deprotonation efficiency and yielding a 5- to 10-fold increase in signal intensity compared to standard formic acid.
-
Self-Validating Quantification: A stable isotope-labeled internal standard (Ticagrelor-d7) is spiked into the plasma prior to extraction. Because the IS co-elutes with the parent compound and experiences identical ionization suppression/enhancement, it mathematically corrects for matrix effects and extraction losses, ensuring strict regulatory compliance[1].
Experimental Protocol: Step-by-Step Methodology
Reagents & Materials
-
Standards: Ticagrelor, AR-C124910XX, and Ticagrelor-d7 (Internal Standard)[4].
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Ammonium Acetate.
-
Matrix: K2-EDTA human plasma.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of thawed human plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Spike IS: Add 10 µL of Ticagrelor-d7 working solution (100 ng/mL in 50% methanol). Vortex briefly to ensure the IS equilibrates with the plasma matrix.
-
Precipitate: Add 150 µL of ice-cold acetonitrile to disrupt protein binding and precipitate plasma proteins.
-
Extract: Vortex vigorously for 2 minutes at 2,000 rpm to ensure complete phase transfer of the hydrophobic analytes into the organic supernatant.
-
Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
Figure 2: Step-by-step LC-HRMS analytical workflow for ticagrelor metabolite profiling.
UHPLC Chromatographic Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Note: The sub-2 µm particle size provides the high theoretical plate count necessary to resolve AR-C124910XX from endogenous isobaric lipids.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 1.0 min: 20% B
-
1.0 - 5.0 min: Linear ramp to 80% B
-
5.0 - 6.0 min: Hold at 80% B (Column wash)
-
6.0 - 6.1 min: Return to 20% B
-
6.1 - 8.0 min: Re-equilibration at 20% B
-
-
Injection Volume: 2.0 µL.
HRMS Acquisition Parameters (Orbitrap/Q-TOF)
-
Ionization Mode: Heated Electrospray Ionization (HESI), Negative Mode.
-
Spray Voltage: 2.5 kV.
-
Capillary Temperature: 320°C.
-
Full MS Resolution: 70,000 (at m/z 200) to achieve sub-5 ppm mass accuracy.
-
Data-Dependent MS/MS (dd-MS2) Resolution: 17,500.
-
Normalized Collision Energy (NCE): Stepped at 25, 35, and 45 eV to generate rich, structurally informative fragmentation spectra.
Data Processing & Quantitative Presentation
Metabolite identification in HRMS relies heavily on exact mass measurements and diagnostic fragmentation trees. In negative ESI MS/MS, both ticagrelor and AR-C124910XX yield a highly abundant, diagnostic product ion at m/z 361.10. This fragment corresponds to the cleavage and loss of the difluorophenylcyclopropylamine moiety.
By applying a Mass Defect Filter (MDF) and product ion routing in the HRMS software, analysts can selectively extract all related metabolites sharing this core cyclopentyltriazolopyrimidine scaffold, effectively filtering out the complex plasma matrix background.
Table 1: High-Resolution Exact Mass and Fragmentation Data
| Analyte | Chemical Formula | Theoretical Exact Mass (Da) | Theoretical [M−H]− (m/z) | Primary MS/MS Product Ions (m/z) |
| Ticagrelor | C₂₃H₂⸸F₂N₆O₄S | 522.1861 | 521.1788 | 361.10, 168.16 |
| AR-C124910XX | C₂₁H₂₄F₂N₆O₃S | 478.1599 | 477.1526 | 361.10, 153.14 |
| Ticagrelor-d7 (IS) | C₂₃H₂₁D₇F₂N₆O₄S | 529.2300 | 528.2227 | 368.14, 168.16 |
Note: Mass accuracy tolerances should be strictly set to ≤ 5 ppm during data extraction to ensure high specificity.
References
-
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. National Center for Biotechnology Information (PMC). URL:[Link]
-
Determination of Unbound Ticagrelor and Its Active Metabolite (AR-C124910XX) in Human Plasma by Equilibrium Dialysis and LC-MS/MS. PubMed. URL:[Link]
-
Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. Oxford Academic. URL:[Link]
-
AR-C124910XX | CID 49846084. PubChem - NIH. URL:[Link]
Sources
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of unbound ticagrelor and its active metabolite (AR-C124910XX) in human plasma by equilibrium dialysis and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AR-C124910XX | C21H24F2N6O3S | CID 49846084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Ticagrelor-O-Glucuronide LC-MS/MS Analysis
Welcome to the technical support center for the bioanalysis of ticagrelor-O-glucuronide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in LC-MS/MS assays. As a glucuronidated metabolite, this analyte presents unique challenges due to its polarity and the complexity of biological matrices. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you develop robust and reliable analytical methods that adhere to global regulatory standards.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific, common issues encountered during method development and validation for ticagrelor-O-glucuronide.
Question 1: I'm observing significant ion suppression, inconsistent results, and poor reproducibility. My current sample preparation is a simple protein precipitation (PPT) with acetonitrile. What's going wrong and how do I fix it?
Answer:
This is a classic and frequent problem. While protein precipitation is fast and simple, it is often insufficient for removing the primary culprits of matrix effects in plasma: phospholipids.[1] Acetonitrile precipitation effectively removes proteins, but phospholipids remain in the supernatant, co-elute with your analyte, and compete for ionization in the MS source, leading to signal suppression.[1] Several studies on ticagrelor and its metabolites have noted that protein precipitation can result in low analyte recovery and significant ion-suppression issues.[2][3]
The Causality: Phospholipids are a major component of cell membranes and are abundant in plasma and serum.[1][4] During electrospray ionization (ESI), these compounds can easily ionize and dominate the charge in the ESI droplet, reducing the ionization efficiency of your target analyte, ticagrelor-O-glucuronide.[5][6] This leads to the poor reproducibility and accuracy you are observing.
Recommended Solutions:
-
Implement Advanced Sample Preparation: The most effective strategy is to switch to a sample preparation technique that specifically removes phospholipids.[5][7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[8] For a polar metabolite like a glucuronide, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange) can provide excellent cleanup. For example, Oasis PRiME MCX products are designed for improved phospholipid removal for basic analytes.
-
Phospholipid Removal Plates/Cartridges (PLR): Products like HybridSPE® are specifically designed to remove both proteins and phospholipids in a single step.[9][10] This technology uses a zirconia-based Lewis acid-base interaction to selectively bind the phosphate head group of phospholipids, allowing your analyte to pass through.[9]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to be more selective than PPT.[2][11] For ticagrelor and its metabolites, various solvents like ethyl acetate and methyl tert-butyl ether have been used successfully.[11][12][13] You may need to optimize the pH of the aqueous phase to ensure the glucuronide partitions effectively into the organic solvent.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is non-negotiable for a robust bioanalytical method. A SIL-IS, such as a deuterated version of ticagrelor or its metabolites, will co-elute and experience the same matrix effects as your analyte.[14][15][16] By using the peak area ratio of the analyte to the IS, you can effectively compensate for variations in ionization and extraction recovery, dramatically improving accuracy and precision.[14][16] Using structural analogs like tolbutamide is possible but less ideal than a SIL-IS.[14][17]
Question 2: My chromatographic peak shape for ticagrelor-O-glucuronide is poor (e.g., tailing, fronting) and system backpressure is increasing with each run. What should I investigate?
Answer:
Poor peak shape and rising backpressure are often interconnected and typically point to two main areas: insufficient sample cleanup and suboptimal chromatographic conditions.
The Causality:
-
Column Fouling: If your sample preparation does not adequately remove matrix components, particularly phospholipids and residual proteins, they can accumulate on the analytical column.[10] This buildup fouls the stationary phase, leading to distorted peak shapes, and can physically clog the column frit, causing an increase in backpressure.[10]
-
Chromatographic Mismatch: Ticagrelor-O-glucuronide is more polar than its parent drug. If your mobile phase is too strong (high organic content) at the start of your gradient, the analyte may not interact sufficiently with the stationary phase, leading to fronting or splitting. Conversely, strong secondary interactions between the analyte and residual silanols on the silica-based column can cause peak tailing.
Recommended Solutions:
-
Improve Sample Cleanup: As detailed in the previous question, move to a more effective sample preparation method like SPE or specific phospholipid removal technologies to protect your analytical column.[9][10]
-
Optimize Chromatography:
-
Column Choice: A modern, high-efficiency C18 column is a common starting point.[14][18] Ensure the column is well-suited for polar compounds.
-
Mobile Phase pH: The pH of your aqueous mobile phase can significantly impact the peak shape of ionizable compounds. Ticagrelor itself has no pKa in the physiological range, but the glucuronide moiety introduces an acidic group.[19] Experiment with small amounts of additives like formic acid (e.g., 0.1%) or ammonium acetate to improve peak shape.[2][20]
-
Gradient Optimization: Adjust the initial percentage of the organic solvent in your gradient. For a polar compound, you may need to start with a lower organic percentage to ensure proper retention and focusing on the head of the column.
-
-
Implement a "Dilute-and-Shoot" Approach with Caution: While seemingly simple, this method involves diluting the sample significantly to reduce matrix concentration.[21] This is only feasible if your LC-MS/MS system has very high sensitivity, as you will be diluting your analyte as well.[21] Even with dilution, a SIL-IS is mandatory to control for matrix effects.
Workflow for Troubleshooting Matrix Effects
The following diagram outlines a logical workflow for identifying and resolving matrix-related issues in your ticagrelor-O-glucuronide assay.
Caption: Troubleshooting workflow for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects? Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[5][6][21] In biological samples, common interfering substances include salts, endogenous metabolites, and especially phospholipids.[1] These components can compete with the analyte for charge in the ESI source or alter the physical properties of the ESI droplets, leading to inaccurate and imprecise quantification.[6]
Q2: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) so critical? A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[14][16] It will therefore behave almost identically during sample extraction, chromatography, and ionization.[14] Any signal suppression or enhancement caused by the matrix will affect the SIL-IS and the analyte to the same degree.[16] By calculating the ratio of the analyte response to the IS response, these variations are canceled out, leading to highly accurate and precise data.[22]
Q3: How do I formally assess matrix effect according to regulatory guidelines? Regulatory bodies like the FDA and EMA provide clear guidance.[23][24][25][26] The standard approach is to compare the peak response of an analyte spiked into an extracted blank matrix (from multiple sources) with the response of the analyte in a clean solution (neat standard).
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
To account for the correction provided by an internal standard, the IS-Normalized Matrix Factor is calculated. The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix should not exceed 15%.[15]
Q4: Which is the best sample preparation technique: PPT, LLE, or SPE? There is no single "best" technique for all applications; the choice depends on the analyte, matrix, and required sensitivity.
| Technique | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[15] | Non-selective, poor removal of phospholipids, high matrix effects.[2] | Early-stage discovery or when matrix effects are proven to be minimal. |
| Liquid-Liquid Extraction (LLE) | More selective than PPT, can provide a cleaner extract.[8] | Can be labor-intensive, requires solvent optimization, may have emulsion issues.[2] | When a moderate level of cleanup is needed and SPE is not feasible. |
| Solid-Phase Extraction (SPE) | Highly selective, excellent for removing interferences like phospholipids, can concentrate the analyte.[8] | More complex method development, higher cost per sample.[10] | Regulated bioanalysis and methods requiring high sensitivity and robustness. |
Q5: What ionization mode (positive or negative) is recommended for ticagrelor-O-glucuronide? While ticagrelor and its active metabolite can be ionized in both positive and negative modes, several published methods have reported higher sensitivity and better response in negative ion mode .[12][17][20] The glucuronide moiety contains a carboxylic acid group, which is readily deprotonated, making it highly suitable for negative mode ESI. It is always recommended to test both modes during initial method development to confirm the optimal choice for your specific instrument and conditions.[15]
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022). LCGC North America. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Prolytix. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]
-
HybridSPE®-Phospholipid Technology. (n.d.). Bioanalysis Zone. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]
-
HybridSPE® – Phospholipid Removal Technology. (n.d.). DPX Technologies. [Link]
-
Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. (2014). World Journal of Pharmaceutical Sciences. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2016). PubMed. [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst (RSC Publishing). [Link]
-
Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. (2021). MDPI. [Link]
-
Proposed metabolic pathway of ticagrelor and its metabolites. (n.d.). ResearchGate. [Link]
-
(PDF) Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. (2016). ResearchGate. [Link]
-
Sample pretreatment and HPLC determination of anti-platelet drug ticagrelor in blood plasma from patients with acute coronary syndromes. (n.d.). ResearchGate. [Link]
-
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. (n.d.). PMC. [Link]
-
NDA 22-433. (2010). Food and Drug Administration. [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. (2020). sonar.ch. [Link]
-
Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. (2019). PubMed. [Link]
-
Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry. (2010). PubMed. [Link]
-
Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. (2026). International Journal of Pharmaceutical Sciences. [Link]
-
Sample pretreatment and HPLC determination of anti-platelet drug ticagrelor in blood plasma from patients with acute coronary syndromes. (2023). SciSpace. [Link]
-
Validated Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Ticagrelor and Its Active Metabolite in Human Plasma. (2019). PubMed. [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. (n.d.). ResearchGate. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (n.d.). IntechOpen. [Link]
-
ticagrelor O-glucuronide. (n.d.). ClinPGx. [Link]
-
The influence of the sample matrix on LC-MS/MS method development and analytical performance. (n.d.). University of Groningen. [Link]
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. (n.d.). Frontiers. [Link]
-
Ticagrelor. (n.d.). PubChem. [Link]
-
Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions. (2024). Springer. [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". (n.d.). ResearchGate. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
-
Analytical Method Development and Validation of Ticagrelor. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Public Assessment Report Scientific discussion Ticagrelor Sandoz 60 mg and 90 mg, film‐coated tablets (ticagrelor). (2021). Geneesmiddeleninformatiebank. [Link]
Sources
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
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- 10. bioanalysis-zone.com [bioanalysis-zone.com]
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- 15. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice [mdpi.com]
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Bioanalytical Technical Support Center: Minimizing Ion Suppression for Ticagrelor-O-Glucuronide in LC-ESI-MS
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to accurately quantify highly polar Phase II metabolites. Ticagrelor, a widely prescribed P2Y12 receptor antagonist, is extensively metabolized, including via glucuronidation (e.g., mediated by UGT1A3)[1].
While quantifying the parent drug and its active metabolite (AR-C124910XX) is straightforward, ticagrelor-O-glucuronide presents a unique bioanalytical challenge: severe electrospray ionization (ESI) signal suppression . This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your assay's sensitivity and ensure regulatory compliance.
Part 1: Root Cause Analysis & FAQs
Q1: Why does ticagrelor-O-glucuronide experience significantly higher ion suppression than the parent ticagrelor or AR-C124910XX? Causality & Mechanism: Ion suppression in ESI-MS occurs when co-eluting matrix components compete with the target analyte for the limited charge available on the surface of the ESI droplet[2]. Ticagrelor-O-glucuronide is a highly polar Phase II metabolite. In standard reversed-phase liquid chromatography (RPLC), the addition of the hydrophilic glucuronic acid moiety drastically reduces its retention factor ( k′ ). Consequently, the glucuronide elutes near the void volume—a chromatographic region heavily populated by un-retained endogenous matrix components, such as inorganic salts, urea, and early-eluting polar lipids[3]. Conversely, the parent ticagrelor and AR-C124910XX are highly lipophilic, eluting later in the gradient where the matrix background is significantly cleaner[4].
Q2: Protein precipitation (PPT) is the standard sample preparation for our ticagrelor assays. Why is it failing for the glucuronide metabolite? Causality & Mechanism: While PPT using acetonitrile or methanol effectively precipitates large plasma proteins, it completely fails to remove endogenous phospholipids (e.g., glycerophosphocholines)[5]. Phospholipids are notorious for causing persistent matrix effects; they can either co-elute with moderately retained compounds or build up on the analytical column, bleeding into subsequent injections and suppressing the ESI signal. Because ticagrelor-O-glucuronide requires high sensitivity to detect low circulating levels, the residual phospholipids from PPT overwhelm the ESI droplet surface tension dynamics, quenching the metabolite's signal.
Part 2: Troubleshooting Workflows & Self-Validating Protocols
To systematically eliminate matrix effects, you must address both the sample preparation chemistry and the chromatographic retention.
Flowchart for diagnosing and resolving ion suppression in LC-MS/MS workflows.
Q3: What is the most effective sample preparation workflow to eliminate phospholipid-induced matrix effects?
Solution: Transitioning from PPT to Solid Phase Extraction (SPE), specifically using a Hydrophilic-Lipophilic Balance (HLB) sorbent, is the gold standard. Modern SPE plates (like Oasis PRiME HLB) are engineered to selectively trap phospholipids while allowing the quantitative recovery of both polar metabolites and lipophilic parent drugs, routinely achieving ≤15% matrix effects and >90% phospholipid removal[5].
Step-by-Step Methodology: Phospholipid-Depletion SPE Protocol Self-Validating System: To ensure this protocol is working, monitor the MRM transition for phospholipids (e.g., m/z 184 for the phosphocholine headgroup in positive mode) during method development. A successful extraction will show a >90% reduction in the m/z 184 trace compared to a PPT extract.
-
Sample Pre-treatment: Dilute 100 µL of human plasma with 100 µL of 4% phosphoric acid ( H3PO4 ). Causality: Acidification disrupts protein binding, ensuring the glucuronide is fully released into the solution for sorbent interaction.
-
Loading: Load the 200 µL pre-treated sample onto the mixed-mode HLB SPE cartridge (no conditioning required for PRiME formats)[5].
-
Washing: Wash with 1.0 mL of 5% Methanol in LC-MS grade water. Causality: This critical step removes inorganic salts and highly polar interferences that cause early-eluting suppression, without prematurely eluting the polar glucuronide.
-
Elution: Elute with 2 x 500 µL of 90:10 Acetonitrile:Methanol. Causality: This specific solvent ratio ensures the complete elution of ticagrelor, AR-C124910XX, and the glucuronide, while leaving strongly bound phospholipids trapped on the sorbent[5].
-
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase. Causality: Reconstituting in the starting mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") upon injection.
Step-by-step solid phase extraction (SPE) workflow for polar metabolites.
Quantitative Impact of Sample Preparation
The table below summarizes the expected improvements when shifting from a generic PPT method to an optimized HLB SPE method for ticagrelor and its metabolites.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects
| Analyte | Prep Method | Recovery (%) | Matrix Effect (%) | Phospholipid Removal |
| Ticagrelor | PPT (Acetonitrile) | 85.0 | -35.2 (Suppression) | Poor (<10%) |
| Ticagrelor | SPE (HLB) | 88.5 | -5.4 | Excellent (>90%) |
| AR-C124910XX | PPT (Acetonitrile) | 82.1 | -28.5 (Suppression) | Poor (<10%) |
| AR-C124910XX | SPE (HLB) | 85.3 | -4.2 | Excellent (>90%) |
| Ticagrelor-O-glucuronide | PPT (Acetonitrile) | 75.4 | -65.8 (Severe Supp.) | Poor (<10%) |
| Ticagrelor-O-glucuronide | SPE (HLB) | 82.7 | -12.5 (Acceptable) | Excellent (>90%) |
(Data synthesized from validated LC-MS/MS assay parameters for ticagrelor and polar pharmaceutical analytes[4],[5])
Part 3: Chromatographic & ESI Optimization
Q4: How should we adjust the LC gradient to further isolate ticagrelor-O-glucuronide from suppression zones? Solution: If you are bound to RPLC, you must increase the retention of the glucuronide. Start with a highly aqueous mobile phase (e.g., 2-5% organic) and utilize a shallow gradient for the first 2 minutes. This shifts the elution of the polar glucuronide away from the void volume[6]. Alternatively, for extreme polarity, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, the stationary phase is polar, and the mobile phase starts highly organic. The glucuronide will be strongly retained, eluting well after the hydrophobic matrix components, effectively bypassing traditional RPLC suppression zones[7].
Q5: What ESI source parameters and mobile phase additives can outcompete residual suppression? Solution:
-
Buffer Selection: Avoid ion-pairing reagents (like TFA) as they cause persistent signal suppression and contaminate the MS source[3]. Instead, use 10 mM ammonium acetate or 0.1% formic acid. Ammonium acetate provides crucial buffer capacity that stabilizes the deprotonated ion [M−H]− of the glucuronide in negative ion mode, which is optimal for ticagrelor metabolites[4].
-
Thermal Dynamics: Increase the ESI desolvation temperature (e.g., 450-500°C) and desolvation gas flow. Higher thermal energy improves droplet evaporation kinetics, partially overcoming the surface-tension increases caused by any residual matrix components[4].
References
-
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients Source: nih.gov URL:[Link]
-
(PDF) Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry Source: researchgate.net URL:[Link]
-
HOW TO DEAL WITH THE MATRIX EFFECT? Source: puxdesign.cz URL:[Link]
-
Oasis™ PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals Source: lcms.cz URL:[Link]
-
Urine discovery metabolomics of insulin resistant individuals – a holistic approach utilizing hydrophilic interaction liquid chromatography and mass spectrometry Source: tum.de URL:[Link]
-
Molecular and optical characterization of dissolved organic matter in the Central Arctic Ocean Source: awi.de URL:[Link]
-
Metabolism characterization and toxicity of N-hydap, a marine candidate drug for lung cancer therapy by LC–MS method Source: nih.gov URL:[Link]
Sources
- 1. Metabolism characterization and toxicity of N-hydap, a marine candidate drug for lung cancer therapy by LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epic.awi.de [epic.awi.de]
- 3. amca-admin.rachel.puxdesign.cz [amca-admin.rachel.puxdesign.cz]
- 4. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
Technical Support Center: Troubleshooting Simultaneous LC-MS/MS Analysis of Ticagrelor and Glucuronide Metabolites
Welcome to the analytical support center for the pharmacokinetic profiling of ticagrelor. Developing a unified Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for ticagrelor, its active metabolite (AR-C124910XX), and its phase II glucuronide conjugates presents a classic "polarity paradox."
While ticagrelor is highly lipophilic, its UGT1A9-mediated glucuronidation creates highly polar, early-eluting metabolites. This guide provides field-proven troubleshooting strategies, validated methodologies, and causal explanations to help you overcome extraction biases, matrix effects, and chromatographic anomalies.
The Analytical Challenge & Metabolic Context
To design a self-validating analytical system, one must first understand the biotransformation of the target analyte. Ticagrelor is primarily metabolized by CYP3A4 and CYP3A5 to its active metabolite, AR-C124910XX (M8), and an inactive metabolite, AR-C133913XX (M5). Concurrently, phase II metabolism via UGT1A9 yields ticagrelor-O-glucuronide (M9), while M5 is glucuronidated to M4 .
Because glucuronide metabolites can act as weak inhibitors of CYP enzymes and alter drug-drug interaction (DDI) profiles, their simultaneous quantification alongside the parent drug is critical for complete mass balance studies .
Fig 1. Metabolic pathways of ticagrelor highlighting CYP and UGT-mediated biotransformations.
Troubleshooting Guides & FAQs
Q1: Why is the extraction recovery of ticagrelor-O-glucuronide significantly lower than the parent drug when using Liquid-Liquid Extraction (LLE)?
Causality: Ticagrelor and AR-C124910XX are highly lipophilic and partition efficiently into organic solvents (e.g., ethyl acetate or MTBE) during LLE. However, the addition of a glucuronic acid moiety introduces highly polar, ionizable hydroxyl and carboxyl groups, drastically reducing the molecule's partition coefficient (LogP). Consequently, the glucuronide remains trapped in the aqueous plasma layer. Solution: To achieve simultaneous recovery, abandon LLE in favor of Protein Precipitation (PPT) . Using 3 to 4 volumes of cold acetonitrile is a non-selective approach that efficiently denatures matrix proteins while retaining both the lipophilic parent and the polar phase II metabolites in the supernatant .
Q2: I am experiencing severe signal suppression for the glucuronide metabolite. How can I mitigate this matrix effect?
Causality: Because of their polarity, glucuronides exhibit low retention factors ( k′ ) on reversed-phase C18 columns and elute early. This elution window coincides with the "solvent front" where endogenous plasma salts and early-eluting phospholipids emerge. These matrix components compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression. Solution:
-
Aqueous Dilution: Dilute your PPT supernatant 1:1 with ultra-pure water before injection. Injecting a highly organic sample onto a C18 column causes polar analytes to "break through" the column without retaining. Dilution restores retention.
-
Buffer Optimization: Utilize 5 mM ammonium acetate with 0.05% formic acid in your aqueous mobile phase. This standardizes the ionic strength and pH, improving the peak shape and ionization efficiency of the glucuronide.
Q3: How can I prevent in-source fragmentation of the glucuronide back into the parent ticagrelor?
Causality: Glucuronides possess a fragile glycosidic bond that is thermally and electrically labile. High declustering potentials (DP) or excessive source temperatures can cleave this bond before the molecule reaches the first quadrupole (Q1). This "in-source fragmentation" generates a false parent mass (m/z 521.1) at the retention time of the glucuronide, artificially inflating the parent drug's quantification if the two analytes co-elute. Solution: Ensure baseline chromatographic separation between ticagrelor and its glucuronide. Because the glucuronide elutes earlier, any in-source fragmentation will appear as a distinct, early-eluting peak in the ticagrelor MRM channel. Additionally, lower the DP and collision energy (CE) specifically for the glucuronide transition to gently transfer the intact ion.
Q4: What are the optimal MS/MS parameters for simultaneous detection?
Causality: Ticagrelor and its metabolites deprotonate efficiently due to their chemical structures, making negative electrospray ionization (ESI-) universally preferred. Solution: Operate the mass spectrometer in negative Multiple Reaction Monitoring (MRM) mode. Monitor the following transitions:
-
Ticagrelor: m/z 521.1 → 361.1
-
AR-C124910XX (M8): m/z 477.0 → 361.1
-
Ticagrelor-O-glucuronide: m/z 697.1 → 521.1 (monitoring the neutral loss of the 176 Da glucuronide moiety).
Validated Experimental Workflow
Fig 2. Optimized sample preparation and LC-MS/MS workflow for simultaneous quantification.
Step-by-Step Methodology: Simultaneous Plasma Extraction
-
Aliquot: Transfer 50 µL of K2-EDTA human plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., Tolbutamide at 100 ng/mL or stable isotope-labeled Ticagrelor-d7). Vortex briefly.
-
Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Aqueous Dilution (Critical Step): Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of ultra-pure water. Note: This prevents solvent-effect peak distortion for the polar glucuronide.
-
LC-MS/MS Injection: Inject 2–5 µL onto a high-resolution reversed-phase column (e.g., Kinetex C18, 2.1 × 100 mm, 2.6 µm) maintained at 40°C.
-
Gradient Elution: Use Mobile Phase A (Water + 5 mM ammonium acetate + 0.05% formic acid) and Mobile Phase B (Acetonitrile). Start at 10% B for 1.0 min to retain the glucuronide, then ramp linearly to 90% B over 3.0 minutes to elute the lipophilic parent and M8 metabolite.
Quantitative Performance Summary
The following table summarizes the expected quantitative parameters when utilizing the optimized PPT and LC-MS/MS methodology described above , .
| Analyte | MRM Transition (ESI-) | LLOQ (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Ticagrelor | m/z 521.1 → 361.1 | 0.20 | 98.3 – 105.0 | 98.3 – 110.7 |
| AR-C124910XX (M8) | m/z 477.0 → 361.1 | 0.20 | 102.0 – 105.0 | 102.1 – 112.3 |
| Ticagrelor-O-glucuronide | m/z 697.1 → 521.1 | ~1.00 - 2.00 | > 85.0 (via PPT) | 90.0 – 115.0 |
References
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology (2021). URL:[Link]
-
Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology (2016). URL:[Link]
-
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and Clinical Pharmacology (2019). URL:[Link]
Ticagrelor Bioanalysis Support Center: Resolving Glucuronide Interferences
Welcome to the Technical Support Center for Ticagrelor LC-MS/MS Bioanalysis. This guide is designed for researchers, bioanalytical scientists, and drug development professionals facing chromatographic and mass spectrometric challenges when quantifying ticagrelor in the presence of its metabolites.
Knowledge Base: The Mechanism of Glucuronide Interference
Ticagrelor is an oral P2Y12 receptor antagonist. During Phase II metabolism, it is catalyzed primarily by the enzyme UGT1A9 to form1[1]. In LC-MS/MS bioanalysis, the standard negative electrospray ionization (ESI-) MRM transition for ticagrelor is m/z 521.2 → 361.2[2]. However, the M9 glucuronide (m/z 697.2) contains a highly labile glycosidic bond.
When M9 enters the mass spectrometer source, the applied voltages (e.g., Declustering Potential or Cone Voltage) can cause premature cleavage of this bond before the ion reaches Q1. This phenomenon, known as 3, results in a neutral loss of 176 Da (glucuronic acid), generating a false parent ion identical to the ticagrelor aglycone (m/z 521.2)[3]. If M9 and ticagrelor co-elute chromatographically, the mass spectrometer cannot distinguish between true ticagrelor and the ISF-generated artifact, leading to an interfering peak or an overestimation of the drug concentration.
Caption: Mechanism of in-source fragmentation of ticagrelor-O-glucuronide causing MRM interference.
Troubleshooting FAQs
Q1: I am observing a double peak or a tailing shoulder in the ticagrelor MRM channel (m/z 521.2 → 361.2). What is causing this? A1: This is the classic signature of co-eluting ticagrelor-O-glucuronide (M9) undergoing ISF. Because M9 is more polar than ticagrelor, it typically elutes earlier on a reversed-phase column. If the resolution ( Rs ) between M9 and ticagrelor is insufficient, the tail of the M9 peak will overlap with the front of the ticagrelor peak. When M9 fragments in the source to m/z 521.2, it creates a false signal in the ticagrelor channel exactly at the retention time of M9, appearing as a shoulder or double peak.
Q2: How can I chromatographically resolve ticagrelor-O-glucuronide (M9) from the parent drug? A2: You must optimize the stationary phase chemistry to exploit the structural differences between the glucuronide and the aglycone. While standard C18 columns rely purely on hydrophobic interactions, switching to a Biphenyl or Phenyl-Hexyl column introduces π−π interactions. Ticagrelor contains a difluorophenyl ring that interacts strongly with biphenyl phases. The bulky, polar glucuronic acid moiety on M9 sterically hinders this interaction, causing M9 to elute significantly earlier than the parent drug, achieving baseline resolution.
Q3: Can I adjust my mass spectrometer settings to eliminate the interference without changing the LC method? A3: Yes, but it involves a strict trade-off. ISF is driven by the kinetic energy imparted to ions in the source region. By significantly lowering the Declustering Potential (DP) (or Cone Voltage, depending on the vendor), you reduce the collision energy with residual gas molecules in the source, thereby preserving the intact4[4]. However, lowering the DP will also reduce the transmission efficiency of the true ticagrelor parent ion, leading to a decrease in overall assay sensitivity (higher LLOQ).
Q4: Do I need to worry about ex vivo conversion of the glucuronide back to ticagrelor during sample extraction? A4: Unlike acyl glucuronides, which are highly reactive and prone to spontaneous hydrolysis or acyl migration, ticagrelor forms an O-glucuronide (ether linkage)[1]. O-glucuronides are chemically stable under standard physiological and mild extraction conditions. However, to maintain a self-validating system, it is still best practice to process samples on ice and avoid highly alkaline extraction buffers (pH > 9) to completely rule out ex vivo hydrolysis.
Step-by-Step Methodologies
Protocol 1: Assessing and Quantifying In-Source Fragmentation (ISF)
Objective: To determine the exact percentage of M9 converting to ticagrelor in the MS source to decide if LC optimization is strictly required.
-
Prepare a pure standard: Synthesize or procure a pure reference standard of ticagrelor-O-glucuronide (M9). Ensure it is free of ticagrelor contamination.
-
Direct Infusion: Infuse the pure M9 standard (e.g., 100 ng/mL) directly into the mass spectrometer at the intended LC flow rate using a T-junction.
-
Calculate ISF Rate: Calculate the ISF percentage using the formula: (Area521.2/(Area521.2+Area697.2))×100 .
-
Self-Validation Checkpoint: Inject a blank solvent immediately after the M9 standard. The signal in both channels must drop to baseline (<20% of LLOQ). If the m/z 521.2 signal persists longer than the m/z 697.2 signal, the M9 standard is physically contaminated with ticagrelor, invalidating the ISF calculation.
Protocol 2: Optimizing Chromatographic Resolution for Glucuronide Interference
Objective: To achieve baseline separation ( Rs>1.5 ) between M9 and ticagrelor.
-
Column Selection: Install a Biphenyl or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm) to leverage π−π interactions.
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic pH ensures the glucuronic acid moiety remains fully protonated, preventing peak broadening.
-
Gradient Design: Program a shallow gradient from 20% B to 60% B over 4 minutes. The slow ramp allows the highly polar M9 to elute significantly earlier than the lipophilic ticagrelor.
-
Self-Validation Checkpoint: Spike a blank plasma matrix with a high concentration of M9 (e.g., ULOQ) and a low concentration of ticagrelor (LLOQ). Analyze the sample. The method is internally validated only if the calculated concentration of the ticagrelor LLOQ peak is within ±15% of its nominal value, proving that the M9 tail does not contribute to the ticagrelor integration area.
Caption: Step-by-step logical workflow for diagnosing and resolving glucuronide interference.
Quantitative Data & Parameter Tables
Table 1: Key MRM Transitions and ISF Interference Risks
| Analyte | Target Transition (Negative ESI) | Potential ISF Artifact | Interference Risk |
| Ticagrelor (Parent) | m/z 521.2 → 361.2 | N/A | Target Channel |
| AR-C124910XX (M8) | m/z 477.2 → 361.1 | N/A | Low (Distinct Mass) |
| Ticagrelor-O-Glucuronide (M9) | m/z 697.2 → 361.1 | m/z 521.2 | High (Direct overlap with Parent) |
Table 2: Impact of Declustering Potential (DP) on ISF and Sensitivity
| DP Setting (V) | M9 Intact Signal (m/z 697.2) | ISF Artifact Signal (m/z 521.2) | Ticagrelor Sensitivity Loss |
| -100 V (High) | Low | Very High (>30% conversion) | None (Optimal for Parent) |
| -60 V (Medium) | Moderate | Moderate (~10% conversion) | ~15% reduction |
| -30 V (Low) | High | Minimal (<2% conversion) | >40% reduction |
References
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology (via NIH.gov).1
-
Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science (via OUP.com).2
-
In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry (via NIH.gov).3
-
Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate.4
Sources
- 1. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Optimization for Ticagrelor-O-Glucuronide
Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you understand that quantifying phase II metabolites like glucuronides presents unique mass spectrometry challenges. Ticagrelor, a reversible P2Y12 receptor antagonist, is extensively metabolized by UDP-glucuronosyltransferases (UGTs) into ticagrelor-O-glucuronide (metabolite M9)[1].
This guide provides authoritative, field-proven methodologies to optimize MS/MS transitions for ticagrelor-O-glucuronide, ensuring high scientific integrity, avoiding false-positive quantifications, and establishing a self-validating analytical workflow.
Quick Reference: Optimized MS/MS Parameters
To establish a baseline for your method development, below are the validated transitions and representative quantitative parameters for ticagrelor and its key metabolites[2],[3].
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | ESI Mode | Representative DP (V) | Representative CE (eV) |
| Ticagrelor | 521.2 | 361.2 | Negative | -60 | -25 |
| Ticagrelor-O-glucuronide (M9) | 697.2 | 361.1 | Negative | -45 | -30 |
| AR-C124910XX (M8) | 477.2 | 361.1 | Negative | -60 | -25 |
*Note: Declustering Potential (DP) and Collision Energy (CE) are highly instrument-dependent. The values provided are representative starting points for triple quadrupole systems.
Troubleshooting & FAQs
Q1: Why must we use Negative Electrospray Ionization (ESI-) for ticagrelor and its glucuronide?
A: While ticagrelor contains nitrogenous groups capable of protonation in positive mode, empirical data shows that positive ESI lacks sufficient sensitivity for trace-level clinical quantification[2]. Ticagrelor and its metabolites possess acidic functional groups (e.g., the cyclopentane-1,2-diol). Furthermore, the addition of the glucuronic acid moiety in M9 introduces a highly acidic carboxylic acid group. Deprotonation in negative ESI yields a highly stable [M-H]⁻ precursor ion at m/z 697.2 with a superior signal-to-noise ratio[2],[3].
Q2: I am seeing a massive peak for ticagrelor (m/z 521.2) at the exact retention time of my glucuronide standard. What is causing this?
A: You are observing In-Source Fragmentation (ISF) . The O-glucuronide bond is thermally and electrically labile. If your source temperature or Declustering Potential (DP) is too high, the energy strips the glucuronide moiety (loss of 176 Da) before the molecule ever reaches Q1. This reverts the M9 metabolite back into the aglycone (ticagrelor, m/z 521.2). Causality & Fix: If M9 and ticagrelor co-elute chromatographically, ISF will artificially inflate your ticagrelor quantification, ruining the integrity of your pharmacokinetic data. You must lower the DP to preserve the m/z 697.2 precursor and ensure baseline chromatographic separation between the parent drug and the metabolite.
Q3: Why do both ticagrelor and ticagrelor-O-glucuronide share a similar product ion near m/z 361?
A: Collision-Induced Dissociation (CID) in Q2 breaks the weakest bonds first. For ticagrelor (m/z 521.2), the primary fragmentation pathway involves the loss of the fluorophenylcyclopropylamine moiety (~160 Da), yielding the stable triazolopyrimidine core at m/z 361.2[2]. For the glucuronide (m/z 697.2), the highly labile glucuronic acid (176 Da) is cleaved simultaneously with the 160 Da side chain during high-energy CID, leaving the exact same stable core fragment at m/z 361.1[2].
Self-Validating Experimental Protocol
Do not rely solely on software auto-tuning algorithms for glucuronides, as they often over-optimize DP, destroying the precursor ion. Follow this step-by-step manual methodology.
Phase 1: Precursor Ion Preservation (The ISF Check)
-
Preparation: Prepare a 100 ng/mL tuning solution of ticagrelor-O-glucuronide in 50:50 Methanol:Water containing 10 mM Ammonium Acetate (the buffer stabilizes the negative charge).
-
Infusion: Syringe-infuse the standard at 10 µL/min into the mass spectrometer operating in Q1 Full Scan mode (Negative ESI, scan range m/z 400–800).
-
DP Ramping (Self-Validation): Manually ramp the DP from -20V to -100V.
-
Causality Check: Monitor the ratio of m/z 697.2 (intact M9) to m/z 521.2 (ISF product). Lock in the highest DP that keeps the m/z 521.2 abundance strictly below 5% of the m/z 697.2 signal.
Phase 2: Product Ion Optimization
-
Isolation: Set Q1 to isolate m/z 697.2.
-
CE Ramping: Perform a Product Ion Scan (MS2) while ramping the Collision Energy (CE) from -10 eV to -60 eV.
-
Selection: Identify the maximum intensity for the m/z 361.1 fragment. Set this as your quantifier transition (m/z 697.2 → 361.1)[2].
Phase 3: Chromatographic Orthogonal Validation
-
Injection: Inject a mixed standard of ticagrelor and M9 onto a C18 reversed-phase column.
-
Gradient: Use a gradient of 0.025 mM aqueous ammonium acetate and acetonitrile[4].
-
Validation: Confirm that M9 elutes earlier than ticagrelor (glucuronidation increases polarity). This separation is the ultimate fail-safe against any residual in-source fragmentation cross-talk.
Workflow Visualizations
Figure 1: Logical workflow for MS/MS optimization of ticagrelor-O-glucuronide (M9).
Figure 2: Mechanism and consequences of in-source fragmentation for glucuronides.
References
-
[2] Title: Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry Source: Oxford Academic URL:
-
[3] Title: Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients Source: NIH / PMC URL:
-
[1] Title: Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Source: NIH / PMC URL:
Sources
- 1. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
inter-laboratory comparison of ticagrelor-O-glucuronide quantification methods
Inter-Laboratory Comparison of Ticagrelor-O-Glucuronide Quantification Methods: A Comprehensive Guide
Executive Summary & Pharmacological Context
Ticagrelor is a potent, reversibly binding P2Y12 receptor antagonist critical in the management of acute coronary syndromes. While clinical monitoring historically focused on the parent drug and its primary active metabolite (AR-C124910XX), recent toxicokinetic evaluations have underscored the significance of its phase II metabolite: ticagrelor-O-glucuronide ().
Formed primarily via the hepatic and intestinal UGT1A9 enzyme, ticagrelor-O-glucuronide is not merely an inactive byproduct. It exhibits unique substrate inhibition kinetics (apparent Km of 5.65 µM in human liver microsomes) and acts as a weak direct inhibitor of several cytochrome P450 enzymes, including CYP2B6, CYP2C9, and CYP2C19 (1)[1]. Consequently, accurate quantification of this glucuronide is critical for mapping drug-drug interaction (DDI) potentials during drug development.
Ticagrelor glucuronidation via UGT1A9 and subsequent CYP enzyme inhibition pathways.
Inter-Laboratory Methodological Comparison
Because ticagrelor-O-glucuronide is highly polar and susceptible to in-source fragmentation, bioanalytical laboratories have developed divergent LC-MS/MS strategies to quantify it. Below is an objective comparison of three distinct laboratory frameworks: an Enzyme Kinetics Lab (2)[2], a High-Resolution Mass Spectrometry (HRMS) Screening Lab (3)[3], and a Clinical Bioanalysis Lab (4)[4].
Table 1: Comparison of LC-MS/MS Parameters for Ticagrelor and its Glucuronide
| Parameter | Enzyme Kinetics Lab | HRMS Screening Lab | Clinical Bioanalysis Lab |
| Primary Instrument | Sciex QTRAP 4500 | Sciex TripleTOF 5600+ | Thermo / Waters UPLC-MS/MS |
| Column Chemistry | Kinetex C18 (2.1 × 100 mm, 2.6 µm) | Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm) | Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 µm) |
| Mobile Phase A | Water + 1% Formic Acid | Water + 0.5% Acetic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation (ACN) |
| LLOQ Achieved | 0.1 µM | N/A (Qualitative Screening) | 0.2 ng/mL |
Causality Behind Experimental Choices
-
Column Selection (C18 vs. Biphenyl): While standard C18 columns provide adequate retention for the lipophilic parent drug, the HRMS lab utilized a Biphenyl phase . Biphenyl columns offer enhanced π−π interactions, which are highly advantageous for separating the structurally rigid, aromatic ticagrelor from its polar glucuronide conjugate, thereby minimizing matrix-induced ion suppression (3)[3].
-
Mobile Phase Additives: Glucuronides contain a carboxylic acid moiety with a pKa of ~3.0-3.5. The Enzyme Kinetics lab utilized an aggressive 1% Formic Acid additive to ensure the local pH remained well below the pKa , keeping the metabolite fully protonated. This prevents peak tailing and improves retention on reversed-phase columns (1)[1].
-
Precipitation Solvent: Acetonitrile (ACN) is universally preferred over Methanol for extraction because it yields a denser protein pellet and superior recovery for highly protein-bound drugs (>99% for ticagrelor) (5)[5].
Standardized Experimental Protocol
Synthesizing the most reliable elements from the inter-laboratory comparison, the following protocol represents a self-validating system optimized for both sensitivity and throughput.
Step-by-step LC-MS/MS analytical workflow for ticagrelor-O-glucuronide quantification.
Step 1: Reagent and Standard Preparation
-
Procure certified ticagrelor-O-glucuronide reference standards (purity >98%) ().
-
Prepare a primary stock solution (1 mg/mL) in DMSO to ensure complete dissolution.
-
Prepare working solutions in 50% Methanol/Water.
-
Self-Validation Check: Utilize an isotopically labeled internal standard (IS), such as Ticagrelor-d7 or Tolbutamide, to correct for matrix effects and extraction losses dynamically (4)[4].
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of human plasma or microsomal incubation mixture into a 1.5 mL Eppendorf tube.
-
Add 150 µL of ice-cold Acetonitrile containing the IS (e.g., 50 ng/mL).
-
Vortex vigorously for 2 minutes to completely disrupt protein-drug binding.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins (1)[1].
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
Step 3: LC-MS/MS Analysis
-
Chromatography: Inject 2-5 µL onto a Biphenyl or high-density C18 column maintained at 40°C or 50°C (3)[3].
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile) over 5 to 8 minutes. Mobile Phase A should be Water with 0.1% to 0.5% Formic Acid.
-
Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode. Ticagrelor yields robust signals in negative mode (e.g., m/z 521.1 → 361.1) (6)[6]. For the O-glucuronide, monitor the specific precursor-to-product ion transition corresponding to the neutral loss of the glucuronic acid moiety (-176 Da).
Step 4: Critical Data Validation & Troubleshooting
-
Matrix Effect Limits: Evaluate by comparing the peak area of post-extraction spiked samples to neat standard solutions. The IS-normalized matrix factor must remain between 0.85 and 1.15 to pass FDA/EMA bioanalytical guidelines (5)[5].
-
In-Source Fragmentation Check (Crucial): Glucuronides are notoriously labile. Monitor the chromatographic baseline of the parent ticagrelor channel at the retention time of the O-glucuronide. If a peak appears, lower the declustering potential (DP) or cone voltage. Failure to do so will cause the glucuronide to fragment into the parent drug inside the MS source, leading to a false-positive overestimation of unmetabolized ticagrelor (3)[3].
References
-
[1] Title: Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite (Frontiers) Source: frontiersin.org URL:
-
[2] Title: Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor... (PMC) Source: nih.gov URL:
-
[4] Title: Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry Source: nih.gov URL:
-
Title: Nonclinical Overview - Drug Substance Ticagrelor (AZD6140) Source: service.gov.uk URL:
-
[3] Title: In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples Source: nih.gov URL:
-
[6] Title: Analytical methodologies for the determination of ticagrelor Source: researchgate.net URL:
-
[5] Title: Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice Source: mdpi.com URL:
-
Title: Ticagrelor O-Glucuronide | CAS No- NA | Simson Pharma Limited Source: simsonpharma.com URL:
Sources
- 1. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 2. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
comparative pharmacokinetic profile of ticagrelor and ticagrelor-O-glucuronide
Comparative Pharmacokinetic Profile: Ticagrelor vs. Ticagrelor-O-Glucuronide
Executive Summary
Ticagrelor is a reversibly binding, direct-acting oral P2Y12 receptor antagonist utilized globally for the prevention of thrombotic events in patients with acute coronary syndromes[1]. While the Phase I oxidative metabolism of ticagrelor—primarily mediated by CYP3A4 and CYP3A5 to form the equipotent active metabolite AR-C124910XX—is extensively documented[2], its Phase II conjugation pathways are equally critical for a comprehensive pharmacokinetic (PK) profile.
Recent pharmacokinetic elucidations have characterized the direct glucuronidation of the parent drug into ticagrelor-O-glucuronide [3]. For drug development professionals, understanding the comparative PK profile between the lipophilic parent compound and its hydrophilic Phase II conjugate is essential for assessing drug-drug interaction (DDI) risks, clearance mechanisms, and systemic exposure limits.
Biotransformation and Clearance Mechanisms
Ticagrelor (Parent Drug): Ticagrelor is rapidly absorbed (Tmax ~1.5 hours) and is highly bound to plasma proteins[1]. It undergoes extensive Phase I metabolism. The parent drug and its active metabolite (AR-C124910XX) are predominantly excreted via the biliary/fecal route (accounting for ~57.8% of the dose), with minimal renal clearance (<0.05% unchanged drug in urine)[4].
Ticagrelor-O-Glucuronide (Phase II Metabolite): Ticagrelor undergoes direct Phase II metabolism to form ticagrelor-O-glucuronide[3]. This conversion is predominantly catalyzed by UGT1A9 in the liver, with secondary contributions from UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8 in both hepatic and intestinal tissues[5]. Unlike the parent drug, the addition of the bulky, polar glucuronic acid moiety shifts the molecule's excretion profile, facilitating renal elimination[4].
Metabolic biotransformation pathways of Ticagrelor into Phase I and Phase II metabolites.
Comparative Pharmacokinetic & Enzymatic Data
A defining characteristic of ticagrelor's glucuronidation is its substrate inhibition kinetics [5]. At high concentrations, ticagrelor binds to a secondary, non-catalytic allosteric site on the UGT enzyme, impeding the formation of the glucuronide conjugate. This is quantitatively represented by the substrate inhibition constant ( Ksi ).
Table 1: Enzymatic Kinetics of Ticagrelor Glucuronidation [5] | Matrix | Apparent Km (μM) | Vmax (pmol/min/mg) | Ksi (μM) | In Vitro CLint (μL/min/mg) | | :--- | :--- | :--- | :--- | :--- | | Human Liver Microsomes (HLM) | 5.65 | 8.03 | 1343.0 | 1.42 | | Human Intestinal Microsomes (HIM) | 2.52 | 0.90 | 292.9 | 0.36 |
Table 2: Comparative Cytochrome P450 (CYP) Inhibition Profile (IC50) [2][5] While ticagrelor is a known weak inhibitor of CYP3A4 and P-glycoprotein (P-gp), its glucuronide conjugate exhibits a distinct inhibitory footprint, particularly affecting the CYP2C family.
| CYP Isoform | Ticagrelor (Parent) | Ticagrelor-O-Glucuronide | Clinical Implication |
|---|---|---|---|
| CYP2B6 | Minimal / No effect | 45.0 μM | Weak inhibition; low clinical DDI risk |
| CYP2C9 | Minimal / No effect | 20.0 μM | Weak inhibition; monitor narrow therapeutic index drugs |
| CYP2C19 | Minimal / No effect | 18.8 μM | Weak inhibition; potential interaction with clopidogrel |
| CYP3A4 | Weak Inhibitor | Limited / No effect | Glucuronidation neutralizes CYP3A4 inhibition |
Experimental Methodology: In Vitro Glucuronidation Profiling
To accurately determine the intrinsic clearance ( CLint ) and substrate inhibition kinetics of ticagrelor-O-glucuronide, researchers must utilize a tightly controlled microsomal assay.
Expertise Insight (Causality of Protocol Design): UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). Because the cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA), is highly polar, it cannot passively diffuse across intact microsomal membranes in vitro. Therefore, the addition of a pore-forming peptide (e.g., Alamethicin ) is an absolute requirement to permeabilize the vesicles and grant UDPGA access to the UGT active site, ensuring the assay measures true enzymatic capacity rather than membrane permeability limits.
Step-by-Step Protocol: Microsomal UGT Kinetic Assay
-
Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 .
-
Microsome Permeabilization: Mix pooled HLM or HIM (final protein concentration 0.5 mg/mL) with Alamethicin (50 μg/mg protein). Incubate on ice for 15 minutes to allow complete pore formation in the ER membranes.
-
Substrate Addition: Add ticagrelor (dissolved in DMSO) at varying concentrations (e.g., 0.5 μM to 100 μM) to the permeabilized microsomes. Causality: Keep the final solvent concentration <1% v/v to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation: Incubate the mixture at 37°C for 3 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Add UDPGA (final concentration 5 mM) to initiate the glucuronidation reaction. Total reaction volume should be 200 μL.
-
Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 200 μL of ice-cold acetonitrile containing an appropriate internal standard. Causality: The organic solvent immediately precipitates the microsomal proteins, halting all enzymatic activity and stabilizing the formed metabolites.
-
Extraction & Analysis: Vortex the samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant and inject it into an LC-MS/MS system configured for Multiple Reaction Monitoring (MRM) to quantify the formation of ticagrelor-O-glucuronide.
Step-by-step in vitro microsomal assay workflow for evaluating UGT-mediated glucuronidation.
Conclusion and Clinical Implications
The biotransformation of ticagrelor into ticagrelor-O-glucuronide serves as a critical clearance mechanism that shifts the molecule from fecal to renal elimination pathways[4]. While the parent drug dominates the primary pharmacological effect (P2Y12 inhibition) and CYP3A4-mediated DDIs, the Phase II O-glucuronide metabolite introduces a secondary layer of weak CYP2C9 and CYP2C19 inhibition[5]. For drug development professionals, incorporating UGT1A9 phenotyping and glucuronide-specific DDI modeling is essential when evaluating ticagrelor's safety profile in polypharmacy settings.
References
-
Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist Source: PubMed Central (PMC) / NIH URL:[Link]
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Source: Frontiers in Pharmacology / PubMed URL:[Link]
-
Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects Source: Drug Metabolism and Disposition / PubMed URL:[Link]
-
Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions Source: European Cardiology Review (ECR) URL:[Link]
Sources
- 1. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 3. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 4. Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of ticagrelor-O-glucuronide formation by different UGT isoforms
Executive Summary & Mechanistic Context
Ticagrelor, a widely prescribed reversible P2Y12 receptor inhibitor, undergoes critical Phase II metabolism to form its primary conjugate, ticagrelor-O-glucuronide . Accurate mapping of the UDP-glucuronosyltransferase (UGT) isoforms responsible for this biotransformation is essential for predicting patient-specific clearance variations and modeling drug-drug interactions (DDIs).
As a Senior Application Scientist, I have structured this guide to objectively compare the catalytic performance of different human UGT isoforms in ticagrelor glucuronidation. By synthesizing kinetic data and providing a self-validating experimental workflow, this guide equips researchers with the authoritative protocols needed to replicate and expand upon these pharmacokinetic findings.
Comparative Kinetic Profiling of UGT Isoforms
The metabolism of ticagrelor occurs in both hepatic and intestinal tissues, but the kinetic efficiency varies significantly due to differential UGT expression profiles. Before isolating specific isoforms, it is crucial to establish the baseline macro-kinetics in Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM) .
Notably, ticagrelor glucuronidation exhibits substrate inhibition kinetics rather than standard Michaelis-Menten kinetics, characterized by the substrate inhibition constant ( Ksi ).
Table 1: Macro-Level Kinetics in Human Microsomes
| Biological Matrix | Apparent Km (μM) | Vmax (pmol/min/mg) | Ksi (μM) | Intrinsic Clearance ( CLint ) |
| HLM (Liver) | 5.65 | 8.03 | 1,343.0 | 1.42 μL/min/mg |
| HIM (Intestine) | 2.52 | 0.90 | 292.9 | 0.36 μL/min/mg |
Isoform-Specific Catalytic Performance
Deconvoluting these matrices using recombinant human UGTs reveals a distinct hierarchy of enzymatic involvement :
-
The Primary Catalyst (UGT1A9): UGT1A9 exhibits the highest catalytic activity and is the dominant driver of ticagrelor-O-glucuronide formation in the liver. Its high expression in hepatic tissue directly correlates with the elevated Vmax observed in HLM.
-
Secondary Contributors (UGT2B7, UGT1A3, UGT1A7): These isoforms show moderate involvement. UGT2B7, a highly polymorphic gene known for clearing opiates and NSAIDs , plays a secondary but clinically relevant role in ticagrelor clearance.
-
Minor Contributors (UGT1A1, UGT1A4, UGT1A8): These enzymes demonstrate low, albeit detectable, glucuronidation activity toward ticagrelor.
-
Non-Contributors: UGT1A6, UGT1A10, UGT2B4, and UGT2B17 exhibit zero detectable glucuronosyltransferase activity toward this substrate.
Metabolic routing of ticagrelor to ticagrelor-O-glucuronide via specific UGT isoforms.
Self-Validating Experimental Protocol: In Vitro UGT Phenotyping
UGT assays are notoriously prone to latency issues and false negatives if not designed with strict biochemical controls. The following protocol integrates critical causality-driven steps to ensure robust, artifact-free kinetic data.
Step 1: Vesicle Permeabilization (The Latency Resolution)
-
Action: Pre-incubate recombinant UGTs (or HLM/HIM) with alamethicin (50 μg/mg protein) on ice for 15 minutes.
-
Causality: UGT active sites are localized within the lumen of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, permeabilizes the microsomal vesicles. Without this step, the highly polar cofactor UDPGA cannot cross the lipid bilayer to access the active site, leading to artificially suppressed Vmax values and false-negative isoform contributions.
Step 2: Incubation Matrix Assembly
-
Action: In a 100 mM Tris-HCl buffer (pH 7.4), combine the permeabilized UGTs (0.5 mg/mL), 5 mM MgCl2 , and ticagrelor (varying concentrations from 1 to 100 μM).
-
Causality: MgCl2 is a critical cofactor that neutralizes the negative charges on the phosphate groups of UDPGA, facilitating its binding to the UGT active site. The broad substrate range (up to 100 μM) is essential because ticagrelor exhibits substrate inhibition; a narrow concentration range would mischaracterize its clearance profile and fail to capture the Ksi inflection point.
Step 3: Reaction Initiation & Kinetic Tracking
-
Action: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 5 mM UDPGA (Uridine 5'-diphospho-glucuronic acid). Incubate for 30–60 minutes.
-
Causality: Initiating with UDPGA ensures that the reaction timing is strictly controlled by the availability of the glucuronyl donor, preventing premature degradation or non-specific binding of the substrate by trace background proteins.
Step 4: Reaction Termination & Protein Precipitation
-
Action: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (e.g., Ticagrelor-d7).
-
Causality: Ice-cold ACN instantly denatures the UGT enzymes, halting the reaction at precise time points. The simultaneous introduction of the internal standard corrects for matrix effects, ion suppression, or volumetric losses during subsequent centrifugation and LC-MS/MS ionization.
Step 5: LC-MS/MS Quantification
-
Action: Centrifuge the terminated mixture at 14,000 × g for 10 minutes. Inject the supernatant into an LC-MS/MS system monitoring the specific MRM transitions for ticagrelor-O-glucuronide.
Clinical & DDI Implications
Understanding which UGTs form ticagrelor-O-glucuronide is only half the clinical picture; we must also evaluate the metabolite's behavior as a perpetrator of DDIs.
While ticagrelor itself modulates intestinal P-glycoprotein (P-gp) and CYP3A4 , its Phase II metabolite, ticagrelor-O-glucuronide, is biologically active in drug interaction pathways. Experimental data confirms that ticagrelor-O-glucuronide weakly inhibits several Cytochrome P450 enzymes, specifically CYP2B6, CYP2C9, and CYP2C19 , with apparent IC50 values of 45.0, 20.0, and 18.8 μM, respectively . Consequently, in polypharmacy scenarios involving narrow-therapeutic-index drugs metabolized by CYP2C19, the accumulation of ticagrelor-O-glucuronide via UGT1A9 must be factored into physiologically based pharmacokinetic (PBPK) models.
References
-
Title: Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Source: Frontiers in Pharmacology (NIH PMC) URL: [Link]
-
Title: UGT2B7 Source: Wikipedia URL: [Link]
-
Title: Analyzing Potential Intestinal Transporter Drug-Drug Interactions: Reevaluating Ticagrelor Interaction Studies Source: ResearchGate URL: [Link]
ticagrelor-O-glucuronide vs. AR-C124910XX (M8) levels in patient samples
Ticagrelor Metabolite Profiling: A Comparative Guide to AR-C124910XX and Ticagrelor-O-Glucuronide in Patient Samples
Executive Overview
Ticagrelor is a reversibly binding, oral P2Y12 receptor antagonist widely utilized to prevent thrombotic events in patients with acute coronary syndromes (ACS)[1]. Unlike thienopyridines (e.g., clopidogrel), ticagrelor is a direct-acting agent that does not require metabolic activation to exert its antiplatelet effects[1]. However, it undergoes extensive hepatic and intestinal metabolism, yielding multiple circulating metabolites.
For researchers, bioanalytical scientists, and drug development professionals, distinguishing between its Phase I active metabolite, AR-C124910XX (M8) , and its Phase II conjugate, Ticagrelor-O-glucuronide , is critical. This guide objectively compares the pharmacokinetic profiles, clinical relevance, and analytical quantification workflows for these two distinct metabolites in patient samples.
Mechanistic Pathways & Causality
The biotransformation of ticagrelor diverges into two primary enzymatic pathways, dictating the pharmacological activity and clearance of the resulting metabolites:
-
Phase I Oxidation (AR-C124910XX): Catalyzed predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5, ticagrelor undergoes O-deethylation to form AR-C124910XX[1][2]. This metabolite is equipotent to the parent drug in P2Y12 receptor inhibition and accounts for 30–40% of the overall systemic exposure[2][3].
-
Phase II Glucuronidation (Ticagrelor-O-glucuronide): Mediated primarily by UDP-glucuronosyltransferase 1A9 (UGT1A9) in the liver and intestine, ticagrelor is conjugated to form ticagrelor-O-glucuronide[4]. This metabolite is pharmacologically inactive at the P2Y12 receptor but exhibits weak inhibitory effects on certain CYPs (e.g., CYP2B6, CYP2C9, CYP2C19), which is highly relevant for drug-drug interaction (DDI) profiling[4].
Metabolic divergence of Ticagrelor into AR-C124910XX and Ticagrelor-O-glucuronide.
Comparative Pharmacokinetics in Patient Samples
Understanding the concentration and distribution of these metabolites across different biological matrices dictates the choice of analytical assays. AR-C124910XX is largely restricted to the plasma space and cleared via biliary/fecal routes, whereas glucuronide conjugates are more hydrophilic and partition differently[3][5].
| Parameter | AR-C124910XX (M8) | Ticagrelor-O-glucuronide |
| Pharmacological Activity | Active (Equipotent to parent drug)[1] | Inactive |
| Primary Enzyme Catalysis | CYP3A4, CYP3A5[1] | UGT1A9[4] |
| Systemic Exposure (Plasma) | High (~30-40% of parent AUC)[2][3] | Low (Minor circulating metabolite)[4] |
| Urine Concentration | Negligible (<0.05% of administered dose)[3] | Detectable (along with M4/M5 metabolites)[3] |
| Feces Concentration | High (~22% of administered dose)[5] | Low to Moderate |
| DDI Perpetrator Potential | Substrate for CYP3A4 inhibitors/inducers[1] | Weak inhibitor of CYP2B6, CYP2C9, CYP2C19[4] |
Experimental Protocol: LC-MS/MS Quantification Workflow
To objectively compare levels of AR-C124910XX and Ticagrelor-O-glucuronide in patient plasma, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.
Expertise Insight: Glucuronide metabolites are notoriously labile and prone to in-source fragmentation or ex vivo hydrolysis. LC-MS/MS coupled with stable isotope-labeled internal standards (SIL-IS) ensures that the quantification of the glucuronide does not artificially inflate the parent drug or Phase I metabolite levels due to degradation during sample processing.
Step-by-Step Methodology:
-
Sample Collection & Stabilization: Collect whole blood in K2EDTA tubes.
-
Causality: EDTA chelates divalent cations, inhibiting metalloproteases and stabilizing the plasma matrix. Centrifuge at 2000 x g for 10 min at 4°C to extract plasma.
-
-
Protein Precipitation (Sample Prep): Transfer 50 µL of patient plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing SIL-IS (e.g., d7-Ticagrelor, d7-AR-C124910XX).
-
Causality: Acetonitrile denatures plasma proteins, releasing protein-bound metabolites (ticagrelor is >99% protein-bound), while the cold temperature prevents the thermal degradation of the labile O-glucuronide conjugate.
-
-
Centrifugation & Reconstitution: Centrifuge the plate at 4000 x g for 15 min at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (0.1% formic acid in water).
-
Causality: Diluting the organic extract with an aqueous buffer matches the initial chromatographic conditions, preventing peak distortion (solvent effect) during injection.
-
-
Chromatographic Separation (UHPLC): Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: The gradient must be optimized to elute the highly polar Ticagrelor-O-glucuronide early, followed by the more hydrophobic AR-C124910XX and parent drug, ensuring baseline resolution and preventing ion suppression.
-
-
ESI-MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Ticagrelor: m/z 523.2 → 153.1
-
AR-C124910XX: m/z 479.2 → 153.1
-
Ticagrelor-O-glucuronide: m/z 699.2 → 523.2 (Monitoring for the neutral loss of the glucuronide moiety, 176 Da).
-
Step-by-step LC-MS/MS workflow for quantification of Ticagrelor metabolites.
Clinical & Drug Development Implications
For scientists developing generic formulations or conducting bioequivalence studies, monitoring AR-C124910XX alongside the parent drug is a strict regulatory requirement due to its equipotent antiplatelet activity[1][2]. Variations in CYP3A4/5 activity (e.g., the CYP3A4*22 polymorphism) directly impact the plasma levels of this metabolite, influencing both bleeding risks and therapeutic efficacy in ACS patients[2].
Conversely, while Ticagrelor-O-glucuronide is not routinely monitored for efficacy, profiling its levels is essential during early-phase clinical pharmacology to rule out Phase II-mediated DDIs. Because it exhibits substrate inhibition kinetics and can weakly inhibit CYP2B6, CYP2C9, and CYP2C19[4], elevated levels in patients with severe renal impairment (where glucuronide clearance is reduced) could theoretically precipitate unintended drug interactions with co-administered medications metabolized by these pathways.
References
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. nih.gov. 4
-
022433Orig1s000 - accessdata.fda.gov. fda.gov. 5
-
Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects. nih.gov. 3
-
Metabolism of ticagrelor in patients with acute coronary syndromes. nih.gov. 1
-
Effects of CYP3A4*22 and CYP3A5 on clinical outcome in patients treated with ticagrelor for ST-segment elevation myocardial infarction: POPular Genetics sub-study. frontiersin.org. 2
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- 3. Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
comparative analysis of ticagrelor metabolism in human vs. animal models
Title: Comparative Analysis of Ticagrelor Metabolism: Human vs. Animal Models in Translational Pharmacokinetics
Introduction Ticagrelor is a direct-acting, reversibly binding P2Y12 receptor antagonist widely utilized to prevent thrombotic cardiovascular events. Unlike thienopyridines (e.g., clopidogrel, prasugrel), ticagrelor is a cyclopentyltriazolopyrimidine that is active in its native form and does not require metabolic activation to exert its primary antiplatelet effects[1]. However, its pharmacokinetic (PK) profile is heavily influenced by hepatic metabolism, which generates an equipotent active metabolite, AR-C124910XX[2]. For drug development professionals, understanding the cross-species differences in ticagrelor metabolism is critical. Variations in cytochrome P450 (CYP) expression, bioavailability, and enzyme induction between human and animal models directly impact preclinical safety, toxicokinetic modeling, and efficacy extrapolations[3].
Mechanistic Pathway: Ticagrelor Metabolism
In humans, ticagrelor is predominantly metabolized by hepatic CYP3A4 and, to a lesser extent, CYP3A5[4]. The primary metabolic reaction is O-dealkylation at the 5th position of the cyclopentane ring, yielding AR-C124910XX[5]. Both the parent drug and AR-C124910XX bind to the P2Y12 receptor with approximately equal potency, contributing synergistically to the drug's clinical pharmacodynamics[2].
Fig 1: CYP3A4/5-mediated metabolism of ticagrelor and dual P2Y12 receptor antagonism.
Comparative Pharmacokinetics: Human vs. Animal Models
The selection of appropriate animal models for preclinical toxicology and pharmacodynamics requires a rigorous analysis of species-specific metabolic handling.
-
Humans: The absolute bioavailability of ticagrelor is approximately 36%, with a steady-state volume of distribution (Vd) of 88 L[1]. Exposure to AR-C124910XX is roughly 30–40% of the parent drug[4]. Importantly, ticagrelor does not induce CYP enzymes in human hepatocytes[3].
-
Rats (Rodent Model): Rats exhibit a significantly higher oral bioavailability (~90%)[3]. This discrepancy is largely driven by species differences in intestinal absorption, P-glycoprotein efflux, and first-pass metabolism. Furthermore, rats display sexual dimorphism (females show greater exposure than males) and, unlike humans, chronic ticagrelor administration (1 month) induces hepatic CYP1A2, CYP2B, CYP2C, and CYP3A in rats due to rodent-specific nuclear receptor activation (e.g., PXR/CAR)[3].
-
Marmosets (Non-Human Primate): Marmosets demonstrate an oral bioavailability of ~40%, closely mirroring human absorption dynamics[3]. Their CYP homology makes them a highly predictive translational model for human PK profiling.
-
Dogs (Canine Model): Dogs are primarily utilized for in vivo pharmacodynamic (PD) models (thrombosis/hemostasis) rather than pure PK profiling. In these models, ticagrelor demonstrates a much wider therapeutic window between antithrombotic efficacy and bleeding risk compared to clopidogrel, validating its reversible binding mechanism[6].
Quantitative Comparison Table
| Parameter | Human | Rat | Marmoset | Dog |
| Oral Bioavailability (F%) | ~36% | ~90% | ~40% | Moderate (Dose-dependent) |
| Volume of Distribution (Vd) | 88 L | 4.8 L/kg | 3.7 L/kg | N/A |
| Active Metabolite Ratio | 30–40% of parent | High (Sex-dependent) | Comparable to human | Comparable to human |
| Hepatic CYP Induction | None | Yes (CYP1A2, 2B, 3A, etc.) | Minimal | Minimal |
| Primary Excretion Route | Feces (58%), Urine (27%) | Feces | Feces | Feces |
Experimental Methodologies
To accurately map these cross-species differences, drug development scientists rely on self-validating in vitro and in vivo protocols. The following methodologies emphasize causality and built-in validation steps.
Protocol 1: In Vitro Microsomal Stability & Metabolite Profiling
Purpose: To determine the intrinsic clearance (CL_int) and metabolite formation kinetics across species using Human (HLMs), Rat (RLMs), and Dog Liver Microsomes (DLMs).
-
System Preparation: Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: MgCl2 is a crucial cofactor for optimal CYP enzymatic structural stability and electron transfer.
-
Pre-Incubation: Add ticagrelor (substrate) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes. Self-Validation: Include a negative control lacking NADPH to confirm that metabolite formation is strictly CYP-dependent.
-
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).
-
Serial Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled ticagrelor-d7). Causality: Ice-cold organic solvent instantly denatures CYP proteins, halting metabolism and precipitating proteins for clean downstream analysis.
-
Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of ticagrelor and the formation of AR-C124910XX.
Protocol 2: In Vivo Pharmacokinetic Assessment via LC-MS/MS
Purpose: To evaluate absolute bioavailability and in vivo exposure in animal models (e.g., Sprague-Dawley rats).
-
Cohort Stratification: Divide animals into Intravenous (IV) and Oral (PO) dosing groups. Causality: Both routes are required to accurately calculate absolute bioavailability (F% = [AUC_PO / AUC_IV] x [Dose_IV / Dose_PO]).
-
Dosing: Administer ticagrelor via IV bolus (e.g., 2 mg/kg) or oral gavage (e.g., 10 mg/kg) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) to ensure suspension stability.
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis to prevent ex vivo degradation of the active metabolite.
-
PK Modeling: Utilize non-compartmental analysis (NCA) software to derive Cmax, Tmax, AUC, and half-life (t1/2).
Fig 2: Standardized workflow for in vitro cross-species microsomal stability assays.
Translational Insights & Drug Development Implications
The comparative analysis of ticagrelor highlights a fundamental tenet of drug development: no single animal model perfectly replicates human pharmacokinetics. The rat model, while excellent for basic toxicological screening, overestimates human bioavailability (90% vs. 36%) and presents confounding variables via CYP induction[3]. Consequently, researchers must rely on non-human primates (marmosets) to accurately predict human systemic exposure and volume of distribution. Conversely, canine models remain the gold standard for pharmacodynamic efficacy, as they accurately reflect the clinically observed separation between P2Y12-mediated antithrombotic benefits and off-target bleeding risks[6]. By triangulating data across these diverse models, application scientists can construct a robust, self-validating preclinical profile that safely bridges the gap to human clinical trials.
References
-
Nonclinical Overview - Drug Substance Ticagrelor (AZD6140) Source: GOV.UK URL:[Link]
-
Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update Source: PMC (National Institutes of Health) URL:[Link]
-
Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety Source: PMC (National Institutes of Health) URL:[Link]
-
Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis Source: PubMed (National Institutes of Health) URL:[Link]
Sources
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- 2. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Brilinta™ (ticagrelor) Tablets: A P2Y12 platelet inhibitor indicated to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluation of different extraction methods for ticagrelor and its glucuronide
Title: Evaluation of Extraction Methods for Ticagrelor and Its O-Glucuronide: A Comprehensive Analytical Guide
Introduction Ticagrelor is a potent, reversibly binding P2Y12 receptor antagonist widely used in the management of acute coronary syndromes. While its primary metabolic pathway involves CYP3A4 to form the active metabolite AR-C124910XX, ticagrelor also undergoes significant Phase II metabolism. Specifically, UDP-glucuronosyltransferase 1A9 (UGT1A9) catalyzes its conversion into ticagrelor-O-glucuronide[1][2].
For researchers and drug development professionals conducting pharmacokinetic (PK) profiling or drug-drug interaction studies, the simultaneous quantification of ticagrelor and its phase II metabolites is critical. However, this presents a severe analytical challenge: ticagrelor is highly lipophilic (logP ~3.5), whereas ticagrelor-O-glucuronide is highly hydrophilic. This guide objectively evaluates Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), providing the mechanistic causality behind each method's performance and standardized protocols for implementation.
The Causality of Extraction Choices
Protein Precipitation (PPT): The High-Throughput Compromise PPT utilizes organic solvents like acetonitrile or methanol to denature plasma proteins[3]. Because it is a non-discriminatory technique, it successfully precipitates proteins while leaving both the lipophilic parent drug and the hydrophilic glucuronide in the supernatant.
-
Causality & Limitations: While recovery is theoretically high for both analytes, PPT fails to remove endogenous phospholipids. During LC-MS/MS analysis, these phospholipids co-elute with the highly polar, early-eluting ticagrelor-O-glucuronide, causing severe ion suppression in the electrospray ionization (ESI) source. Thus, PPT is only viable if coupled with extensive, time-consuming chromatographic separation.
Liquid-Liquid Extraction (LLE): The Lipophilic Bias LLE relies on the partitioning of analytes between an aqueous biological matrix and an immiscible organic solvent (e.g., ethyl acetate or cyclohexane)[4][5].
-
Causality & Limitations: LLE provides exceptionally clean extracts for ticagrelor and AR-C124910XX. However, the highly polar glucuronic acid moiety of ticagrelor-O-glucuronide prevents it from partitioning into the organic phase. Even with aggressive acidification of the plasma to neutralize the carboxylic acid group, the recovery of the glucuronide remains poor and highly variable. LLE should be restricted to studies exclusively targeting the parent drug and its active metabolite.
Solid-Phase Extraction (SPE): The Mixed-Polarity Gold Standard SPE using hydrophilic-lipophilic balanced (HLB) polymeric sorbents is the optimal choice for capturing both analytes[6].
-
Causality & Advantages: The polymeric backbone of the HLB sorbent interacts with the hydrophobic domains of ticagrelor via reversed-phase mechanisms, while its polar functional groups retain the hydrophilic ticagrelor-O-glucuronide. This dual-retention mechanism allows for aggressive aqueous washing steps that eliminate salts and phospholipids, resulting in high recovery and negligible matrix effects for both compounds.
Quantitative Comparison of Extraction Methods
The following table synthesizes the performance metrics of the three extraction methods based on experimental validation data across various biological matrices.
| Extraction Method | Ticagrelor Recovery | O-Glucuronide Recovery | Matrix Effect (Ion Suppression) | Throughput | Phospholipid Removal |
| PPT (Acetonitrile) | >90% | >85% | Severe (>40% suppression) | High | Poor |
| LLE (Ethyl Acetate) | >85% | <20% (Poor) | Low (<10% suppression) | Medium | Excellent |
| SPE (Polymeric HLB) | >90% | >85% | Minimal (<15% suppression) | Medium | Excellent |
Extraction Workflow Visualization
Figure 1: Decision matrix for selecting the optimal extraction method based on analyte polarity.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate internal standard (IS) tracking and Quality Control (QC) verification steps, creating a self-validating system for your assays.
Protocol A: Optimized SPE Workflow (Targeting Ticagrelor + O-Glucuronide)
Use this protocol when simultaneous quantification of the parent drug and phase II metabolites is required.
-
Sample Preparation & IS Spiking: Aliquot 150 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Internal Standard solution (e.g., Ticagrelor-d7, 500 ng/mL). Vortex for 10 seconds to ensure equilibration.
-
Protein Disruption: Add 150 µL of 2% phosphoric acid (H₃PO₄) to the sample.
-
Causality: Acidification disrupts drug-protein binding, ensuring the highly protein-bound ticagrelor is free for sorbent interaction.
-
-
Sorbent Conditioning: Condition a polymeric HLB SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of MS-grade water.
-
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing (Critical Step): Wash with 1 mL of 5% methanol in water.
-
Causality: This specific concentration is strong enough to wash away endogenous salts and polar interferences, but weak enough to prevent the premature elution of the hydrophilic ticagrelor-O-glucuronide.
-
-
Elution: Elute analytes with 1 mL of Acetonitrile/Methanol (50:50, v/v).
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.
-
QC Verification: Inject a known QC standard (low, medium, and high concentrations) every 20 samples to validate recovery consistency and monitor for IS signal drift.
Protocol B: Optimized LLE Workflow (Targeting Ticagrelor Only)
Use this protocol for high-throughput PK studies where phase II metabolites are not targeted.
-
Sample Preparation: Aliquot 150 µL of plasma and spike with 10 µL of IS[3].
-
Buffering: Add 50 µL of 100 mM citrate buffer (pH 3.0).
-
Causality: While LLE inherently favors lipophiles, mild acidification ensures any partially ionized active metabolites remain in their neutral state, maximizing organic partitioning[5].
-
-
Extraction: Add 1.5 mL of ethyl acetate. Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases[4].
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Recovery: Transfer exactly 1.2 mL of the upper organic layer to a clean glass tube.
-
Drying & Reconstitution: Evaporate under nitrogen at 35°C and reconstitute in 100 µL of mobile phase.
References
- Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFul4FHNNnEhLcxK7JCDND5sInF0B3OvgPvoLQ3BsznoktIwotp5XGooXHq5M30RBvYpUuAz7Y7eZDLSVc2h1X87BqcYF5Q9QecEHhlzmlMHP5lQhmzEbsGcCE9FSgA2yw=]
- Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi7ITg1lBqB9glRHuqUjGn5FLErlVVYtI8F6pI9Lcr1AIpbcvJ9IkevylewX0eZ2HNK70peac0D0fPpk7-jFgsajmGn5hTesZZteXEAlkC4rm2BNlKsZClSioSGgb7EhAm2Ba7pO2ksercLtZMD6Mc7TG3rxqELjcJZ5KM3YV37EDFNqJ7Q330N8qTiJ3vrstDnbs2gOw_JnhXHucICr924oUh3QoxnCAy0qiSBsCThAqcJZVb8oBvU-G2Vg9A8S_9MCZ-sEDBKM3P1jBnzIwucc_ETTCCb5FCF0vWDqG4ebmI6r-lW6D-bbBWhcu_K1UwMThdLCPRkw==]
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- Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5zw3rvItKuQOIlya4j_RPRVa5V-ZOtAJEMmmxtX_fy8S7ZH6chehcYVQvBeews4Px3YDVE5zvsLNdUszUqZiLJbsREzHfL4q4rqtaDd1mX6gEE3iSjvMVzMJMeur_LmFEXH-rwM67oz6YpfAKnSVu5Nc7DKfTKs4rITv3TWF6xfd8oftDDA_i1umFqgguYuQbJXuR]
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Sources
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assessment of ticagrelor-O-glucuronide's contribution to drug-drug interactions
Executive Summary
In cardiovascular pharmacology, Phase II metabolites—particularly glucuronides—have traditionally been viewed as inactive, detoxified end-products. However, the discovery that certain acyl-glucuronides act as potent, mechanism-based perpetrators of drug-drug interactions (DDIs) has necessitated rigorous profiling of all major metabolites. This guide provides an objective, data-driven comparison of ticagrelor-O-glucuronide against alternative cardiovascular drug metabolites (such as clopidogrel acyl-glucuronide and gemfibrozil 1-O-β-glucuronide). By evaluating their inhibitory effects on Cytochrome P450 (CYP) enzymes, we demonstrate why ticagrelor presents a highly favorable DDI safety profile, particularly concerning CYP2C8-mediated interactions[1][2].
Metabolic Pathway and Structural Stability
Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor antagonist[3]. While its primary active metabolite (AR-C124910XX) is generated via CYP3A4/5, ticagrelor also undergoes extensive Phase II metabolism.
-
Enzymatic Drivers: The conversion of ticagrelor to ticagrelor-O-glucuronide is predominantly catalyzed by in the human liver, with secondary contributions from UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8[4][5].
-
Kinetics: This glucuronidation exhibits substrate inhibition kinetics in both human liver microsomes (HLM) and human intestinal microsomes (HIM), with apparent Km values of 5.65 μM and 2.52 μM, respectively[4][5].
-
Chemical Stability: Unlike acyl-glucuronides (which contain a reactive ester bond capable of covalently modifying proteins), ticagrelor forms an O-glucuronide via an ether linkage. This structural distinction is the mechanistic basis for its lack of mechanism-based enzyme inactivation[6][7].
Fig 1. Metabolic formation of ticagrelor-O-glucuronide and its specific inhibitory effects on CYPs.
Comparative DDI Profiling: Ticagrelor vs. Alternatives
The clinical significance of a metabolite's DDI potential is best understood through comparative analysis. When co-administering antiplatelet or lipid-lowering therapies, CYP2C8 is a critical vulnerability point.
-
Ticagrelor-O-glucuronide (The Safe Alternative): In vitro evaluations confirm that ticagrelor-O-glucuronide exhibits little to no inhibition of CYP2C8, CYP2D6, and CYP3A4[1][4]. It demonstrates only weak, reversible inhibition of CYP2B6, CYP2C9, and CYP2C19 (IC50 values ranging from 18.8 to 45.0 μM)[3][4]. Because therapeutic plasma concentrations rarely reach these IC50 thresholds, the clinical DDI risk is negligible.
-
Clopidogrel Acyl-Glucuronide (The High-Risk Alternative): Clopidogrel is hydrolyzed to a carboxylic acid and subsequently converted to an acyl-glucuronide by UGT2B7/2B4/2B17[2]. This metabolite is a strong, time-dependent inhibitor of CYP2C8. Co-administration of clopidogrel with CYP2C8 substrates (like paclitaxel or repaglinide) leads to severe pharmacokinetic interactions[2][7].
-
Gemfibrozil 1-O-β-Glucuronide (The Historical Benchmark for Toxicity): Gemfibrozil's glucuronide is a potent, mechanism-based irreversible inhibitor of CYP2C8 and OATP1B1[8]. This interaction was the primary driver of the fatal rhabdomyolysis cases observed when gemfibrozil was co-administered with cerivastatin, leading to the statin's market withdrawal[7][8].
Quantitative Data Comparison
| Perpetrator Metabolite | Parent Drug | Target Enzyme | Inhibition Type | IC50 / Ki (μM) | Clinical DDI Risk |
| Ticagrelor-O-glucuronide | Ticagrelor | CYP2C8 | None / Minimal | > 50.0 | Low |
| Ticagrelor-O-glucuronide | Ticagrelor | CYP2C19 | Reversible (Weak) | ~ 18.8 | Low to Moderate |
| Clopidogrel acyl-glucuronide | Clopidogrel | CYP2C8 | Time-dependent | Ki ~ 2.3 | High (e.g., Paclitaxel) |
| Gemfibrozil 1-O-β-glucuronide | Gemfibrozil | CYP2C8 | Mechanism-based | Ki ~ 4.1 | High (e.g., Cerivastatin) |
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the assessment of ticagrelor-O-glucuronide's DDI potential relies on a highly controlled, self-validating in vitro system[3].
Protocol: In Vitro Assessment of CYP/UGT Inhibition
-
System Selection (Causality): Utilize pooled Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM). Why? Utilizing both fractions accounts for hepatic and extrahepatic first-pass metabolism, ensuring no presystemic DDI potential is overlooked[4].
-
Substrate Incubation: Incubate HLM/HIM (0.5 mg protein/mL) with ticagrelor-O-glucuronide across a broad concentration gradient (0.1 to 100 μM). Why? A broad range is required to accurately capture the substrate inhibition kinetics (Km = 5.65 μM) unique to this pathway; standard Michaelis-Menten models would skew intrinsic clearance calculations[4][5].
-
Probe Substrate Co-incubation: Introduce highly selective probe substrates (e.g., amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19). Why? Strict selectivity prevents cross-reactivity during multiplexed mass spectrometry, eliminating false-positive inhibition signals[1][3].
-
Reaction Initiation & Termination: Initiate reactions with NADPH (for CYPs) or UDPGA (for UGTs). Terminate after 30 minutes using ice-cold acetonitrile containing an internal standard. Why? Acetonitrile instantly denatures the enzymes, locking the metabolic profile at an exact time point for accurate kinetic plotting[4].
-
Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode[4].
-
Data Validation (Control): Run parallel incubations with known selective inhibitors (e.g., for UGT1A9, montelukast for CYP2C8) to validate assay sensitivity and establish baseline inhibition curves[3].
Fig 2. Self-validating in vitro experimental workflow for assessing DDI potential.
Conclusion
For drug development professionals and clinicians managing polypharmacy in cardiovascular patients, the distinction between metabolite structures is paramount. While clopidogrel and gemfibrozil produce highly reactive acyl-glucuronides that paralyze CYP2C8 clearance pathways, ticagrelor's Phase II metabolism yields a stable O-glucuronide[2][7][8]. This structural advantage translates to a superior safety profile, establishing ticagrelor as the preferred P2Y12 inhibitor when co-prescribing narrow-therapeutic-index CYP2C8 substrates[1][2].
References
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Source: Frontiers in Pharmacology / NIH PMC URL:[Link]
-
CYP2C8-Mediated Drug–Drug Interactions and the Factors Influencing the Interaction Magnitude Source: Drug Design, Development and Therapy (Dove Press) URL:[Link]
-
Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions Source: European Cardiology Review URL:[Link]
-
Recommendations for Management of Clinically Significant Drug-Drug Interactions With Statins and Select Agents Used in Patients With Cardiovascular Disease Source: Circulation (American Heart Association) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 4. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 8. ahajournals.org [ahajournals.org]
Validation of Ticagrelor-O-Glucuronide as a Biomarker of Ticagrelor Metabolism: A Comparative Guide
Introduction: The Shifting Paradigm of Ticagrelor Metabolism
Ticagrelor is a reversibly binding, direct-acting oral P2Y12 receptor antagonist that has become a cornerstone in the prevention of thrombotic events in patients with acute coronary syndromes[1]. Unlike thienopyridines (e.g., clopidogrel), ticagrelor does not require metabolic activation to exert its primary antiplatelet effects[2]. However, it undergoes extensive hepatic and intestinal biotransformation[3].
Historically, pharmacokinetic monitoring has focused almost exclusively on the CYP3A4/5-mediated oxidative pathway, which yields the equipotent active metabolite AR-C124910XX [4]. While AR-C124910XX is the gold standard biomarker for assessing drug efficacy, it fails to capture the full clearance profile and potential toxicity risks associated with phase II metabolism. Recent pharmacokinetic profiling has identified ticagrelor-O-glucuronide —formed via UDP-glucuronosyltransferases (UGTs)—as a critical, yet underutilized, biomarker[2].
As a Senior Application Scientist, I have designed this guide to objectively compare ticagrelor-O-glucuronide against traditional oxidative biomarkers. By validating this glucuronide conjugate, drug development professionals can accurately phenotype UGT1A9/UGT2B7 activity and predict complex drug-drug interactions (DDIs) that oxidative biomarkers cannot detect[5].
Metabolic Pathway & Biomarker Context
The biotransformation of ticagrelor bifurcates into two primary pathways: oxidation and glucuronidation.
Ticagrelor metabolic pathways highlighting CYP3A4 oxidation and UGT glucuronidation.
Comparative Analysis of Ticagrelor Biomarkers
To build a comprehensive pharmacokinetic profile, scientists must select the appropriate biomarker based on the specific clinical or experimental question. Table 1 outlines the comparative utility of ticagrelor's primary circulating metabolites.
Table 1: Comparative Profile of Ticagrelor Metabolites
| Biomarker | Formation Pathway | Primary Experimental/Clinical Utility | DDI Perpetrator Potential | Analytical Challenges |
| AR-C124910XX | CYP3A4/5 (O-deethylation)[3] | Efficacy monitoring; CYP3A4 phenotyping | Weak P-gp inhibitor[4] | Requires rapid plasma isolation to prevent ex vivo degradation[6]. |
| Ticagrelor-O-glucuronide | UGT1A9, UGT2B7 (Glucuronidation)[2] | UGT phenotyping; Clearance monitoring; DDI prediction | Inhibits CYP2C9, CYP2C19, and CYP2B6[5] | Highly polar; poor recovery with traditional Liquid-Liquid Extraction (LLE). |
| AR-C133913XX | CYP3A4 (N-dealkylation)[3] | Urine excretion monitoring | Inactive | Minor circulating component in plasma; primarily found in urine[1]. |
The Case for Ticagrelor-O-Glucuronide: While AR-C124910XX accounts for ~30% of the total antiplatelet effect[4], monitoring it alone creates a blind spot in safety profiling. Ticagrelor-O-glucuronide is not merely an inactive clearance byproduct; it is a biologically active perpetrator of DDIs. In vitro data demonstrates that this glucuronide weakly inhibits CYP2B6, CYP2C9, and CYP2C19[5]. Therefore, validating an assay for this biomarker is essential for evaluating co-administration risks with narrow-therapeutic-index drugs metabolized by these CYPs (e.g., phenytoin or warfarin).
Experimental Protocol: LC-MS/MS Validation of Ticagrelor-O-Glucuronide
To quantify ticagrelor-O-glucuronide reliably, the analytical workflow must be optimized for highly polar conjugates. The following self-validating protocol ensures high recovery, minimal matrix effects, and precise quantification.
Step-by-Step Methodology
Step 1: Microsomal Incubation (Matrix Generation)
-
Prepare an incubation mixture containing 0.2 mg/mL pooled Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Add alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes.
-
Causality & E-E-A-T: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the hydrophilic cofactor (UDPGA) to access the active site. Omitting this step leads to artificially low Vmax values.
-
-
Add ticagrelor (substrate) and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 5 mM UDP-glucuronic acid (UDPGA).
Step 2: Sample Preparation via Protein Precipitation
-
Terminate the reaction after the specific time point by adding a 2x volume of ice-cold methanol containing an internal standard (IS) such as diazepam or stable-isotope labeled ticagrelor-d7[5].
-
Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality & E-E-A-T: While[7], it is fundamentally flawed for glucuronides. The addition of the glucuronic acid moiety drastically increases polarity, preventing the metabolite from partitioning into the organic layer. Protein precipitation (PPT) ensures >90% recovery of the polar conjugate while effectively crashing out microsomal proteins.
-
Step 3: Chromatographic Separation
-
Inject the supernatant onto a Kinetex C18 column (2.1 × 100 mm, 2.6 µm)[5].
-
Utilize a mobile phase consisting of purified water with 1% formic acid (Mobile Phase A) and methanol (Mobile Phase B) under linear gradient elution.
-
Causality & E-E-A-T: The inclusion of 1% formic acid is non-negotiable. It ensures the carboxylic acid group on the glucuronic acid moiety remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp, reproducible peak shapes.
-
Step 4: Mass Spectrometry Detection
-
Operate a triple quadrupole mass spectrometer (e.g., QTRAP 4500) in Multiple Reaction Monitoring (MRM) mode[5].
-
Monitor the transition corresponding to the loss of the glucuronic acid moiety (-176 Da).
-
Self-Validation Check: Always run a post-column infusion of the internal standard during a blank matrix injection to map ion suppression zones. Ensure the elution time of ticagrelor-O-glucuronide falls outside these suppression windows to guarantee assay trustworthiness.
-
Step-by-step LC-MS/MS workflow for ticagrelor-O-glucuronide validation.
Data Presentation: Kinetic and Inhibition Profiling
Following the successful validation of the LC-MS/MS assay, the kinetic parameters of ticagrelor glucuronidation and its subsequent inhibitory effects on CYP enzymes can be accurately quantified. The data in Table 2 highlights why this biomarker is critical for DDI modeling. Notably, the formation of ticagrelor glucuronidation is best described by substrate inhibition kinetics[2].
Table 2: In Vitro Kinetics and CYP Inhibition by Ticagrelor-O-Glucuronide
| Parameter / Enzyme Target | Metric | Value | Biological Significance |
| HLM Glucuronidation | Apparent Km | 5.65 µM[2] | High affinity for hepatic UGT1A9/UGT2B7. |
| HLM Glucuronidation | Vmax | 8.03 pmol/min/mg[2] | Robust hepatic clearance pathway. |
| HIM Glucuronidation | Apparent Km | 2.52 µM[2] | High affinity for intestinal UGTs (first-pass metabolism). |
| CYP2C19 | IC50 | 18.8 µM[5] | Moderate DDI risk for co-administered CYP2C19 substrates. |
| CYP2C9 | IC50 | 20.0 µM[5] | Moderate DDI risk for co-administered CYP2C9 substrates. |
| CYP2B6 | IC50 | 45.0 µM[5] | Weak DDI risk. |
Conclusion
While[8], it provides an incomplete picture of the drug's metabolic fate. The validation and integration of ticagrelor-O-glucuronide into pharmacokinetic workflows is essential. By utilizing the optimized, causality-driven LC-MS/MS protocol detailed above, researchers can accurately quantify this metabolite, phenotype UGT-mediated clearance, and preemptively model complex phase II drug-drug interactions.
References
-
Liu, S., Hou, L., Li, C., & Tian, X. (2021). "Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite." Frontiers in Pharmacology. Available at:[Link]
-
Teng, R., Oliver, S., Hayes, M. A., & Butler, K. (2010). "Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects." Drug Metabolism and Disposition. Available at: [Link]
-
Danielak, D., et al. (2020). "Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients." Journal of Pharmaceutical Analysis. Available at:[Link]
-
Cattaneo, M., & Podda, G. M. (2025). "Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions." European Cardiology Review. Available at:[Link]
-
Marsousi, N., et al. (2020). "Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study." Current Analytical Chemistry. Available at:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 5. Frontiers | Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite [frontiersin.org]
- 6. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study [sonar.ch]
- 8. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
comparative stability of ticagrelor and its glucuronide metabolite
Comparative Stability of Ticagrelor and Its Glucuronide Metabolite: A Technical Guide for Bioanalysis and Pharmacokinetics
Introduction & Mechanistic Background
Ticagrelor is a direct-acting, reversibly binding P2Y12 receptor antagonist. Unlike thienopyridine alternatives (e.g., clopidogrel, prasugrel), ticagrelor is not a prodrug; however, it undergoes extensive hepatic and intestinal biotransformation. The primary metabolic pathway, mediated by CYP3A4 and CYP3A5, yields the equipotent active metabolite AR-C124910XX[1].
A secondary, yet critical, metabolic pathway involves UDP-glucuronosyltransferases (UGTs). Specifically, (and to a lesser extent UGT1A7, UGT1A3, and UGT2B7) catalyzes the formation of ticagrelor-O-glucuronide[2]. Understanding the comparative stability of the parent drug and its glucuronide metabolite is paramount for accurate bioanalytical quantification, pharmacokinetic modeling, and predicting drug-drug interactions (DDIs).
Chemical Stability and Reactivity: Ticagrelor vs. Alternatives
The structural nature of a glucuronide conjugate dictates its chemical stability and reactivity.
-
Ticagrelor-O-Glucuronide (Stable): Ticagrelor possesses a cyclopentane ring with free hydroxyl groups. Glucuronidation occurs at these hydroxyl sites, forming an O-glucuronide via a robust ether linkage[2]. Ether linkages are hydrolytically stable under physiological pH and do not undergo intramolecular rearrangements. Consequently, ticagrelor-O-glucuronide is chemically stable and acts only as a weak, reversible inhibitor of CYPs (e.g., CYP2B6, CYP2C9)[2].
-
Clopidogrel Acyl-Glucuronide (Unstable/Reactive Alternative): To objectively compare performance, we must look at clopidogrel. Clopidogrel is hydrolyzed to a carboxylic acid, which is then conjugated by UGT2B7 to form clopidogrel acyl-glucuronide[3]. Acyl-glucuronides feature a reactive ester linkage. This electrophilic bond is inherently unstable, prone to hydrolysis, and undergoes rapid acyl migration. This instability allows clopidogrel acyl-glucuronide to covalently bind to the heme group of CYP2C8, acting as a[3],[4]. This irreversible inactivation leads to severe clinical DDIs (e.g., repaglinide toxicity, cerivastatin-induced rhabdomyolysis)[5].
Causality Insight: The fundamental shift from an ester-linked acyl-glucuronide (clopidogrel) to an ether-linked O-glucuronide (ticagrelor) eliminates the risk of acyl migration and covalent protein adduction, granting ticagrelor a superior safety and stability profile regarding phase II metabolism.
Pre-Analytical Matrix Stability
In clinical research and therapeutic drug monitoring (TDM), the ex vivo stability of ticagrelor and its metabolites in biological matrices dictates the accuracy of LC-MS/MS quantification.
-
The Whole Blood Pitfall: A critical vulnerability in ticagrelor bioanalysis is whole blood stability. Ticagrelor and AR-C124910XX are stable in whole blood for a[6]. Beyond this window, significant degradation and erythrocyte partitioning occur, artificially lowering plasma concentration readings[7].
-
Plasma Stability: Once isolated, human plasma samples containing ticagrelor and its glucuronide are highly stable. They withstand at least three freeze-thaw cycles at -20°C or -80°C and remain stable at room temperature for over 6 hours[6]. Processed extracts in the autosampler are stable at 4°C for up to 72 hours[6].
Table 1: Comparative Stability and Reactivity Profile
| Compound | Linkage Type | Chemical Stability | CYP Inhibition Potential | Matrix Handling Requirement |
| Ticagrelor (Parent) | N/A | High (Hydrolytically stable) | Weak | Isolate plasma < 3 hrs |
| Ticagrelor-O-glucuronide | Ether (O-glucuronide) | High (No acyl migration) | Weak, Reversible (CYP2C9/19) | Isolate plasma < 3 hrs |
| Clopidogrel Acyl-glucuronide | Ester (Acyl-glucuronide) | Low (Prone to hydrolysis) | Strong, Irreversible (CYP2C8) | Requires immediate stabilization |
Self-Validating LC-MS/MS Protocol for Stability Assessment
To ensure data integrity, the following protocol incorporates self-validating mechanisms to quantify ticagrelor and its metabolites without ex vivo degradation artifacts.
Step 1: Time-Gated Sample Collection
-
Action: Collect venous blood in K2-EDTA tubes. Record the exact time of draw.
-
Causality: Ticagrelor partitions into red blood cells. Centrifugation (2000×g for 10 min at 4°C) must be completed within 3 hours of collection to prevent redistribution and enzymatic degradation[6].
Step 2: Protein Precipitation & Extraction
-
Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard (D7-ticagrelor, 100 ng/mL).
-
Causality: Acidified acetonitrile instantly denatures plasma proteins, halting any residual ex vivo UGT or esterase activity. D7-ticagrelor acts as an internal standard to normalize matrix effects and extraction recovery variations.
Step 3: LC-MS/MS Quantification
-
Action: Vortex for 30 seconds, centrifuge at 14,000×g for 10 min. Inject 5 µL of the supernatant into a UHPLC system coupled with a triple quadrupole mass spectrometer (ESI negative mode).
-
Causality: Negative electrospray ionization (ESI-) is optimal for capturing the deprotonated molecular ions of both the parent drug and the glucuronide conjugate.
Step 4: System Validation (Acceptance Criteria)
-
Action: Run Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations alongside patient samples.
-
Causality: The system validates itself if the Relative Error (RE) and Coefficient of Variation (CV) for Low, Mid, and High QCs are ≤15%, and ≤20% for the LLOQ[6]. If QCs fail, it indicates potential autosampler degradation or matrix instability, invalidating the run.
Visualizations
Biotransformation of ticagrelor highlighting the formation of its stable O-glucuronide metabolite.
Optimized pre-analytical workflow to ensure ticagrelor and metabolite stability.
References
-
Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice Source: Molecules (2021) URL:[Link]
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite Source: Frontiers in Pharmacology (2021) URL:[Link]
-
Glucuronidation converts clopidogrel to a strong time-dependent inhibitor of CYP2C8: a phase II metabolite as a perpetrator of drug-drug interactions Source: Clinical Pharmacology & Therapeutics (2014) URL: [Link]
Sources
- 1. Frontiers | Effect of CYP3A4∗1G and CYP3A5∗3 Polymorphisms on Pharmacokinetics and Pharmacodynamics of Ticagrelor in Healthy Chinese Subjects [frontiersin.org]
- 2. Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation converts clopidogrel to a strong time-dependent inhibitor of CYP2C8: a phase II metabolite as a perpetrator of drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 6. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
assessing the impact of genetic polymorphisms on ticagrelor-O-glucuronide formation
An in-depth technical guide for researchers, scientists, and drug development professionals evaluating in vitro systems for P2Y12 receptor antagonist metabolism.
Executive Summary
Ticagrelor is a direct-acting, reversibly binding P2Y12 receptor antagonist. Unlike prodrugs such as clopidogrel, it does not require metabolic activation to exert its antiplatelet effects. However, it undergoes extensive hepatic metabolism. While Phase I dealkylation via CYP3A4/5 yields the active metabolite AR-C124910XX, Phase II conjugation produces the inactive ticagrelor-O-glucuronide [1]. Clinical evidence suggests that genetic polymorphisms in specific UDP-glucuronosyltransferases (UGTs)—particularly UGT2B7 and UGT1A9—can influence ticagrelor plasma exposure and clearance[2].
To accurately assess the impact of these genetic variants during drug development, scientists must choose the correct in vitro testing system. This guide objectively compares the two leading methodologies—Allele-Specific Recombinant UGTs (rUGTs) and Genotyped Human Liver Microsomes (HLMs) —and provides a self-validating experimental framework for quantifying ticagrelor-O-glucuronide formation.
Mechanistic Background: The Dual-Pathway Clearance of Ticagrelor
Ticagrelor clearance is a competitive balance between CYP-mediated Phase I and UGT-mediated Phase II pathways. In vitro studies confirm that multiple UGT isoforms are involved in the conversion of ticagrelor to ticagrelor-O-glucuronide, with UGT1A9 exhibiting the highest catalytic activity, followed by UGT1A7, UGT1A3, and UGT2B7[1].
Ticagrelor metabolic pathway highlighting Phase I (CYP3A4) and Phase II (UGT1A9/2B7) clearance.
Product Comparison: rUGTs vs. Genotyped HLMs
When designing an assay to test how a specific polymorphism (e.g., UGT1A922 or UGT2B72) affects ticagrelor-O-glucuronide formation, researchers must select a test system that balances genetic isolation with physiological relevance.
Allele-Specific Recombinant Human UGTs (rUGTs)
rUGTs are single human UGT enzymes expressed in baculovirus-infected insect cells (e.g., Corning® Supersomes™).
-
Performance Advantage: Absolute genetic isolation. They allow researchers to pinpoint the exact catalytic differences ( Vmax and Km ) between a wild-type allele and a variant allele without background noise. Furthermore, the absence of CYP3A4 means ticagrelor is not depleted by competing Phase I pathways.
-
Limitation: rUGTs lack the physiological lipid microenvironment of the human liver and do not account for the natural expression ratios of competing enzymes.
Genotyped Human Liver Microsomes (HLMs)
HLMs derived from individual donors who have been pre-genotyped for UGT variants (e.g., BioIVT or Sekisui XenoTech panels).
-
Performance Advantage: High physiological relevance. HLMs contain the full complement of hepatic enzymes at natural ratios. They are ideal for assessing the net effect of a UGT polymorphism on overall hepatic clearance ( CLint ) in the presence of competing CYP3A4-mediated dealkylation.
-
Limitation: Background variability. A donor's unique expression of other polymorphic enzymes (like CYP3A5) can confound the interpretation of the specific UGT variant's impact.
Quantitative Performance Data
Ticagrelor glucuronidation does not follow standard Michaelis-Menten kinetics; it exhibits substrate inhibition kinetics in both human liver microsomes (HLM) and human intestinal microsomes (HIM)[1]. The table below summarizes the kinetic parameters across different in vitro systems to guide your assay concentration ranges.
| Test System | Apparent Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) | Ksi (µM) |
| Pooled HLM | 5.65 | 8.03 | 1.42 | 1343.0 |
| Pooled HIM | 2.52 | 0.90 | 0.36 | 292.9 |
| rUGT1A9 | N/A | N/A | 0.56 | N/A |
| rUGT2B7 | N/A | N/A | 0.02 | N/A |
| (Data adapted from Liu et al., 2021[1]. Ksi denotes the substrate inhibition constant). |
Experimental Methodology: Self-Validating UGT Assay
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates critical causality-driven steps to prevent false negatives and artifacts during the quantification of ticagrelor-O-glucuronide.
Self-validating in vitro workflow for assessing UGT-mediated ticagrelor glucuronidation.
Step-by-Step Protocol & Causality
Step 1: Membrane Permeabilization (Overcoming Latency)
-
Action: Pre-incubate HLMs (0.5 mg/mL) or rUGTs with alamethicin (50 µg/mg protein) on ice for 15 minutes.
-
Causality: UGT active sites are sequestered within the luminal side of the endoplasmic reticulum (ER). Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar cofactor (UDPGA) to access the active site. Omitting this step results in artifactually low Vmax values due to ER latency.
Step 2: Substrate Incubation & Buffer Optimization
-
Action: Add ticagrelor across a wide concentration gradient (0.5 to 100 µM) in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 .
-
Causality: Because ticagrelor exhibits substrate inhibition ( Ksi = 1343.0 µM in HLMs)[1], a narrow concentration gradient will fail to capture the biphasic kinetic curve, leading to inaccurate clearance predictions. Mg2+ is included as a critical structural cofactor that stabilizes the UGT-UDPGA complex.
Step 3: Reaction Initiation
-
Action: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 5 mM UDPGA. Incubate for exactly 30 minutes.
-
Causality: UDPGA serves as the obligate glucuronic acid donor. Initiating the reaction after thermal equilibration ensures that the kinetic rate is strictly a function of enzyme activity, not temperature ramping.
Step 4: Quenching and Extraction
-
Action: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 50 ng/mL of Ticagrelor-d7. Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins.
-
Causality: Acetonitrile instantly denatures the UGT enzymes, freezing the kinetic state.
Self-Validating Assay Architecture
To ensure the protocol is self-validating, the following controls must be run in parallel:
-
Positive Control (System Viability): Run a parallel incubation using Propofol (a known, highly efficient UGT1A9 substrate). Detection of propofol-glucuronide proves that the alamethicin permeabilization was successful and the UGTs are catalytically active.
-
Negative Control (Background Noise): Run an incubation of ticagrelor without UDPGA. Any LC-MS/MS peak detected at the transition for ticagrelor-O-glucuronide in this sample indicates background matrix interference or mass-spectrometer cross-talk, not enzymatic formation.
-
Internal Standard (Extraction Efficiency): The inclusion of Ticagrelor-d7 during the quench step corrects for any volumetric errors during extraction and accounts for ion suppression during LC-MS/MS ionization.
References
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Frontiers in Pharmacology.[Link]
-
Effect of genetic variations on ticagrelor plasma levels and clinical outcomes. European Heart Journal.[Link]
Sources
Safety Operating Guide
Ticagrelor CH2O-β-D-Glucuronide proper disposal procedures
The proper handling and disposal of Ticagrelor CH2O-β-D-Glucuronide (Ticagrelor O-Glucuronide)—a major circulating metabolite of the P2Y12 receptor antagonist Ticagrelor[1]—requires stringent operational oversight. In drug metabolism and pharmacokinetics (DMPK) laboratories, this compound is frequently synthesized, isolated, or extracted from biological matrices[1][2].
Because of its specific halogenated and sulfur-containing molecular structure, improper disposal poses significant environmental, regulatory, and facility risks. This guide provides a comprehensive, self-validating operational framework for the safe segregation, containment, and destruction of this metabolite.
Chemical Profile & The Causality of Hazards
To design a safe disposal protocol, laboratory personnel must first understand the physicochemical behavior of the molecule. Ticagrelor and its glucuronide conjugate contain both fluorine and sulfur atoms within a triazolopyrimidine core[2].
The Causality of Disposal Constraints:
-
Incineration Risks: Standard trash incineration is strictly prohibited. When combusted improperly, the fluorine and sulfur atoms undergo thermal decomposition to release highly toxic, corrosive hydrogen fluoride (HF) and sulfur oxides (SOx)[3]. Therefore, destruction must occur in a controlled incinerator equipped with an afterburner and an alkaline flue gas scrubber to neutralize these acidic gases[4][5].
-
Ecotoxicity & Sewering: The compound is classified under GHS as Aquatic Chronic 2 (H411)[6]. Municipal wastewater treatment plants are not equipped to filter complex pharmaceutical metabolites. Sewering this compound leads to aquatic bioaccumulation and violates the EPA's Subpart P regulations[7][8].
-
Explosive Dust: In its isolated, lyophilized powder form, the metabolite can form explosive dust-air mixtures. This necessitates the use of anti-static containment and non-sparking tools during cleanup[5][9].
Table 1: Physicochemical and Hazard Profile of Ticagrelor O-Glucuronide
| Property / Hazard | Classification / Data | Operational Implication |
| Molecular Formula | C23H28F2N6O4S (Parent) + Glucuronide | Releases HF and SOx upon combustion; requires scrubbers. |
| Acute Toxicity | Harmful (H302, H312, H332) | Mandates impermeable gloves and NIOSH-approved respirators. |
| Eye/Skin Irritation | Eye Irrit. 2A (H319), Skin Irrit. 2 (H315) | Mandates tightly fitting safety goggles (EN 166/NIOSH). |
| Environmental Hazard | Aquatic Chronic 2 (H411) | Strict prohibition of drain disposal (sewering). |
Metabolic Generation & Waste Streams
In research settings, Ticagrelor O-Glucuronide waste is typically generated during in vitro hepatocyte assays, in vivo ADME studies, and LC-MS/MS bioanalysis[1]. Understanding the pathway helps identify which waste streams (e.g., biological matrices, mobile phases) contain the hazardous metabolite.
Ticagrelor metabolism and glucuronidation pathway leading to laboratory waste generation.
Regulatory Framework (EPA Subpart P)
Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), Ticagrelor O-Glucuronide is classified as a Non-Creditable Hazardous Waste Pharmaceutical [8]. Laboratories must strictly adhere to accumulation limits based on their facility's generator status[10][11].
Table 2: EPA Hazardous Waste Generator Status & Accumulation Limits
| Generator Status | Monthly Generation Limit | Max On-Site Accumulation Time | Subpart P Sewering Ban |
| VSQG (Very Small) | ≤ 100 kg | No strict federal time limit (State laws vary) | Applies (Strictly Prohibited) |
| SQG (Small) | 100 kg to 1,000 kg | 180 days (or 270 days if transported >200 miles) | Applies (Strictly Prohibited) |
| LQG (Large) | > 1,000 kg | 90 days | Applies (Strictly Prohibited) |
Step-by-Step Disposal & Spill Management Protocol
This self-validating standard operating procedure (SOP) ensures that every step of the disposal process mitigates the specific chemical risks associated with Ticagrelor CH2O-β-D-Glucuronide.
Phase 1: Point-of-Generation Segregation
-
Isolate Waste Streams: Separate solid waste (lyophilized powder vials, contaminated pipette tips, PPE) from liquid waste (LC-MS/MS effluent, biological matrices).
-
Chemical Compatibility Check: Do not mix Ticagrelor glucuronide waste with strong oxidizing agents. The triazolopyrimidine core and thioether linkages are highly susceptible to violent oxidation.
-
Labeling: Immediately label the container as "Hazardous Pharmaceutical Waste - Toxic/Ecotoxic"[8].
Phase 2: Containment & Satellite Accumulation
-
Primary Containment: Use chemically compatible, leak-proof High-Density Polyethylene (HDPE) containers. Glass may be used for liquid waste if protected from physical impact.
-
Secondary Containment: Place primary containers inside a secondary containment bin capable of holding 110% of the primary container's volume[10].
-
Environmental Control: Store the closed containers in a dry, cool, and well-ventilated satellite accumulation area, strictly isolated from ignition sources[4][9].
Phase 3: Emergency Spill Management (Self-Validating Workflow)
If a spill of the lyophilized powder or concentrated solution occurs, execute the following steps:
-
Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity and verify that the laboratory's exhaust ventilation is functioning at maximum capacity[5][9].
-
PPE Donning: Personnel must don a NIOSH-approved respirator (to prevent inhalation of H332 dust), chemical impermeable gloves, and tightly fitting safety goggles[3][5]. Validation: Ensure the respirator seal is checked before entering the spill zone.
-
Spark-Proof Recovery: Because the dust can be explosive, use non-sparking tools (e.g., conductive plastic or brass dustpans) to sweep up the solid material[4][9]. Do not use standard vacuums unless they are explosion-proof.
-
Decontamination: Wash the affected surface with soap and plenty of water, collecting the rinsate into the liquid hazardous waste container[3][5].
Phase 4: Final Destruction via Licensed Transporter
-
Manifest Preparation: Prepare the RCRA waste manifest. You must explicitly note the presence of fluorinated and sulfurous compounds.
-
Handoff: Transfer the waste to a licensed RCRA hazardous waste transporter[11].
-
Destruction Mandate: Ensure the disposal contract specifies "Controlled Incineration with Flue Gas Scrubbing." This guarantees that the HF and SOx gases generated during thermal destruction are neutralized before atmospheric release[4][5].
Step-by-step laboratory disposal workflow for Ticagrelor glucuronide waste.
References
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS TICAGRELOR. Retrieved from [Link]
-
PubChem - NIH. Ticagrelor | C23H28F2N6O4S | CID 9871419. Retrieved from [Link]
-
Wikipedia. Ticagrelor. Retrieved from [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Republic Services. Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Retrieved from[Link]
-
American Society of Health-System Pharmacists (ASHP). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ticagrelor - Wikipedia [en.wikipedia.org]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. republicservices.com [republicservices.com]
- 8. ashp.org [ashp.org]
- 9. echemi.com [echemi.com]
- 10. danielshealth.com [danielshealth.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
Comprehensive Safety & Operational Guide: Handling Ticagrelor CH2O-β-D-Glucuronide
As drug development and bioanalytical workflows become increasingly advanced, the handling of potent active pharmaceutical ingredients (APIs) and their synthesized metabolites requires uncompromising precision. Ticagrelor CH2O-β-D-Glucuronide is a critical Phase II metabolite of Ticagrelor, a potent P2Y12 receptor antagonist used to inhibit platelet aggregation.
For researchers conducting LC-MS/MS bioanalysis, pharmacokinetics (PK), or metabolic clearance studies, this reference standard must be handled with rigorous safety and logistical protocols. This guide provides field-proven, step-by-step methodologies to ensure both operator safety and experimental integrity.
Hazard Profiling & Risk Causality
To design a self-validating safety protocol, we must first understand the physicochemical properties of the compound. While glucuronidation typically increases a molecule's hydrophilicity and reduces its pharmacological activity, laboratory personnel must handle this reference standard with the same rigorous containment strategies as the parent API.
The primary risk vectors involve the inhalation of aerosolized powders during weighing and dermal exposure, which could theoretically lead to systemic absorption or localized irritation .
Table 1: Hazard Profile & Mechanistic Causality
| Hazard Category | Classification / Indicator | Mechanistic Causality & Risk Assessment |
| Physical State | Lyophilized Solid / Fine Powder | High susceptibility to aerosolization. Micro-particulates can remain suspended in ambient air, significantly increasing inhalation risk during transfer. |
| Toxicity | Potential Irritant / API Metabolite | Though a glucuronide, trace contamination or in vivo hydrolysis poses a theoretical risk of antiplatelet effects. Avoid all mucous membrane contact . |
| Environmental | Aquatic Chronic 2 (H411) | Toxic to aquatic life with long-lasting effects. Requires strict isolation from municipal wastewater systems and drains . |
Personal Protective Equipment (PPE) Matrix
Do not merely "wear PPE"; engineer your barrier system. The following PPE matrix is designed to interrupt specific exposure pathways based on the chemical behavior of pharmaceutical powders and organic solvents.
Table 2: Required PPE and Operational Justification
| PPE Component | Specification | Operational Justification (The "Why") |
| Hand Protection | Nitrile gloves (EN 374 compliant), Double-gloving. | Nitrile provides superior chemical resistance against organic solvents (e.g., DMSO, Methanol) used to reconstitute the standard. Double-gloving ensures a sterile barrier remains if the outer glove is snagged . |
| Eye Protection | Tightly fitting safety goggles (EN 166 / NIOSH). | Protects ocular mucosa from airborne dust during weighing and shields against micro-splashes during solvent addition . |
| Body Protection | Flame-resistant, impervious lab coat with fitted cuffs. | Prevents the accumulation of API dust on personal clothing, eliminating the risk of secondary exposure outside the laboratory. |
| Respiratory | N95/FFP2 mask or full-face respirator. | Required only if handling outside of primary containment. Filters out API micro-particulates to prevent inhalation . |
Operational Workflows & Handling Protocols
To guarantee scientific integrity and operator safety, the handling of Ticagrelor CH2O-β-D-Glucuronide must follow a strict, sequential methodology.
Step-by-Step Methodology: Reconstitution of Reference Standard
-
Pre-Operation Assessment: Verify the calibration and airflow of the analytical balance inside a certified Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC).
-
PPE Donning: Apply the impervious lab coat, safety goggles, and double nitrile gloves.
-
Thermal Equilibration: Allow the sealed vial of Ticagrelor CH2O-β-D-Glucuronide to equilibrate to room temperature inside a desiccator. Opening a cold vial causes ambient moisture condensation, which degrades the compound and artificially alters its mass .
-
Precision Weighing: Using static-free spatulas, transfer the required mass to a weigh boat. Crucial: Do not forcefully expel the powder; tap the spatula gently to prevent the generation of micro-aerosols.
-
Solvent Dissolution: Add the primary solvent (e.g., LC-MS grade Methanol or DMSO) directly to the weigh boat or vial while still inside the hood. Cap immediately and vortex until visually clear.
-
Decontamination: Wipe down the balance, spatulas, and hood surfaces with a 70% Isopropyl Alcohol (IPA) or Methanol wipe to solubilize and remove any residual glucuronide dust.
Caption: SOP workflow for handling and reconstituting API reference standards.
Spill Management & Disposal Plan
Because Ticagrelor and its metabolites are classified as toxic to aquatic life (H411), environmental release must be strictly prevented .
Step-by-Step Spill Response Protocol
-
Isolate: Evacuate unnecessary personnel from the immediate area and ensure the fume hood sash is lowered to the safe operating height.
-
Contain: If dry powder is spilled, do NOT sweep , as this creates dangerous aerosols. Instead, gently cover the spill with a damp absorbent pad (wetted with water or alcohol) to suppress the dust .
-
Collect: Carefully scoop the damp material using non-sparking tools and place it directly into a rigid, sealable hazardous waste container.
-
Decontaminate: Scrub the affected surface with alcohol-soaked wipes until no visual residue remains.
Disposal Considerations
-
Solid Waste: All contaminated gloves, wipes, weigh boats, and empty vials must be placed in a sealed, labeled chemical waste bin.
-
Liquid Waste: Solutions containing Ticagrelor CH2O-β-D-Glucuronide must be collected in dedicated halogenated or non-halogenated organic waste carboys, depending on the solvent used.
-
Destruction: Offer all excess and expired materials to a licensed hazardous material disposal company for destruction via controlled incineration with flue gas scrubbing. Never discharge into drains or municipal sewers .
Caption: Phase II metabolic pathway converting Ticagrelor to its glucuronide form.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
